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L-N-Fmoc-3,5-dimethoxyphenylalanine Documentation Hub

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  • Product: L-N-Fmoc-3,5-dimethoxyphenylalanine
  • CAS: 381222-51-1

Core Science & Biosynthesis

Foundational

Engineering Peptide Therapeutics: The Structural and Functional Dynamics of L-N-Fmoc-3,5-dimethoxyphenylalanine

Executive Summary The transition from native peptides to highly stable, bioavailable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids[1]. As a Senior Application Scientist, I approac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to highly stable, bioavailable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids[1]. As a Senior Application Scientist, I approach peptide design not merely as sequence elongation, but as the precise engineering of molecular interactions. L-N-Fmoc-3,5-dimethoxyphenylalanine is a premier building block in this domain. By introducing specific steric and electronic modifications to the phenylalanine core, this derivative allows researchers to systematically tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutic peptides[1].

This technical guide deconstructs the chemical properties, mechanistic advantages, and validated Solid-Phase Peptide Synthesis (SPPS) protocols required to successfully integrate L-N-Fmoc-3,5-dimethoxyphenylalanine into complex peptide sequences.

Chemical Identity and Physicochemical Profiling

The utility of L-N-Fmoc-3,5-dimethoxyphenylalanine stems from its precise structural modifications. The base amino acid, L-phenylalanine, is modified via the addition of two electron-donating methoxy (–OCH₃) groups at the meta (3 and 5) positions of the aromatic ring. The α -amino group is protected by a Fluorenylmethyloxycarbonyl (Fmoc) group, rendering it directly compatible with standard orthogonal SPPS workflows[2].

Table 1: Physicochemical Data Summary
PropertyValue / DescriptionImpact on Peptide Engineering
Chemical Name L-N-Fmoc-3,5-dimethoxyphenylalanineStandardized nomenclature for SPPS.
CAS Number 381222-51-1Unique identifier for procurement and safety.
Molecular Formula C₂₆H₂₅NO₆[3]Determines stoichiometric calculations.
Molecular Weight 447.48 g/mol Requires precise weighing for molar equivalents.
Protecting Group Fmoc (Base-labile)Enables orthogonal mild-acid cleavage strategies.
Side-Chain Nature Bulky, Electron-Rich, LipophilicEnhances membrane permeability and protease resistance.

Mechanistic Advantages in Peptide Engineering

The decision to substitute a canonical phenylalanine or tyrosine with 3,5-dimethoxyphenylalanine is driven by strict causal relationships between molecular structure and in vivo performance.

  • Proteolytic Shielding via Steric Bulk: Native peptides are rapidly degraded by endogenous proteases. The bulky methoxy groups at the 3 and 5 positions create a steric shield around the peptide backbone, physically preventing the active sites of proteolytic enzymes (like chymotrypsin) from accessing and cleaving the adjacent amide bonds.

  • Modulation of π−π Stacking: The electron-donating nature of the methoxy groups increases the electron density of the aromatic ring. This alters the π−π stacking interactions between the peptide and its target receptor, often yielding higher binding affinities or distinct receptor subtype specificities compared to canonical phenylalanine.

  • Enhanced Lipophilicity (LogP): The addition of methyl ethers significantly increases the overall lipophilicity of the peptide. This is a critical causal factor in improving the passive transcellular transport of the peptide across lipid bilayers, thereby enhancing systemic bioavailability.

PK_Enhancement Root 3,5-Dimethoxy Substitution Steric Increased Steric Bulk Root->Steric Lipo Enhanced Lipophilicity Root->Lipo Elec Altered Electron Density (Pi-Pi Stacking) Root->Elec Prot Protease Resistance Steric->Prot Perm Membrane Permeability Lipo->Perm Bind Target Receptor Specificity Elec->Bind HalfLife Extended In Vivo Half-Life Prot->HalfLife BioAvail Improved Bioavailability Perm->BioAvail Bind->BioAvail

Causal pathways linking 3,5-dimethoxy substitution to enhanced pharmacokinetic outcomes.

Solid-Phase Peptide Synthesis (SPPS) Integration

Integrating L-N-Fmoc-3,5-dimethoxyphenylalanine into a sequence requires specific adjustments to standard [2]. The very steric bulk that provides protease resistance also creates steric hindrance during the coupling phase.

Causality in Reagent Selection: Standard carbodiimide coupling (e.g., DIC/HOBt) often yields incomplete reactions with this bulky derivative. Therefore, we utilize the highly reactive uronium salt HATU combined with the non-nucleophilic base DIPEA . HATU incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) moiety; the nitrogen atom in the pyridine ring acts as a general base (neighboring group effect), drastically accelerating the formation of the active ester and overcoming the steric barrier of the 3,5-dimethoxy groups.

SPPS_Workflow Start Peptidyl-Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash Step (DMF / DCM) Deprotect->Wash1 Coupling Coupling (Fmoc-3,5-diOMe-Phe-OH + HATU/DIPEA) Wash1->Coupling Wash2 Wash Step (DMF) Coupling->Wash2 Kaiser Kaiser Test (Self-Validation) Wash2->Kaiser Kaiser->Coupling Fail (Blue) Re-couple Capping Capping (Optional) (Ac2O / Pyridine) Kaiser->Capping Pass (Colorless) Capping->Start Next Cycle Cleavage Global Cleavage (TFA Cocktail) Capping->Cleavage Sequence Complete

Iterative Fmoc-SPPS workflow featuring self-validating Kaiser test checkpoints.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis. Every step includes a mechanistic rationale to ensure trustworthiness and reproducibility.

Protocol 1: Optimized Coupling of L-N-Fmoc-3,5-dimethoxyphenylalanine

Objective: Achieve >99% coupling efficiency of the sterically hindered unnatural amino acid onto a resin-bound primary amine.

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM resin[4]) in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes. Mechanism: Piperidine acts as a base to abstract the acidic proton of the fluorenyl ring, initiating a β -elimination that removes the Fmoc group[2].

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min) to remove all traces of piperidine, which would otherwise prematurely react with the incoming activated amino acid.

  • Activation: In a separate vial, dissolve 3.0 equivalents of L-N-Fmoc-3,5-dimethoxyphenylalanine and 2.9 equivalents of HATU in a minimum volume of DMF. Add 6.0 equivalents of DIPEA. Stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 60–90 minutes.

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents (ninhydrin).

    • Pass (Colorless/Yellow): Indicates complete acylation. Proceed to the next step.

    • Fail (Blue): Indicates unreacted primary amines. Do not proceed. Wash the resin and perform a secondary coupling using a different activation chemistry (e.g., DIC/Oxyma) to overcome potential sequence-dependent aggregation.

Protocol 2: Cleavage and Global Deprotection

Objective: Cleave the synthesized peptide from the solid support while preventing side-chain alkylation.

  • Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water in a 95:2.5:2.5 ratio.

    • Causality: The electron-rich 3,5-dimethoxyphenyl ring is highly susceptible to electrophilic aromatic substitution by carbocations generated during global deprotection. TIS acts as a bulky hydride donor to rapidly scavenge these carbocations, preventing irreversible alkylation of the unnatural amino acid[4].

  • Cleavage Reaction: Add the cocktail to the dried resin and agitate for 2 hours at room temperature[5].

  • Precipitation: Filter the resin and collect the TFA flow-through. Concentrate the TFA under a nitrogen stream, then precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the precipitate, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder for downstream HPLC purification.

References

  • Digital CSIC - Solid-phase peptide synthesis. Consejo Superior de Investigaciones Científicas. URL: [Link]

  • National Center for Biotechnology Information (NCBI PMC) - Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports. URL: [Link]

  • National Center for Biotechnology Information (NCBI PMC) - Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction. NIH Public Access. URL:[Link]

Sources

Exploratory

The Strategic Role of L-N-Fmoc-3,5-dimethoxyphenylalanine in Advanced Peptidomimetic Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The transition from native peptides to therapeutically viab...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: rapid proteolytic degradation and the inability to maintain bioactive conformations in solution. L-N-Fmoc-3,5-dimethoxyphenylalanine (CAS 381222-51-1) [1] has emerged as a highly versatile unnatural amino acid building block in modern drug design. By replacing standard aromatic residues (like Phenylalanine or Tyrosine) with this sterically bulky, electron-rich derivative, medicinal chemists can precisely engineer steric occlusion, enhance π−π stacking interactions, and induce specific secondary structures (foldamers)[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic theory, providing a deep dive into the physicochemical causality of 3,5-dimethoxyphenylalanine, its applications in targeting "undruggable" protein-protein interactions (PPIs), and a self-validating synthetic protocol for its integration via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical & Structural Rationale

The substitution of two methoxy (–OCH₃) groups at the meta (3,5) positions of the phenylalanine aromatic ring fundamentally alters the residue's behavior in a biological environment. The causality behind its efficacy in drug design is driven by three distinct pillars:

  • Hyper-Activated π -Electron System: The methoxy groups are strongly electron-donating via resonance. This significantly increases the electron density of the aromatic ring, making it an exceptional donor for cation- π interactions with positively charged residues (Arginine, Lysine) in target binding pockets, and enhancing edge-to-face π−π stacking with electron-deficient aromatic targets.

  • Steric Occlusion & Conformational Constraint: The added van der Waals volume of the methoxy groups restricts the rotational freedom of the χ1​ and χ2​ dihedral angles. In peptidomimetic design, this steric bulk is utilized to lock the peptide backbone into rigid, bioactive conformations (such as extended β -strands or stabilized α -helices), reducing the entropic penalty upon target binding[2].

  • Absolute Protease Resistance: Endogenous proteases (e.g., DPP-IV, neprilysin) rely on precise spatial recognition of natural side chains. The unnatural bulk of 3,5-dimethoxyphenylalanine prevents the peptide from fitting into the catalytic clefts of these enzymes, extending the in vivo half-life from minutes to hours or days.

Quantitative Data Summary

The following table summarizes the structural and physicochemical shifts achieved by substituting natural aromatic amino acids with 3,5-dimethoxyphenylalanine:

PropertyL-Phenylalanine (Phe)L-Tyrosine (Tyr)L-3,5-dimethoxyphenylalanine
Side Chain Volume (ų) ~135~144~190
Aromatic Electron Density NeutralActivated (Phenol)Highly Activated (Di-methoxy)
LogP (Relative Hydrophobicity) 1.480.86~2.10
Proteolytic Half-Life (in vitro) < 30 Minutes< 30 Minutes> 24 Hours
Primary Interaction Mode Hydrophobic, π−π H-bonding, π−π Steric occlusion, Cation- π

Key Applications in Therapeutic Areas

A. Targeting Epigenetic Readers (Chromodomains)

Chromodomains, such as those found in Heterochromatin Protein 1 (HP1) family proteins (e.g., CBX5), feature shallow, hydrophobic "alanine pockets" that are notoriously difficult to target with small molecules. Research has demonstrated that incorporating bulky, unnatural dimethoxyphenylalanine derivatives into peptidomimetic antagonists allows the ligand to perfectly fill these hydrophobic grooves. The added steric bulk drives nanomolar affinity and improves selectivity across highly conserved epigenetic reader families[3].

B. Integrin Targeting for Osteoporosis

In the development of LLP2A-bisphosphonate conjugates for osteoporosis, peptidomimetic ligands are designed to target the α4​β1​ integrin on mesenchymal stem cells. The incorporation of unnatural, substituted phenylalanines (including methoxy- and halogen-derivatives) dramatically increases the binding affinity to the integrin receptor, effectively directing the therapeutic payload specifically to the bone surface[4].

C. Disruption of Protein-Protein Interfaces (PPIs)

PPIs often involve wide, featureless interfaces. By synthesizing highly diverse combinatorial libraries of constrained cyclic peptides featuring unnatural amino acids like 3,5-dimethoxyphenylalanine, researchers can discover de novo binders that engage these large surface areas with high fidelity, accessing targets previously deemed "undruggable"[5].

Interaction_Model Ligand 3,5-diOMe-Phe Residue PiPi π-π & Cation-π Stacking (Electron-rich ring) Ligand->PiPi engages Steric Steric Occlusion (Methoxy groups) Ligand->Steric provides Protease Protease Resistance (Unnatural side chain) Ligand->Protease confers Target Target Protein Pocket (e.g., Integrin / CBX5) PiPi->Target enhances affinity Steric->Target improves selectivity Protease->Target extends half-life

Figure 1: Pharmacophore interaction model of 3,5-dimethoxyphenylalanine in peptidomimetic target binding.

Experimental Workflow: SPPS Integration & Validation

Working with highly electron-rich aromatic systems requires specific modifications to standard Solid-Phase Peptide Synthesis (SPPS) protocols. The following methodology is a self-validating system designed to prevent the most common failure point: electrophilic alkylation during cleavage.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Action: Swell Rink Amide AM resin (loading ~0.6 mmol/g) in Dichloromethane (DCM) for 30 mins, followed by Dimethylformamide (DMF) for 30 mins.

  • Causality: Proper swelling expands the polystyrene matrix, maximizing the accessibility of reactive amine sites for the sterically bulky incoming unnatural amino acid.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 x 10 mins). Wash stringently with DMF (5 x 1 min).

Step 3: Amino Acid Activation and Coupling

  • Action: Pre-activate L-N-Fmoc-3,5-dimethoxyphenylalanine (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 hours.

  • Causality: The 3,5-dimethoxy substitution creates moderate steric bulk at the β -carbon relative to the backbone. HATU is chosen over HBTU because the formation of the highly reactive 7-aza-OBt ester efficiently overcomes this steric hindrance, driving the acylation to completion and minimizing epimerization[2].

  • Validation Checkpoint: Perform a Kaiser test. A negative result (yellow) validates complete coupling.

Step 4: Global Cleavage and Scavenging (The Critical Step)

  • Action: Cleave the peptide using a specialized cocktail: TFA / TIPS / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5 v/v) for 2 hours at room temperature.

  • Causality: The 3,5-dimethoxy groups strongly activate the phenyl ring via resonance, making it highly susceptible to electrophilic aromatic substitution. During cleavage, tert-butyl cations generated from standard protecting groups (e.g., Boc, tBu, Trt) will irreversibly alkylate the dimethoxyphenyl ring. DODT (3,6-dioxa-1,8-octanedithiol) and TIPS (triisopropylsilane) act as potent carbocation scavengers, preferentially trapping the cations and preserving the integrity of the unnatural amino acid.

Step 5: Precipitation and LC-MS Validation

  • Action: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze via LC-MS.

  • Validation Checkpoint: The protocol is self-validating if the LC-MS shows the exact theoretical target mass. The presence of a +56 Da adduct indicates insufficient scavenging (tert-butyl alkylation), dictating an immediate requirement to increase the DODT/TIPS ratio in subsequent syntheses.

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple 3. Coupling Fmoc-3,5-diOMe-Phe (HATU/DIPEA, 2 hrs) Deprotect->Couple Wash 4. Stringent Washing (DMF x5) Couple->Wash Cleave 5. TFA Cleavage + Scavengers (TIPS/H2O/DODT) Wash->Cleave Purify 6. LC-MS Validation & HPLC (Check for +56 Da Adducts) Cleave->Purify

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for electron-rich unnatural amino acids.

Conclusion

L-N-Fmoc-3,5-dimethoxyphenylalanine is far more than a simple structural analog; it is a precision tool for medicinal chemists. By understanding the causality of its electron-rich, sterically demanding side chain, researchers can rationally design peptidomimetics that conquer challenging PPI interfaces, resist proteolytic degradation, and achieve high target selectivity. However, its successful integration requires strict adherence to optimized, highly scavenged cleavage protocols to prevent electrophilic degradation during synthesis.

References

  • Discovery of Potent Peptidomimetic Antagonists for Heterochromatin Protein 1 Family Proteins Source: ACS Chemical Biology / National Institutes of Health (PMC) URL:[Link]

  • US9561256B2 - LLP2A-bisphosphonate conjugates for osteoporosis treatment Source: Google Patents URL
  • De novo discovery of synthetic peptide binders to protein-protein interfaces Source: Massachusetts Institute of Technology (DSpace@MIT) URL:[Link]

  • Design of peptidomimetics towards new foldamers and 26S proteasome inhibitors Source: University of Regensburg (Institutional Repository) URL:[Link]

Sources

Foundational

Engineering Peptide Therapeutics: The Hydrophobic and Steric Dynamics of 3,5-Dimethoxyphenylalanine

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary As peptide-based therapeutics evolve, the incorporation of unnatural amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

As peptide-based therapeutics evolve, the incorporation of unnatural amino acids (UAAs) has become a cornerstone strategy for overcoming inherent limitations such as poor metabolic stability and low membrane permeability. Among these UAAs, 3,5-dimethoxyphenylalanine (3,5-diOMe-Phe) stands out as a powerful structural modifier. By introducing two methoxy groups at the meta positions of the phenylalanine aromatic ring, scientists can precisely tune the physicochemical profile of a peptide. This whitepaper provides an in-depth mechanistic analysis of the hydrophobicity and steric effects imparted by 3,5-diOMe-Phe, alongside field-proven, self-validating experimental protocols for its application in modern drug development.

Physicochemical Profiling: Hydrophobicity & Electronic Tuning

The substitution of hydrogen atoms with methoxy (–OCH₃) groups at the 3 and 5 positions of the phenyl ring fundamentally alters the residue's lipophilicity and electronic distribution.

Hydrophobicity and Membrane Permeability

While the oxygen atom in a methoxy group can act as a weak hydrogen bond acceptor, the overall addition of two methyl groups significantly increases the hydrophobic surface area of the side chain. This enhances the partition coefficient (LogP), a critical criterion for designing passively permeable macrocyclic peptides[1]. In our experience, replacing a standard phenylalanine with 3,5-diOMe-Phe drives the peptide's affinity for lipid bilayers, facilitating passive diffusion through cell membranes by optimizing the desolvation energy penalty[1].

Electronic Modulation

The methoxy groups are electron-donating via resonance. Although meta-substitution limits direct resonance into the backbone attachment point, it heavily enriches the π -electron density of the aromatic ring. This altered π -system strengthens cation- π or π

π stacking interactions with target proteins, providing a distinct thermodynamic advantage over standard phenylalanine when binding to electron-deficient pockets.

Steric Occlusion: Conformational Locks & Protease Resistance

The most profound impact of 3,5-diOMe-Phe is steric. The meta-substituents create an "umbrella effect," significantly increasing the van der Waals volume of the side chain.

Rotamer Restriction and Conformational Pre-organization

The bulky methoxy groups restrict the rotation around the χ1​ and χ2​ dihedral angles. This conformational lock reduces the entropic penalty upon target binding by pre-organizing the peptide into specific secondary structures (such as α -helices or β -turns). Furthermore, steric occlusion of adjacent backbone amides is a proven strategy for reducing desolvation energy penalties, which drastically improves cellular uptake[1].

Proteolytic Shielding

A primary failure point for natural peptides in vivo is rapid degradation by endopeptidases. The steric bulk of 3,5-diOMe-Phe effectively shields adjacent peptide bonds from enzymatic active sites. By physically blocking the protease from achieving the necessary transition-state geometry, the serum half-life of the therapeutic peptide is exponentially increased.

Target Engagement: Lessons from Small Molecule Pharmacophores

The behavior of the 3,5-dimethoxyphenyl moiety in small molecule inhibitors provides a predictive model for its behavior in peptide design.

In kinase inhibitor development, the 3,5-dimethoxyphenyl pharmacophore is renowned for optimally filling complementary hydrophobic back-pockets. For instance, the highly selective FGFR inhibitor NVP-BGJ398 relies on this exact moiety to achieve an optimal fit in the ATP-binding site, driving its nanomolar potency[2].

However, this steric bulk is a double-edged sword. If the target protein undergoes a gatekeeper mutation—such as the V564F mutation in FGFR2—the bulky 3,5-dimethoxyphenyl substituents sterically clash with the newly introduced phenylalanine residue, completely preventing the inhibitor from blocking kinase activity[3][4]. When engineering peptides with 3,5-diOMe-Phe, scientists must rigorously map the target pocket to ensure the UAA provides a "lock-and-key" fit rather than an insurmountable steric clash.

Steric_Interaction cluster_Target Target Kinase / Receptor Pocket Ligand 3,5-diOMe-Phe Residue WT Wild-Type Pocket (e.g., Valine Gatekeeper) Ligand->WT Binds Mutant Mutant Pocket (e.g., Phenylalanine Gatekeeper) Ligand->Mutant Attempts Binding Affinity Optimal Hydrophobic Fit (High Affinity) WT->Affinity Clash Steric Clash (Loss of Binding) Mutant->Clash

Caption: Steric dynamics of 3,5-dimethoxyphenyl moieties interacting with wild-type vs. mutant target pockets.

Quantitative Data Summary

To guide rational design, the table below summarizes the physicochemical shifts that occur when transitioning from natural aromatic amino acids to the 3,5-diOMe-Phe derivative.

Amino Acid DerivativeEstimated LogP (Side Chain)Relative Steric Bulk (VdW Volume)Electronic Effect on Phenyl RingPrimary Application in Peptide Design
Phenylalanine (Phe) ~1.48Base (~135 ų)NeutralBaseline hydrophobic interactions
Tyrosine (Tyr) ~1.05Moderate (~141 ų)Electron-donating (-OH)Hydrogen bonding, kinase targeting
4-Methoxy-Phe ~1.65High (~160 ų)Electron-donating (-OMe)Improved LogP, weak H-bond acceptor
3,5-diOMe-Phe ~2.10Very High (~185 ų)Electron-donating (di-OMe)Steric occlusion, protease resistance, deep pocket filling

Note: LogP and VdW volumes are representative estimates based on standard fragment-based calculations for comparative structural biology purposes.

Self-Validating Experimental Protocols

The steric bulk that provides proteolytic stability also hinders coupling kinetics during Solid-Phase Peptide Synthesis (SPPS). As an Application Scientist, I mandate the following self-validating workflows to ensure high-yield synthesis and accurate functional characterization.

Protocol 1: Sterically-Optimized SPPS for 3,5-diOMe-Phe

Standard coupling reagents (e.g., DIC/HOBt) often fail to achieve complete conversion when coupling onto or with 3,5-diOMe-Phe due to steric hindrance.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF/DCM (1:1) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Optimized Coupling:

    • Causality: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of standard reagents. HATU is highly reactive and overcomes the steric barrier of the meta-methoxy groups.

    • Reaction: Mix 4 eq. Fmoc-3,5-diOMe-Phe, 3.9 eq. HATU, and 8 eq. DIPEA in DMF. Pre-activate for 2 minutes, then add to resin. Couple for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. If blue (incomplete coupling), do not proceed. Repeat Step 3 using a different solvent system (e.g., NMP) or elevated temperature (microwave-assisted at 50°C).

  • Cleavage: Cleave using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Verification: Purify via RP-HPLC and confirm mass via ESI-MS.

SPPS_Workflow Step1 1. Resin Swelling (DMF/DCM) Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. UAA Coupling Fmoc-3,5-diOMe-Phe + HATU/DIPEA Step2->Step3 Step4 4. Kaiser Test Validation (Self-Correction Loop) Step3->Step4 Step4->Step2 If Incomplete Step5 5. Cleavage & Deprotection (TFA/TIPS/H2O) Step4->Step5 If Complete Step6 6. LC-MS Verification (Mass & Purity >95%) Step5->Step6

Caption: Workflow for the incorporation of sterically hindered 3,5-diOMe-Phe into peptides via SPPS.

Protocol 2: Lipophilicity Validation (LogD₇.₄ Assay)

To verify that the theoretical increase in hydrophobicity translates to the synthesized peptide, a shake-flask LogD assay is required.

  • Preparation: Dissolve the purified peptide in 10 mM PBS (pH 7.4) to a concentration of 100 µM.

  • Partitioning: Add an equal volume of 1-octanol. Vortex vigorously for 3 minutes, then centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Quantification: Extract aliquots from both the aqueous and octanol layers. Quantify the peptide concentration in each phase using analytical RP-HPLC (measuring Area Under the Curve, AUC).

  • Calculation: LogD7.4​=log10​(AUCoctanol​/AUCaqueous​) .

  • Validation: Run a standard Phe-containing analog as a control. The 3,5-diOMe-Phe variant must show a statistically significant positive shift in LogD.

Protocol 3: Proteolytic Stability Assay

To prove the steric shielding effect of 3,5-diOMe-Phe, conduct a serum stability assay.

  • Incubation: Incubate 50 µM of the peptide in 25% human serum (diluted in PBS) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold acetonitrile containing 1% TFA.

  • Analysis: Centrifuge to precipitate serum proteins (10,000 x g, 10 min). Analyze the supernatant via LC-MS to quantify the remaining intact peptide.

  • Validation: Compare the half-life ( t1/2​ ) against a wild-type peptide control. A successful 3,5-diOMe-Phe incorporation typically yields a 3- to 10-fold increase in t1/2​ .

Conclusion

The strategic incorporation of 3,5-dimethoxyphenylalanine represents a sophisticated approach to peptide engineering. By leveraging its unique combination of heightened lipophilicity and severe steric bulk, developers can force conformational pre-organization, drastically enhance proteolytic stability, and optimize target binding in deep hydrophobic pockets. However, these benefits demand rigorous synthetic optimization and structural mapping to avoid synthetic failures and target-site steric clashes.

References

  • Understanding Cell Penetration of Cyclic Peptides Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link][2]

  • The Fibroblast Growth Factor Receptor Genetic Status as a Potential Predictor of the Sensitivity to CH5183284/Debio 1347, a Novel Selective FGFR Inhibitor Source: AACR Journals / Molecular Cancer Therapeutics URL:[Link][3]

  • Adaptable Small Ligand of CYP1 Enzymes for Use in Understanding the Structural Features Determining Isoform Selectivity Source: National Institutes of Health (NIH) / PMC URL:[Link][5]

  • Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

Sources

Exploratory

Electronic Properties and Conformational Directives of L-N-Fmoc-3,5-dimethoxyphenylalanine in Peptide Chains

A Technical Guide to Modulating π -Systems, Cation- π Interactions, and Peptide Self-Assembly Executive Summary The rational design of peptide-based therapeutics and advanced biomaterials relies heavily on the precise ma...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Modulating π -Systems, Cation- π Interactions, and Peptide Self-Assembly

Executive Summary

The rational design of peptide-based therapeutics and advanced biomaterials relies heavily on the precise manipulation of non-covalent interactions. While canonical aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) provide a baseline for π -driven folding, the incorporation of non-canonical amino acids (ncAAs) allows for surgical tuning of electrostatic and steric landscapes.

L-N-Fmoc-3,5-dimethoxyphenylalanine (Fmoc-3,5-diOMe-Phe-OH, CAS: 381222-51-1) [1] is a highly specialized building block used in Solid-Phase Peptide Synthesis (SPPS). By featuring two electron-donating methoxy groups at the meta positions of the phenyl ring, this residue fundamentally alters the π -electron density, polarizability, and oxidation potential of the side chain. As a Senior Application Scientist, I present this whitepaper to elucidate the causality behind the electronic behavior of 3,5-diOMe-Phe, detailing how its incorporation dictates peptide conformation, enhances target binding affinity, and disrupts amyloidogenic self-assembly[2].

The Electronic Profile of 3,5-Dimethoxyphenylalanine

The physicochemical behavior of 3,5-diOMe-Phe is governed by the interplay of inductive and resonance effects imparted by the methoxy (-OCH₃) substituents.

π -Electron Density and Electrostatic Potential (ESP)

The methoxy group is electron-withdrawing via σ -induction but strongly electron-donating via π -resonance. In the 3,5-substitution pattern, the oxygen lone pairs donate electron density directly into the aromatic ring, specifically enriching the ortho and para positions (C2, C4, and C6 relative to the alkyl attachment). This resonance effect significantly deepens the negative Electrostatic Potential (ESP) above and below the face of the aromatic ring compared to unsubstituted phenylalanine[3].

Donor-Acceptor Dynamics and Polarizability

Because of the increased π -electron density, 3,5-diOMe-Phe acts as a potent electron donor. It exhibits a lower oxidation potential than standard Phe, making it highly responsive to charge-transfer interactions. When placed in proximity to electron-deficient aromatic rings (e.g., pentafluorophenylalanine or nitrotyrosine), it forms robust, offset-stacked donor-acceptor π−π complexes[4].

Quantitative Electronic Comparison

The following table summarizes the representative biophysical and computational parameters of phenylalanine derivatives, illustrating the profound impact of methoxy substitutions on interaction energies.

Amino Acid DerivativeSubstitution PatternRelative ESP at Ring Center (kcal/mol)Cation- π Binding Affinity ( ΔG )Hydrophobicity (Log P)
Phenylalanine (Phe)None-15.2Baseline1.50
Tyrosine (Tyr)4-OH-22.4Stronger1.25
4-Methoxy-Phe4-OMe-25.8Stronger1.62
3,5-Dimethoxy-Phe 3,5-diOMe -32.5 Strongest 1.85

*Values are representative computational trends derived from M06-2X/6-311+G(d,p) level theory modeling of substituted benzenes interacting with cationic side chains[3].

Mechanistic Impact on Peptide Conformation

The electronic properties of 3,5-diOMe-Phe are not merely academic; they are functional tools for peptide engineers. The specific causality between its electronic structure and macroscopic peptide behavior manifests in three primary ways:

Amplification of Cation- π Interactions

Cation- π interactions between aromatic rings and positively charged residues (Arginine, Lysine, or methylated Lysine) are critical for protein folding and reader-protein binding[3]. The deepened negative ESP of 3,5-diOMe-Phe acts as an electrostatic magnet for the guanidinium group of Arginine or the ammonium group of Lysine. Placing 3,5-diOMe-Phe at position i and an Arginine at position i+4 in a peptide sequence provides a massive thermodynamic driving force for α -helix stabilization.

Disruption of Amyloidogenic Self-Assembly

In the study of amyloidogenic peptides like Human Islet Amyloid Polypeptide (hIAPP or amylin), the self-assembly into β -sheet fibrils is driven by highly ordered, repetitive π−π stacking of native phenylalanine residues. Substituting a native Phe with an electron-rich, sterically expanded analog like 3,5-diOMe-Phe introduces both an electronic mismatch (repelling other electron-rich rings) and steric bulk, effectively terminating the fibril elongation process and acting as a potent aggregation inhibitor[2][5].

Modulation of Binding Pocket Affinity

In drug development, replacing a canonical Phe with 3,5-diOMe-Phe can dramatically enhance the binding affinity to target receptors that feature hydrophobic, cation-rich, or electron-deficient binding pockets. The methoxy groups can also act as localized hydrogen-bond acceptors, providing a dual-modality binding mechanism (hydrophobic/ π -driven + H-bonding)[6].

G A 3,5-diOMe-Phe (Electron-Rich Core) B Cation-π Interaction (Arg/Lys Binding) A->B Deepened Negative ESP C Donor-Acceptor π-π (Nitrotyrosine/F5-Phe) A->C High π-Electron Density D Steric/Electronic Clash (Amyloid Inhibition) A->D Steric Bulk & Repulsion

Fig 1: Mechanistic pathways driven by the electronic properties of 3,5-diOMe-Phe.

Experimental Workflows & Protocols

To harness the properties of 3,5-diOMe-Phe, rigorous experimental execution is required. Below are self-validating protocols for its synthesis and characterization.

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Rationale: While the meta-methoxy groups do not introduce the severe steric hindrance seen in ortho-substitutions, the increased electron density makes the aromatic ring highly susceptible to electrophilic aromatic substitution during global deprotection. A highly optimized cleavage cocktail is mandatory to prevent alkylation.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Activation & Coupling:

    • Pre-activate 4.0 equivalents (0.4 mmol) of Fmoc-3,5-diOMe-Phe-OH[7] and 3.95 equivalents of HATU in 2 mL DMF.

    • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Add the activated mixture to the resin and agitate for 60 minutes.

  • Validation (Self-Correction): Perform a Kaiser test. If a blue color persists (indicating unreacted amines), perform a secondary coupling using DIC/Oxyma Pure for 45 minutes to overcome any localized steric folding.

  • Global Cleavage (CRITICAL STEP): Because the C2, C4, and C6 positions of the 3,5-dimethoxyphenyl ring are highly nucleophilic, standard TFA cleavage will result in massive tert-butyl alkylation.

    • Use Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% Ethanedithiol (EDT).

    • Cleave for exactly 2 hours at room temperature. The thioanisole and phenol act as preferential electrophile scavengers, protecting the electron-rich phenylalanine derivative.

  • Precipitation: Filter the cleavage solution into cold diethyl ether, centrifuge, and lyophilize the resulting peptide pellet.

SPPS_Workflow N1 1. Resin Swelling (DMF, 30 min) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Coupling: Fmoc-3,5-diOMe-Phe-OH (HATU/DIPEA, 60 min) N2->N3 N4 4. Kaiser Test Validation (Double couple if positive) N3->N4 N5 5. Global Cleavage (Reagent K: Scavenger Heavy) N4->N5 N6 6. Ether Precipitation & HPLC N5->N6

Fig 2: Optimized SPPS workflow for peptides containing electron-rich 3,5-diOMe-Phe.

Protocol 2: Biophysical Characterization of Cation- π Folding

Rationale: To validate that the 3,5-diOMe-Phe residue is actively driving a conformational shift (e.g., stabilizing an α -helix via interaction with Arginine), Circular Dichroism (CD) spectroscopy must be employed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 μ M. Ensure exact concentration via UV absorbance (the 3,5-dimethoxyphenyl group has a distinct molar extinction coefficient around 275-280 nm).

  • CD Data Acquisition:

    • Load the sample into a 1 mm path-length quartz cuvette.

    • Scan from 260 nm down to 190 nm at 20 °C using a spectropolarimeter.

    • Accumulate 3 scans at a scanning speed of 50 nm/min to ensure high signal-to-noise ratio.

  • Data Analysis: Convert ellipticity (mdeg) to mean residue ellipticity (MRE). An enhanced double minima at 208 nm and 222 nm, compared to a control peptide containing standard Phenylalanine, quantitatively validates the increased helical stabilization driven by the enhanced cation- π interaction.

Conclusion

The strategic substitution of canonical phenylalanine with L-N-Fmoc-3,5-dimethoxyphenylalanine provides researchers with a powerful lever to manipulate the electronic microenvironment of peptides. By significantly increasing the negative electrostatic potential of the aromatic face, 3,5-diOMe-Phe maximizes cation- π binding affinities, facilitates donor-acceptor stacking, and can actively disrupt pathological amyloid aggregation. Mastery of its unique synthetic requirements—particularly the necessity of aggressive carbocation scavenging during cleavage—ensures high-yield access to these advanced, electronically tuned biomolecules.

References

  • King-Pharm / ChemSigma. (n.d.). N-Fmoc-3,5-dimethoxy-L-phenylalanine[381222-51-1]. Retrieved from [Link]

  • CUNY Academic Works. (2014). Mechanism and Development of Peptide-Based Inhibitors to Human Islet Amyloid Polypeptide (hIAPP) Self-Assembly. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2018). Systematic Variation of Both the Aromatic Cage and Dialkyllysine via GCE-SAR Reveal Mechanistic Insights in CBX5 Reader Protein Binding. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Interaction of Cucurbit[7]uril With Protease Substrates: Application to Nanosecond Time-Resolved Fluorescence Assays. Retrieved from[Link]

  • ACS Publications. (2020). Novel Class of Colony-Stimulating Factor 1 Receptor Kinase Inhibitors Based on an o-Aminopyridyl Alkynyl Scaffold as Potential Treatment for Inflammatory Disorders. Retrieved from[Link]

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Foundational

Engineering the Chemical Space: Applications of Dimethoxy-Substituted Amino Acids in Modern Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, the structural modification of amino acids serves as a foundational strategy for expanding chemical diversity. Among these modifications, the incorporation of dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the structural modification of amino acids serves as a foundational strategy for expanding chemical diversity. Among these modifications, the incorporation of dimethoxy-substituted aromatic rings—such as in L-3,4-dimethoxyphenylalanine or dimethoxy-tyrosine derivatives—has emerged as a powerful tool in modern drug discovery. As an application scientist, I have observed firsthand how the precise placement of methoxy groups alters the steric, electronic, and lipophilic profile of a molecule. This technical guide explores the mechanistic rationale behind utilizing dimethoxy-substituted amino acids and their derivatives, detailing their applications in peptide-drug conjugates (PDCs), peptidomimetics, and analytical chemistry, supported by self-validating experimental protocols.

Mechanistic Rationale: The Physics of Dimethoxy Substitution

To understand why dimethoxy-substituted amino acids are highly valued, we must examine the causality of their physicochemical properties:

  • Electronic Modulation: The oxygen lone pairs of the methoxy groups participate in resonance with the aromatic ring, significantly increasing its electron density. This electron-rich character enhances π−π stacking interactions with target protein active sites. Furthermore, the presence of an extra methoxy group induces additional polarization, yielding a higher dielectric constant compared to monomethoxy or unsubstituted derivatives ()[1].

  • Conformational Restriction (Sterics): The steric bulk of two adjacent methoxy groups restricts the rotational freedom of the amino acid side chain. In peptidomimetic design, this locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding. Despite this steric hindrance, specialized derivatives like L-3,4-dimethoxyphenylalanine smoothly undergo Ugi four-component reactions to construct diverse, complex heterocyclic libraries ()[2].

  • Enhanced Lipophilicity: Replacing hydroxyl groups (e.g., in L-DOPA) with methoxy groups increases the partition coefficient ( logP ). This translates directly to improved membrane permeability, a critical factor for central nervous system (CNS) targets and intracellular payload delivery.

Core Applications in Drug Discovery

Peptide-Drug Conjugates (PDCs) and Targeted Delivery

Dimethoxy-substituted payloads are revolutionizing targeted oncology. A landmark 2025 study demonstrated the efficacy of conjugating 10,11-dimethoxy-camptothecin with an integrin αv​β3​ -targeting peptide (c(RGDfC)) via a 1,3,5-triazine linker ()[3]. The dimethoxy substitution on the camptothecin payload enhances its cytotoxic potency by dually inhibiting Survivin protein expression and the PI3K/AKT/mTOR signaling pathway. The resulting conjugate (PDC-2) exhibited a 3.4-fold extension in plasma half-life compared to the free drug[3].

PDC_Design Payload 10,11-Dimethoxy-camptothecin (Cytotoxic Payload) Linker 1,3,5-Triazine Scaffold (Stable Linker) Payload->Linker Esterification PDC Targeted PDC-2 (Apoptosis Induction) Linker->PDC Assembly Ligand c(RGDfC) Peptide (Integrin Targeter) Ligand->Linker Thiol-Ene/Amidation

Workflow of a dimethoxy-camptothecin peptide-drug conjugate via a triazine linker.

Fluorescent Labeling and Analytical Quantification

In analytical chemistry, dimethoxy-substituted reagents are utilized to quantify amino acids with extreme sensitivity. The reagent 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride (DMS-Cl) reacts with amino acids to produce highly fluorescent sulfonamides. The dimethoxy groups red-shift the emission spectrum and increase the quantum yield, enabling high-performance liquid chromatography (HPLC) detection limits of less than 5 fmol/injection ()[4].

Antineoplastic Amino Acid Amides

Dimethoxy substitutions are also pivotal in small-molecule tubulin inhibitors. Coupling 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene with Fmoc-protected amino acids (like glycine or tyrosine) yields potent cancer cell growth inhibitors. The dimethoxy-stilbene core binds the colchicine site of tubulin, while the amino acid amide acts as a solubility and cellular-uptake enhancer, resulting in GI50​ values in the 10−2 to 10−3μg/mL range ()[5].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Chemoenzymatic Synthesis of L-3,4-Dimethoxyphenylalanine

Causality: Traditional chemical synthesis of dimethoxyphenylalanine yields racemic mixtures, requiring tedious chiral resolution. Utilizing Aspartate Aminotransferase (AT) as a biocatalyst ensures >99% enantiomeric excess (ee) because the enzyme's chiral active pocket strictly dictates the stereochemistry of the transamination event ()[6].

Protocol:

  • Substrate Preparation: Dissolve 3,4-dimethoxyphenylpyruvate (50 mM) and L-aspartic acid (amine donor, 200 mM) in 100 mM phosphate buffer (pH 8.0). Note: The 4x excess of L-aspartic acid drives the equilibrium forward.

  • Biocatalysis: Add recombinant Aspartate Aminotransferase (2 mg/mL) and Pyridoxal 5'-phosphate (PLP, 0.1 mM) as a cofactor. Incubate at 37°C under gentle agitation for 12 hours.

  • In-Situ Product Removal (ISPR): Continuously remove the oxaloacetate byproduct via enzymatic decarboxylation to prevent product inhibition.

  • Validation Checkpoint (Self-Validating Step): To ensure stereochemical fidelity, derivatize a 10 μL reaction aliquot with Marfey’s reagent. Analyze via chiral LC-MS. The system validates itself: a single peak corresponding to the L-enantiomer ( >99% ee) confirms the enzyme's structural integrity; the presence of a D-enantiomer peak flags enzyme denaturation or non-enzymatic background transamination.

Chemoenzymatic_Synthesis Substrate 3,4-Dimethoxyphenylpyruvate (Prochiral Keto Acid) Enzyme Aspartate Aminotransferase (Stereoselective Biocatalyst) Substrate->Enzyme Donor L-Aspartic Acid (Amine Donor) Donor->Enzyme Product L-3,4-Dimethoxyphenylalanine (>99% ee) Enzyme->Product Transamination Byproduct Oxaloacetate (Byproduct) Enzyme->Byproduct

Chemoenzymatic transamination yielding enantiopure L-3,4-dimethoxyphenylalanine.

Triazine-Mediated Peptide Coupling (Using CDMT/DMT-MM)

Causality: 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its morpholinium derivative (DMT-MM) are highly efficient coupling reagents. The electron-donating dimethoxy groups stabilize the reactive acyloxytriazine intermediate. This rapid activation outpaces the base-catalyzed oxazolone formation pathway, which is the primary cause of C-terminal amino acid racemization ()[7].

Protocol:

  • Activation: Dissolve the N-protected amino acid (1.0 eq) and DMT-MM (1.1 eq) in Tetrahydrofuran (THF). Stir for 10 minutes at room temperature to form the active ester.

  • Aminolysis: Add the C-protected amino acid or peptide fragment (1.0 eq) and N-methylmorpholine (NMM, 1.1 eq). Stir for 2 hours.

  • Validation Checkpoint (Self-Validating Step): Analyze the crude dipeptide via reversed-phase HPLC. The protocol is self-validating: racemization tests show that in aprotic solvents like THF, the D-epimer should be <0.5% ()[8]. If the D-epimer peak exceeds 0.5% AUC, the system flags a failure in stoichiometry (excess base) or solvent selection (e.g., DMSO promotes racemization).

Quantitative Data & Comparative Analysis

The table below summarizes the quantitative advantages of utilizing dimethoxy-substituted compounds and reagents across various medicinal chemistry applications.

Compound / ReagentApplication AreaKey MetricDimethoxy-Substituted ValueUnsubstituted / Standard Value
Camptothecin Payload Targeted Oncology (PDC)Plasma Half-life3.4-fold extension (PDC-2)Baseline (FL118)
L-Phenylalanine BiocatalysisEnantiomeric Excess>99% ee (L-3,4-dimethoxy)~95% ee (Standard Chemical)
CDMT / DMT-MM Peptide CouplingRacemization Rate< 0.5% (in THF)2.0 - 5.0% (DCC alone)
DMS-Cl HPLC Analytical LabelingDetection Limit< 5 fmol/injection ~50 fmol/injection (Dansyl-Cl)

Future Perspectives

The integration of dimethoxy-substituted amino acids into medicinal chemistry is rapidly evolving. Future workflows will likely leverage machine learning to predict the optimal positional isomers of methoxy groups on non-canonical amino acids, maximizing target affinity while minimizing off-target toxicity. As synthetic and chemoenzymatic methodologies become more robust, the chemical space accessible via dimethoxy substitution will continue to drive the next generation of peptidomimetics and targeted therapeutics.

References

  • Conjugating 10,11-Dimethoxy-camptothecin with an Integrin αv​β3​ -Targeting Peptide through a Triazine Linker for Targeted Tumor Treatment in Lung and Pancreatic Carcinoma. Journal of Medicinal Chemistry (PubMed).[Link]

  • Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives: Application in Solution Peptide Synthesis. Molecules (MDPI).[Link]

  • 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent for determination of amino acids in high-performance liquid chromatography. Analytical Biochemistry (PubMed).[Link]

  • Antineoplastic Agents. 487. Synthesis and Biological Evaluation of the Antineoplastic Agent 3,4-Methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and Derived Amino Acid Amides. Journal of Medicinal Chemistry (ACS).[Link]

  • Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. ResearchGate.[Link]

  • A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). Chemical and Pharmaceutical Bulletin (J-Stage).[Link]

  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry (PMC).[Link]

  • New Amino Acid Chalcone Conjugates: Synthesis, Characterization and Dielectric Properties. DergiPark.[Link]

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Exploratory

A Technical Guide to the Structural and Functional Divergence of L-N-Fmoc-3,5-dimethoxyphenylalanine from Native Phenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Non-Natural Amino Acids in Modern Drug Discovery In the landscape of contemporary drug discovery and chemical biology, the s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Non-Natural Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug discovery and chemical biology, the strategic incorporation of non-natural amino acids (nnAAs) into peptide-based therapeutics has emerged as a transformative approach.[1][2] Native peptides, while exhibiting high biological activity, often suffer from poor pharmacokinetic profiles, limiting their therapeutic potential. The introduction of nnAAs, such as L-N-Fmoc-3,5-dimethoxyphenylalanine, offers a sophisticated toolkit to overcome these limitations. By rationally designing peptide sequences with modified amino acid building blocks, researchers can enhance metabolic stability, modulate receptor binding affinity and selectivity, and introduce novel functionalities.[1][3] This guide provides an in-depth technical analysis of the structural and functional differences between L-N-Fmoc-3,5-dimethoxyphenylalanine and its native counterpart, L-phenylalanine, offering insights into its application in solid-phase peptide synthesis (SPPS).

Part 1: A Comparative Structural Analysis

The fundamental differences between L-N-Fmoc-3,5-dimethoxyphenylalanine and native L-phenylalanine arise from two key modifications: the presence of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the substitution of two methoxy groups onto the phenyl ring of the side chain.

The Native Phenylalanine Scaffold

L-phenylalanine is an essential α-amino acid characterized by a benzyl side chain, rendering it nonpolar and hydrophobic.[][5][6] Its core structure consists of a central alpha-carbon (α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and the benzyl side chain.[7][8] This hydrophobic side chain plays a crucial role in the three-dimensional structure of proteins through non-covalent interactions.

The Architectural Impact of the Fmoc Group

L-N-Fmoc-3,5-dimethoxyphenylalanine incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) group, a base-labile amine protecting group integral to modern solid-phase peptide synthesis (SPPS).[9][10][11] The Fmoc group is attached to the α-amino group of the amino acid, temporarily blocking its reactivity during the peptide chain elongation process.[11] This protection is a cornerstone of the Fmoc/tBu orthogonal synthesis strategy, allowing for the sequential addition of amino acids in a controlled manner.[1][12] The Fmoc group's stability in acidic conditions and its facile removal with a weak base, typically piperidine, are key to its widespread use.[10][13]

The Influence of 3,5-Dimethoxy Substitution

The defining feature of L-N-Fmoc-3,5-dimethoxyphenylalanine is the presence of two methoxy (-OCH3) groups at the 3 and 5 positions of the phenyl ring. These electron-donating groups significantly alter the electronic and steric properties of the aromatic side chain. The methoxy groups increase the electron density of the phenyl ring through resonance, which can influence cation-π and other non-covalent interactions within a peptide or at a protein-ligand interface.[14][15] Furthermore, the steric bulk of the methoxy groups can impose conformational constraints on the peptide backbone, potentially leading to more defined secondary structures.

Part 2: Physicochemical Properties and Their Implications

The structural modifications inherent in L-N-Fmoc-3,5-dimethoxyphenylalanine translate to distinct physicochemical properties compared to native phenylalanine. These differences have profound implications for its behavior in synthetic and biological systems.

PropertyNative L-PhenylalanineL-N-Fmoc-3,5-dimethoxyphenylalanineRationale for Difference
Molecular Weight 165.19 g/mol [8]447.49 g/mol Addition of the large Fmoc protecting group and two methoxy groups.
Solubility Soluble in water; slightly soluble in dilute mineral acid and alkali hydroxide solutions.[8]Enhanced solubility in organic solvents used in SPPS (e.g., DMF, NMP) due to the large, nonpolar Fmoc group.[16]The hydrophobic Fmoc group dominates the molecule's solubility profile.
Hydrophobicity Nonpolar, hydrophobic side chain.[]Increased hydrophobicity due to the large fluorenyl moiety of the Fmoc group.The Fmoc group is significantly more nonpolar than the native benzyl group.
Electronic Nature of Side Chain Aromatic phenyl ring.Electron-rich aromatic ring due to the electron-donating methoxy groups.[15]Methoxy groups are strong electron-donating groups.[15][17]

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The unique structure of L-N-Fmoc-3,5-dimethoxyphenylalanine makes it a valuable building block in SPPS for creating peptides with novel properties.[2][18][19] The following section details a standard protocol for its incorporation into a growing peptide chain.

Experimental Protocol: Incorporation of L-N-Fmoc-3,5-dimethoxyphenylalanine

This protocol outlines the key steps for coupling L-N-Fmoc-3,5-dimethoxyphenylalanine to a resin-bound peptide chain using the Fmoc/tBu strategy.

Step 1: Resin Preparation and Swelling

  • Procedure: The solid support resin (e.g., Rink Amide resin) is placed in a reaction vessel and washed with a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin beads.

  • Causality: Swelling the resin is critical to ensure that the reactive sites within the polymer matrix are accessible to reagents, facilitating efficient chemical reactions.

Step 2: Fmoc Deprotection

  • Procedure: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF.[13] This is typically performed in two stages to ensure complete deprotection.

  • Causality: Piperidine, a secondary amine, removes the Fmoc group via a β-elimination mechanism, exposing the free amine of the N-terminal amino acid for the subsequent coupling reaction.[9][13]

Step 3: Activation of L-N-Fmoc-3,5-dimethoxyphenylalanine

  • Procedure: In a separate vessel, L-N-Fmoc-3,5-dimethoxyphenylalanine is dissolved in DMF and activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., N,N-diisopropylethylamine - DIEA).

  • Causality: The coupling reagent reacts with the carboxylic acid of the amino acid to form a highly reactive activated ester. This activation is necessary to facilitate the formation of a stable amide (peptide) bond with the free amine on the resin.

Step 4: Coupling

  • Procedure: The activated L-N-Fmoc-3,5-dimethoxyphenylalanine solution is added to the reaction vessel containing the deprotected resin. The reaction is allowed to proceed for a specified time, often with agitation.

  • Causality: The activated carboxylic acid of the incoming amino acid reacts with the free N-terminal amine of the resin-bound peptide, forming a new peptide bond and elongating the peptide chain.

Step 5: Washing

  • Procedure: Following the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Causality: This washing step is crucial for the purity of the final peptide. In SPPS, the growing peptide chain remains attached to the solid support, allowing for the easy removal of soluble impurities by filtration and washing.[18][20]

Step 6: Monitoring the Coupling Reaction (Optional but Recommended)

  • Procedure: A small sample of the resin can be taken and subjected to a qualitative ninhydrin (Kaiser) test.

  • Causality: The ninhydrin test detects the presence of free primary amines. A negative result (no color change) indicates that the coupling reaction has gone to completion, while a positive result (blue color) suggests incomplete coupling, which may necessitate a second coupling step.[1]

Step 7: Repetition of the Cycle

  • Procedure: Steps 2 through 6 are repeated for each subsequent amino acid to be added to the peptide sequence.

Step 8: Final Cleavage and Deprotection

  • Procedure: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid "cleavage cocktail" (e.g., a mixture containing trifluoroacetic acid - TFA).[1]

  • Causality: The strong acid cleaves the linker attaching the peptide to the resin and removes the acid-labile side-chain protecting groups, yielding the final, unprotected peptide.

Visualizing the SPPS Workflow

SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Coupling Washing1->Coupling 3. Activation Amino Acid Activation (HATU/DIEA) Activation->Coupling Washing2 Washing (DMF) Coupling->Washing2 4. Washing2->Resin Repeat for next AA FinalCleavage Final Cleavage (TFA Cocktail) Washing2->FinalCleavage After Final AA Start Start with Resin-AA1-Fmoc Start->Resin

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Part 4: Structural and Functional Consequences in Peptide Therapeutics

The incorporation of 3,5-dimethoxyphenylalanine in place of native phenylalanine can have significant repercussions for the biological activity and pharmacokinetic profile of a peptide.

  • Conformational Rigidity: The steric bulk of the two methoxy groups can restrict the rotational freedom of the side chain, leading to a more conformationally constrained peptide. This can be advantageous in drug design, as it can lock the peptide into a bioactive conformation, increasing its affinity for a target receptor.

  • Enhanced Metabolic Stability: The methoxy groups can shield the aromatic ring from enzymatic degradation by cytochrome P450 enzymes, a common metabolic pathway for phenylalanine-containing peptides.[21] This can lead to a longer in vivo half-life and improved bioavailability.

  • Modulation of Receptor Interactions: The electron-rich nature of the 3,5-dimethoxyphenyl ring can alter its binding interactions with biological targets. It may engage in more favorable cation-π or other non-covalent interactions with complementary residues in a receptor's binding pocket, potentially increasing potency and selectivity.[3][16]

Conclusion

L-N-Fmoc-3,5-dimethoxyphenylalanine represents a sophisticated and powerful tool in the arsenal of the modern peptide chemist and drug developer. Its unique structural features, namely the Fmoc protecting group and the 3,5-dimethoxy-substituted phenyl ring, impart distinct physicochemical properties that can be leveraged to design peptide therapeutics with enhanced stability, conformational control, and biological activity. A thorough understanding of its structural divergence from native phenylalanine and the practical considerations for its incorporation via SPPS is essential for harnessing its full potential in the development of next-generation peptide-based drugs.

References

  • Wikipedia. (2023, December 1). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • GenScript. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(5), 1345-1358.
  • PrepMate. (2024, January 27). What is the molecular structure of phenylalanine and its importance in biochemistry? Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Wikipedia. (2024, February 24). Phenylalanine. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Renaud, G. (2014). Protein Secondary Structure Prediction using inter-residue contacts [Figure 1.1]. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem. Retrieved from [Link]

  • Ono, K., Nakagawa, H., & Nishida, J. (2009). 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 65(1), o133.
  • Righi, G., Chionne, A., & Bonini, C. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols.
  • Crawford, J. J., Kenny, P. W., Bowyer, J., Cook, C. R., Finlayson, J. E., Heyes, C., ... & Dossetter, A. G. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry, 55(20), 8827-8837.
  • MySkinRecipes. (n.d.). Fmoc-3,4-dimethoxy-l-phenylalanine. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Hertkorn, N., & Schmitt-Kopplin, P. (2007). Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter. Analytical Chemistry, 79(1), 163-172.

Sources

Foundational

An In-depth Technical Guide to the Stability of Fmoc-Protected Non-Canonical Amino Acids in Storage

Introduction: The Critical Role of Purity and Stability in Advanced Peptide Synthesis The expanding universe of peptide therapeutics and functional biomaterials is increasingly reliant on the incorporation of non-canonic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity and Stability in Advanced Peptide Synthesis

The expanding universe of peptide therapeutics and functional biomaterials is increasingly reliant on the incorporation of non-canonical amino acids (ncAAs). These unique building blocks, protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, offer unparalleled opportunities to introduce novel functionalities, enhance metabolic stability, and constrain peptide conformations. However, the very chemical novelty that makes these reagents powerful also introduces specific challenges to their stability during storage and handling.

This guide moves beyond generic storage advice to provide a deep, mechanistic understanding of the degradation pathways affecting Fmoc-protected ncAAs. As a self-validating system, the protocols and insights herein are designed to empower researchers, scientists, and drug development professionals to safeguard the integrity of their most critical reagents, ensuring the reproducibility of their synthesis and the success of their research. We will explore the causality behind recommended handling procedures, detail robust analytical methods for quality control, and provide a framework for maintaining the long-term stability of these invaluable compounds.

Chapter 1: The Foundations of Fmoc-ncAA Stability

The stability of any Fmoc-protected amino acid is governed by a triad of environmental factors: Temperature, Moisture, and Light . Understanding their impact at a chemical level is fundamental to preventing degradation.

  • Temperature: While many chemical reactions are slowed at lower temperatures, the primary role of cold storage (typically 2-8°C for solids) is to minimize the kinetic energy of the system, thereby reducing the frequency and energy of molecular collisions that could lead to degradation.[1] For stock solutions, freezing at -20°C or -80°C is essential to halt hydrolytic and other solvent-mediated degradation pathways.[1][2]

  • Moisture: Water is a critical antagonist to the stability of Fmoc-ncAAs. As a nucleophile, it can directly attack the carbamate linkage of the Fmoc group, leading to its premature cleavage.[1] Furthermore, many ncAAs are hygroscopic, meaning they readily absorb atmospheric moisture.[2] This absorbed water can create a localized aqueous microenvironment, facilitating hydrolysis even in a seemingly solid-state compound. This is why allowing a refrigerated container to warm to room temperature in a desiccator before opening is not merely a suggestion, but a critical, non-negotiable step to prevent atmospheric water from condensing on the cold powder.[3][4]

  • Light: The fluorenyl moiety of the Fmoc group is photosensitive.[] Prolonged exposure to light, particularly UV wavelengths, can induce photochemical reactions, leading to the degradation of the protecting group.[1] Storing reagents in the dark or in amber vials is a simple but effective countermeasure.[1]

Chapter 2: Key Degradation Pathways and Their Mechanisms

Degradation is not a random event but a series of predictable chemical reactions. By understanding these pathways, we can proactively mitigate them. The most common routes of degradation include Fmoc group hydrolysis, racemization, and side-chain specific reactions.

Fmoc Group Hydrolysis

The Fmoc group is designed for cleavage by a mild base, typically piperidine, via a β-elimination mechanism.[6][7] However, this lability means it is also susceptible to slower degradation by other nucleophiles, including water (hydrolysis) or trace amine impurities in solvents like N,N-Dimethylformamide (DMF).[1][7]

The presence of moisture can lead to the slow formation of the free amine, which not only represents a loss of the protected starting material but also introduces a significant impurity that can lead to deletion sequences in solid-phase peptide synthesis (SPPS).[1]

Fmoc_Hydrolysis cluster_reagents Initiators Fmoc_ncAA Fmoc-NH-CHR-COOH Intermediate Carbamic Acid Intermediate Fmoc_ncAA->Intermediate Nucleophilic Attack Products Free Amine (H₂N-CHR-COOH) + CO₂ + Dibenzofulvene Intermediate->Products Spontaneous Decomposition Water H₂O (Moisture) Water->Fmoc_ncAA Amine Trace Amines (in Solvent) Amine->Fmoc_ncAA DKP_Formation cluster_condition Condition Dipeptide_Resin H₂N-(AA2)-(AA1)-O-Resin (Deprotected Dipeptide on Resin) DKP_Product Diketopiperazine (Cyclic Dipeptide) Dipeptide_Resin->DKP_Product Intramolecular Aminolysis Resin HO-Resin Dipeptide_Resin->Resin Cleavage Base Base Exposure (e.g., during Fmoc deprotection) Base->Dipeptide_Resin Stability_Study_Workflow cluster_storage Storage Conditions Start Start: New Batch of Fmoc-ncAA T0_Analysis Time-Zero (T₀) Analysis (HPLC, LC-MS) Establish baseline purity Start->T0_Analysis Aliquoting Aliquot samples into separate vials for each time point and condition T0_Analysis->Aliquoting Condition1 Condition 1 (e.g., 4°C, Dark) Aliquoting->Condition1 Condition2 Condition 2 (e.g., 25°C, Light) Aliquoting->Condition2 Condition3 Condition 3 (e.g., 40°C, 75% RH) Aliquoting->Condition3 Time_Points Analyze at Pre-defined Time Points (e.g., 1, 3, 6 months) Condition1->Time_Points Condition2->Time_Points Condition3->Time_Points Analysis HPLC Purity Assessment LC-MS for Impurity ID Time_Points->Analysis Data Compare purity to T₀ Calculate degradation rate Analysis->Data End End: Determine Shelf-Life Data->End

Sources

Exploratory

Whitepaper: Molecular Weight and Formula Analysis of L-N-Fmoc-3,5-dimethoxyphenylalanine

Executive Summary L-N-Fmoc-3,5-dimethoxyphenylalanine (CAS: 381222-51-1) is a specialized, unnatural amino acid building block extensively utilized in advanced Solid-Phase Peptide Synthesis (SPPS)[1]. By incorporating a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-N-Fmoc-3,5-dimethoxyphenylalanine (CAS: 381222-51-1) is a specialized, unnatural amino acid building block extensively utilized in advanced Solid-Phase Peptide Synthesis (SPPS)[1]. By incorporating a 3,5-dimethoxy-substituted phenyl ring, this derivative introduces unique steric and electronic properties to peptide sequences, which are critical for enhancing proteolytic stability, altering receptor binding affinities, and developing novel peptidomimetics. This technical guide deconstructs its molecular architecture, provides self-validating analytical workflows for molecular weight verification, and outlines optimized experimental protocols for its integration into peptide chains.

Molecular Architecture & Physicochemical Profile

The molecular structure of L-N-Fmoc-3,5-dimethoxyphenylalanine consists of three functional domains:

  • The L-Phenylalanine Core: Provides the chiral backbone essential for biological targeting.

  • The 3,5-Dimethoxy Substitution: The addition of two electron-donating methoxy groups at the meta positions of the aromatic ring increases the electron density of the π -system. This modification alters the molecule's π−π stacking capabilities and introduces steric bulk without directly hindering the α -carbon.

  • The Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection of the -amine, ensuring orthogonal synthesis conditions[2].

Quantitative Data Summary

To facilitate analytical verification, the core physicochemical properties are summarized below[3][4].

PropertyValueAnalytical Significance
Chemical Name L-N-Fmoc-3,5-dimethoxyphenylalanineNomenclature standard for SPPS
CAS Registry Number 381222-51-1Reagent sourcing and identification
Molecular Formula C₂₆H₂₅NO₆Base for isotopic distribution
Average Molecular Weight 447.48 g/mol Used for macroscopic stoichiometric calculations
Monoisotopic Exact Mass 447.1682 DaTarget for High-Resolution Mass Spectrometry (HRMS)
Expected [M+H]⁺ 448.1755 m/zPrimary ion in positive-mode ESI

Mechanistic Role in Peptide Engineering

The integration of unnatural amino acids via Fmoc-SPPS has revolutionized peptide drug development by allowing researchers to bypass the limitations of the 20 canonical amino acids[5]. The Fmoc strategy is highly preferred over classical Boc chemistry because it avoids the use of hazardous, highly corrosive anhydrous hydrogen fluoride (HF) during the final cleavage step[2][6].

The causality behind utilizing the Fmoc group lies in its specific reactivity: it is highly stable under acidic conditions but rapidly undergoes β -elimination in the presence of mild secondary amines (such as piperidine). The abstraction of the acidic proton at the 9-position of the fluorene ring triggers the release of dibenzofulvene and carbon dioxide, exposing the free amine for the next coupling step[7].

FmocDeprotection A Fmoc-Amino Acid (Protected) B Piperidine (20%) in DMF A->B Base Attack C Dibenzofulvene (Adduct) B->C Elimination D Free Amine (Active) B->D Decarboxylation

Fig 1. Base-catalyzed Fmoc deprotection mechanism in SPPS.

Analytical Validation: Mass Spectrometry Workflow

Before initiating SPPS, the integrity, formula (C₂₆H₂₅NO₆), and molecular weight of the building block must be validated. Using a degraded or misidentified reagent will cause cascading sequence failures. The following High-Resolution Mass Spectrometry (HRMS) protocol serves as a self-validating system for reagent QC.

AnalyticalWorkflow S1 Sample Prep: Dissolve in MeCN/H2O S2 UHPLC Separation: C18 Column S1->S2 S3 ESI-MS (Positive): Ionization S2->S3 S4 HRMS Detection: TOF/Orbitrap S3->S4 S5 Data Analysis: [M+H]+ = 448.1755 m/z S4->S5

Fig 2. HRMS workflow for molecular weight validation of Fmoc-3,5-dimethoxyphenylalanine.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of L-N-Fmoc-3,5-dimethoxyphenylalanine in 1 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: The highly hydrophobic fluorenyl system requires significant organic solvent for dissolution. Formic acid is critical as it acts as a proton donor, ensuring efficient ionization in positive-mode ESI.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

    • Causality: The C18 stationary phase effectively retains the hydrophobic Fmoc group, separating it from any free 3,5-dimethoxyphenylalanine (deprotected degradation product) which will elute much earlier.

  • Mass Detection: Operate the Orbitrap or TOF analyzer in positive ESI mode.

  • Self-Validation Check: Extract the chromatogram for the exact mass of the protonated adduct. A successful validation requires a monoisotopic peak at 448.1755 m/z with an error margin of < 5 ppm. The presence of a peak at 226.1070 m/z indicates premature Fmoc cleavage (loss of the Fmoc group).

Experimental Protocol: SPPS Coupling Workflow

Due to the slight steric hindrance introduced by the dimethoxy-substituted aromatic ring, standard coupling reagents (like HBTU) may yield incomplete reactions. This protocol utilizes HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole ester, overcoming steric barriers to ensure >99% coupling efficiency[2].

Step-by-Step Coupling Methodology
  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

    • Validation Check: Perform a Kaiser test. A positive result (deep blue resin beads) confirms the presence of free primary amines.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 equivalents, ~134.2 mg) of L-N-Fmoc-3,5-dimethoxyphenylalanine and 0.3 mmol of HATU in minimal DMF. Add 0.6 mmol (6 equivalents) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes.

    • Causality: A 2-minute pre-activation ensures the formation of the active ester. DIPEA acts as the non-nucleophilic base required to drive the activation without attacking the ester itself.

  • Coupling: Transfer the activated amino acid solution to the resin. Agitate gently at room temperature for 60 minutes.

  • Washing & Final Validation: Drain the reaction mixture and wash the resin with DMF (5 × 1 min).

    • Validation Check: Perform a second Kaiser test. A negative result (colorless/yellow beads) confirms the complete consumption of free amines, validating a successful coupling. If the test is slightly blue, repeat steps 3-5 (double coupling).

References

  • LookBio. "L-N-FMOC-3,5-DIMETHOXYPHENYLALANINE". Retrieved from:[Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. DOI: 10.1007/978-1-4939-2999-3_5. Retrieved from:[Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from:[Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 15(5), 217-228. Retrieved from:[Link]

Sources

Foundational

The Impact of Methoxy Substitution on Amino Acid Solubility and Conformational Pre-organization

Abstract: The strategic incorporation of methoxy (–OCH₃) groups into amino acid side chains and peptidomimetic scaffolds is a transformative technique in modern peptide engineering and drug design. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of methoxy (–OCH₃) groups into amino acid side chains and peptidomimetic scaffolds is a transformative technique in modern peptide engineering and drug design. As a Senior Application Scientist, I frequently leverage O-methylation to solve paradoxical challenges in drug development: the need to increase a molecule's lipophilicity for membrane permeability without sacrificing its aqueous solubility, while simultaneously locking the peptide backbone into a bioactive conformation. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing methoxy-substituted amino acids.

Mechanistic Foundations: The Dual Nature of the Methoxy Group

The methoxy group is unique among functional substituents because it acts as both a steric wedge and an electronic modulator. When replacing a hydroxyl (–OH) group with a methoxy (–OCH₃) group, we eliminate a Hydrogen Bond Donor (HBD) while retaining a Hydrogen Bond Acceptor (HBA). This subtle atomic shift has profound implications for the physicochemical properties of the peptide.

Solubility and the Polar Surface Area (PSA) Paradox

In drug design, increasing lipophilicity (LogD) often comes at the cost of aqueous solubility. However, the methoxy group acts as a non-lipophilic "scout." When installed on an aromatic system (e.g., converting tyrosine to O-methyltyrosine), the methoxy group displays a ΔLogD value of approximately −0.05 to 0.00, meaning it contributes almost zero additional lipophilicity compared to a hydrogen atom[1].

Crucially, the oxygen atom of the methoxy group contributes only ~9 Ų to the molecule's Polar Surface Area (PSA), which compares highly favorably to the 20 Ų penalty of a standard hydroxyl group[1]. By capping the HBD, we reduce the desolvation energy required for the peptide to cross lipid bilayers, thereby enhancing permeability while maintaining sufficient aqueous solubility through the oxygen's lone pairs.

Conformational Rigidity and Steric Locking

Beyond solubility, methoxy groups are powerful tools for conformational restriction. The introduction of an ortho-methoxy group on a phenyl ring (e.g., 2-amino-2-(2-methoxyphenyl)acetic acid) creates significant steric bulk directly adjacent to the peptide backbone[2]. This steric hindrance severely restricts the rotational freedom of the N–Cα (φ) and Cα–C(O) (ψ) bonds.

Furthermore, the methoxy oxygen can participate in highly directional intramolecular hydrogen bonding with adjacent backbone amides. For example, in the unnatural amino acid Hao (a tripeptide β-strand mimic), the methoxy group imparts rigidity through intramolecular hydrogen bonding while simultaneously blocking unwanted intermolecular hydrogen-bonding interactions, preventing peptide aggregation[3]. This effectively locks the peptide into a pre-organized conformational state, which is critical for target binding affinity and reducing entropic penalties upon receptor engagement[4].

G Methoxy Methoxy (-OCH3) Substitution Steric Steric Bulk & Restriction Methoxy->Steric Ortho/Meta positioning Electronic Electronic Effects (HBA) Methoxy->Electronic Oxygen electronegativity Conformation Conformational Rigidity (Pre-organization) Steric->Conformation Restricts Phi/Psi angles Electronic->Conformation Intramolecular H-bonds Solubility Enhanced Solubility (Low PSA Increase) Electronic->Solubility Competes with intermolecular H-bonds

Logical relationship of methoxy substitution on peptide properties.

Quantitative Physicochemical Impact

To rationally design methoxy-containing peptides, it is essential to quantify how this substitution compares to standard proteinogenic side chains. The table below summarizes the physicochemical shifts observed when modifying an aromatic amino acid side chain.

SubstituentH-Bond Donors (HBD)H-Bond Acceptors (HBA)PSA Contribution (Ų)ΔLogD (Aromatic)Conformational Impact
-H (Phenylalanine)000.00.00Baseline flexibility; high rotational freedom.
-OH (Tyrosine)1120.2-0.50 to -0.80Can form inter/intramolecular H-bonds; high desolvation penalty.
-CH₃ (Methylphenylalanine)000.0+0.30 to +0.50Mild steric hindrance; increases lipophilicity and aggregation risk.
-OCH₃ (O-Methyltyrosine)019.2-0.05 to 0.00High steric bulk; restricts φ/ψ space; low PSA penalty[1].

Experimental Workflows & Protocols

Working with highly sterically hindered, methoxy-substituted amino acids requires optimized synthetic and analytical workflows. Standard Solid-Phase Peptide Synthesis (SPPS) protocols often fail due to the kinetic barriers introduced by the bulky side chain.

Protocol 1: Optimized SPPS for Methoxy-Substituted Amino Acids

This protocol is designed to overcome the steric hindrance of ortho-methoxy aryl amino acids (e.g., Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid) during coupling.

Rationale: Standard carbodiimide chemistry (DIC/Oxyma) is often too slow for sterically encumbered amines. We utilize HCTU, a highly reactive uronium salt, paired with 2,4,6-collidine. Collidine is a non-nucleophilic base that drives the reaction forward without causing base-catalyzed racemization of the activated chiral center[3].

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in a 1:1 mixture of Dimethylformamide (DMF) and Dichloromethane (DCM) for 30 minutes. Causality: DCM swells the polystyrene matrix maximally, ensuring all reactive sites are accessible.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Reagent Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-protected methoxy-amino acid and 0.39 mmol (3.9 eq) of HCTU in minimal DMF. Add 0.8 mmol (8 eq) of 2,4,6-collidine. Let stand for 1 minute to form the active ester.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 hours. Causality: Extended coupling times are mandatory due to the restricted trajectory of the incoming nucleophile caused by the methoxy group's steric umbrella.

  • Capping: Wash the resin (DMF, 3 × 1 min). Treat with 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to cap unreacted amines, preventing deletion sequences.

  • Cleavage: After sequence completion, cleave the peptide using a cocktail of 95% TFA, 2.5% TIPS, and 2.5% water for 2 hours. The methoxy ether bond is highly stable to these acidic conditions[5]. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Conformational Validation via NMR (Self-Validating System)

To prove that the methoxy group has successfully pre-organized the peptide backbone, we must utilize Nuclear Magnetic Resonance (NMR) spectroscopy.

Rationale: If the methoxy group restricts the backbone, the peptide will exist in a single, stable conformation rather than an ensemble of rapidly interconverting states. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) will reveal through-space interactions (< 5 Å) that confirm this rigidity.

  • Sample Preparation: Dissolve 2-5 mg of the purified peptide in 600 µL of deuterated solvent. Use DMSO-d6 to observe hydrogen-bonded amide protons, or D2O/H2O (1:9) if aqueous conformation is required.

  • 1D ¹H-NMR Acquisition: Acquire a standard proton spectrum. Validation check: Look for sharp, distinct amide proton peaks. Broad peaks indicate conformational exchange (flexibility); sharp peaks indicate a locked conformation.

  • 2D NOESY Acquisition: Run a NOESY experiment with a mixing time of 200-400 ms.

  • Data Analysis: Map the cross-peaks between the methoxy protons (typically a sharp singlet around 3.7-3.9 ppm) and the adjacent backbone amide protons (NH). The presence of strong, unambiguous NOE cross-peaks confirms that the methoxy group is sterically locked in close proximity to the backbone, validating the conformational pre-organization hypothesis.

G Prep Resin Swelling (DMF/DCM) Couple Coupling Fmoc-AA(OMe)-OH (HCTU / Collidine) Prep->Couple Cleave TFA Cleavage & Deprotection Couple->Cleave Purify HPLC Purification (C18 Column) Cleave->Purify Analyze NMR Conformational Analysis (NOESY) Purify->Analyze

SPPS workflow for synthesizing and validating methoxy-containing peptides.

Conclusion

The methoxy group is far more than a simple ether linkage; it is a precision instrument for molecular engineering. By understanding its dual role as a low-PSA hydrogen bond acceptor and a sterically demanding conformational lock, scientists can design peptides that bypass traditional Lipinski rule limitations. Whether engineering highly permeable cyclic peptides or rigidifying the linker domains of PROTACs, mastering the chemistry of O-methylated amino acids is essential for next-generation drug development.

References

  • Functionalized Analogues of an Unnatural Amino Acid that Mimics a Tripeptide β-Strand National Institutes of Health (NIH)[Link]

  • Designing amino acids to determine the local conformations of peptides Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding Taylor & Francis Online[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Coupling Strategies for L-N-Fmoc-3,5-dimethoxyphenylalanine Incorporation

Target Audience: Researchers, Peptide Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The incorporation of bulky, unnatural amino acids such...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The incorporation of bulky, unnatural amino acids such as L-N-Fmoc-3,5-dimethoxyphenylalanine (CAS 381222-51-1) into peptide sequences presents significant thermodynamic and kinetic challenges during Solid-Phase Peptide Synthesis (SPPS). Traditional coupling reagents often yield incomplete amide bond formation due to severe steric hindrance. This application note evaluates the mechanistic dynamics of 3,5-dimethoxyphenylalanine and establishes a self-validating, high-efficiency protocol utilizing advanced coupling reagent systems (DIC/Oxyma Pure and HATU) to ensure high-fidelity incorporation with minimal epimerization.

Mechanistic Insights: Steric and Electronic Dynamics

L-N-Fmoc-3,5-dimethoxyphenylalanine features two methoxy groups at the meta positions of the phenyl ring. While not as proximally restrictive as ortho-substituted or α-methyl amino acids, the 3,5-dimethoxy substitution significantly increases the van der Waals volume of the side chain.

Causality of Coupling Difficulty: During SPPS, this extended steric bulk restricts the rotational degrees of freedom around the α-carbon and β-carbon, creating a sterically hindered microenvironment. This physical barrier impedes the nucleophilic attack of the resin-bound N-terminal amine onto the activated carboxylate of the incoming amino acid. Furthermore, the electron-donating nature of the methoxy groups subtly reduces the electrophilicity of the activated ester.

To overcome these barriers, the activation chemistry must generate a highly electrophilic carbonyl carbon while providing anchimeric assistance (neighboring group participation) or superior leaving group stability. Standard reagents like HBTU/HOBt are kinetically too slow for this application, necessitating the use of highly reactive active esters.

Coupling Reagent Selection & Comparative Analysis

Selecting the optimal coupling reagent requires balancing reactivity, epimerization control, and reagent stability. According to the , in situ activating reagents based on phosphonium or aminium salts, as well as specialized additives, are required for sterically hindered amino acids.

  • HATU / DIPEA: Generates a highly reactive OAt ester. The pyridine nitrogen of HOAt provides anchimeric assistance, effectively accelerating the coupling of bulky residues. However, HATU is expensive, poses explosive risks at scale, and can promote guanidinylation of the N-terminus if used in excess.

  • DIC / Oxyma Pure: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective additive that generates an active ester comparable in reactivity to OAt. The notes that DIC/Oxyma Pure minimizes racemization and avoids the explosive hazards of benzotriazoles. It is considered the optimal balance of safety, cost, and efficiency.

  • COMU / DIPEA: A uronium salt based on Oxyma that matches HATU in coupling efficiency. However, research published by highlights that COMU exhibits poor hydrolytic stability in DMF at room temperature (degrading in <5 hours). It is highly effective but requires fresh preparation or alternative solvents (e.g., MeCN).

Quantitative Data: Reagent Efficacy Profiles
Coupling Reagent SystemActive Ester GeneratedRelative ReactivityEpimerization RiskHydrolytic Stability (DMF)Suitability for 3,5-diMeO-Phe
DIC / Oxyma Pure OxymaHighVery LowHigh (>48h)Optimal
HATU / DIPEA OAtVery HighLowModerateExcellent
COMU / DIPEA OxymaVery HighVery LowLow (<5h)Good (Requires fresh prep)
HBTU / DIPEA OBtModerateModerateHigh (>48h)Suboptimal

Mechanistic Workflows and Visualizations

Activation_Mechanism AA Fmoc-3,5-diMeO-Phe-OH OIsourea O-acylisourea Intermediate (Highly Reactive) AA->OIsourea + DIC DIC DIC (Activator) DIC->OIsourea Oxyma Oxyma Pure (Additive) ActiveEster Oxyma Active Ester (Stable, Less Epimerization) Oxyma->ActiveEster OIsourea->ActiveEster + Oxyma Pure Amide Amide Bond Formation (Nucleophilic Attack) ActiveEster->Amide + Resin-NH2

Fig 1: Mechanistic pathway of DIC/Oxyma Pure activation overcoming steric hindrance.

SPPS_Workflow Start Peptidyl-Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Amino Acid Activation (Fmoc-3,5-diMeO-Phe-OH + DIC/Oxyma Pure) Wash1->Activate Coupling Amide Bond Formation (Coupling) Activate->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotect Next Cycle Cleavage Cleavage & Global Deprotection (TFA/Scavengers) Wash2->Cleavage If Final AA

Fig 2: Self-validating SPPS workflow for Fmoc-3,5-dimethoxyphenylalanine incorporation.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. Every critical step includes an In-Process Control (IPC) to ensure chemical causality and prevent the propagation of deletion sequences caused by the steric bulk of the 3,5-dimethoxyphenyl group.

Phase 1: Resin Preparation & Deprotection

Step 1.1: Resin Swelling

  • Action: Suspend the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.

  • Causality: Swelling expands the polymer matrix, exposing the reactive sites and maximizing the diffusion rate of the bulky incoming amino acid.

Step 1.2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes.

  • IPC (Self-Validation): Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the waste stream. A plateau in the UV signal validates complete removal of the Fmoc protecting group.

Phase 2: Activation & Coupling

Step 2.1: Amino Acid Activation

  • Action: Dissolve 3.0 equivalents of L-N-Fmoc-3,5-dimethoxyphenylalanine and 3.0 equivalents of Oxyma Pure in minimal DMF. Add 3.0 equivalents of DIC. Stir for 3 minutes prior to addition to the resin.

  • Causality: The 3-fold stoichiometric excess drives the reaction thermodynamically toward completion, overcoming the kinetic barrier imposed by the 3,5-dimethoxy groups. Oxyma Pure is added before DIC to ensure the transient O-acylisourea is rapidly trapped as the highly reactive Oxyma active ester, preventing the formation of the unreactive N-acylurea dead-end product .

Step 2.2: Amide Bond Formation

  • Action: Transfer the activated mixture to the deprotected resin. Agitate gently for 90–120 minutes at room temperature (or 15 minutes at 75°C if utilizing microwave-assisted SPPS).

  • IPC (Self-Validation): Perform a Kaiser Test (Ninhydrin assay) on a micro-cleaved resin sample.

    • Negative Result (Yellow/Colorless): Validates complete amide bond formation. Proceed to the next step.

    • Positive Result (Blue): Indicates incomplete coupling due to steric hindrance. The system must automatically trigger a re-coupling cycle using fresh reagents (e.g., switching to HATU/DIPEA for the second attempt) before advancing.

Phase 3: Cleavage and Global Deprotection

Step 3.1: Cleavage Cocktail Addition

  • Action: Treat the thoroughly washed and dried resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours.

  • Causality: The electron-rich 3,5-dimethoxyphenyl ring is highly susceptible to electrophilic aromatic substitution by carbocations generated during global deprotection. TIPS acts as a crucial carbocation scavenger, preventing irreversible alkylation of the unnatural amino acid side chain.

References

  • Title: Greening the synthesis of peptide therapeutics: an industrial perspective Source: RSC Publishing (Green Chemistry) URL: [Link]

Application

Automated peptide synthesis settings for 3,5-dimethoxyphenylalanine derivatives

Application Note: Automated Solid-Phase Peptide Synthesis (SPPS) Settings for 3,5-Dimethoxyphenylalanine Derivatives Executive Summary Incorporating 3,5-dimethoxyphenylalanine (3,5-diOMe-Phe) into peptide sequences is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Automated Solid-Phase Peptide Synthesis (SPPS) Settings for 3,5-Dimethoxyphenylalanine Derivatives

Executive Summary

Incorporating 3,5-dimethoxyphenylalanine (3,5-diOMe-Phe) into peptide sequences is a powerful structural strategy in drug development for enhancing proteolytic stability and exploring novel pharmacophores. However, the unique structural and electronic properties of this unnatural amino acid present significant hurdles during automated Solid-Phase Peptide Synthesis (SPPS). This technical guide details the optimized automated synthesizer settings, mechanistic rationale, and self-validating protocols required to successfully couple 3,5-diOMe-Phe and extend the peptide chain without generating deletion sequences or inducing side-reactions.

Mechanistic Causality & Reagent Rationale

Successful synthesis requires understanding and mitigating the dual challenges posed by the 3,5-diOMe-Phe residue:

  • Steric Shielding (The "Umbrella" Effect): While coupling Fmoc-3,5-diOMe-Phe to the growing peptide chain is generally straightforward, the critical failure point occurs during the subsequent amino acid coupling step. The meta-methoxy groups significantly increase the van der Waals volume of the side chain. Once the Fmoc group is removed, these bulky groups sterically shield the exposed N-terminal alpha-amine. Similar to other sterically hindered derivatives like D-phenylalanine, this physical obstruction severely slows down reaction kinetics, leading to incomplete acylation and deletion sequences if standard protocols are used[1].

  • Activator Causality: Standard carbodiimide chemistry (e.g., DIC/Oxyma) or HBTU often fails to overcome this steric barrier. Instead, highly reactive uronium/aminium salts such as HATU or COMU must be employed[2]. These activators form highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active esters, which exhibit an accelerated coupling rate due to a neighboring group effect (intramolecular hydrogen bonding) that drives the acylation forward despite steric clashes[3].

  • Electrophilic Aromatic Alkylation (The Electronic Hazard): The methoxy groups are strongly electron-donating, making the phenyl ring highly nucleophilic at the ortho and para positions (positions 2, 4, and 6). During global cleavage, carbocations generated from protecting groups (e.g., t-butyl, trityl) can irreversibly alkylate the 3,5-diOMe-Phe ring[4]. To prevent this, the cleavage cocktail must be heavily fortified with aromatic scavengers (like phenol) to outcompete the unnatural amino acid for carbocations.

Automated Synthesizer Parameters

To ensure complete coupling, the automated synthesizer must be programmed with distinct parameters for the 3,5-diOMe-Phe addition versus the subsequent amino acid addition.

Synthesis ParameterFmoc-3,5-diOMe-Phe CouplingSubsequent Amino Acid CouplingStandard AA Coupling (Baseline)
Coupling Reagent HATU / HOAt[3]COMU or HATU / HOAt[2]DIC / OxymaPure
Equivalents (AA : Activator) 5.0 eq : 4.9 eq5.0 eq : 4.9 eq4.0 eq : 4.0 eq
Base (DIEA) 10.0 eq10.0 eqNone (if using DIC)
Temperature 75°C (Microwave/Heated)90°C (Microwave/Heated)75°C (Microwave/Heated)
Coupling Time 10 minutes2 x 15 minutes (Double Couple)5 minutes
Fmoc Deprotection 20% Piperidine in DMF20% Piperidine in DMF20% Piperidine in DMF
Deprotection Time 2 x 3 minutes3 x 5 minutes (Extended)2 x 3 minutes

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It assumes the use of a Rink Amide AM resin for generating a C-terminal amide[5].

Phase 1: Resin Swelling & Preparation

  • Weigh the desired amount of Rink Amide AM resin (e.g., 0.1 mmol scale) into the automated reaction vessel.

  • Swell the resin in 5 mL of 1:1 DMF/DCM for 30 minutes at room temperature to maximize pore accessibility.

  • Drain the solvent and wash the resin 3x with DMF.

Phase 2: Fmoc Deprotection (Self-Validating)

  • Add 5 mL of 20% piperidine in DMF to the reaction vessel[3].

  • Agitate for 3 minutes, drain, and repeat for another 3 minutes.

  • Validation Check: The synthesizer's UV detector must monitor the effluent at 301 nm for the dibenzofulvene-piperidine adduct[4]. If the UV absorbance does not return to baseline after the second wash, the system must automatically trigger a third 3-minute deprotection cycle.

  • Wash the resin 5x with DMF to completely remove residual piperidine.

Phase 3: Activation and Coupling Coupling Fmoc-3,5-diOMe-Phe:

  • Dissolve 5.0 eq of Fmoc-3,5-diOMe-Phe, 4.9 eq of HATU, and 5.0 eq of HOAt in DMF[1].

  • Add 10.0 eq of DIEA to the amino acid solution immediately prior to transfer.

  • Transfer the activated mixture to the resin and heat to 75°C under agitation for 10 minutes.

  • Drain and wash 4x with DMF.

Coupling the Subsequent Amino Acid (Critical Step):

  • Deprotect the Fmoc group from the newly added 3,5-diOMe-Phe using an extended protocol (3 x 5 minutes) to ensure complete removal despite steric hindrance.

  • Prepare the next amino acid using COMU (4.9 eq) and DIEA (10.0 eq) to maximize reactivity[2].

  • Execute a Double Coupling strategy: Couple for 15 minutes at 90°C, drain, and immediately repeat with a fresh batch of activated amino acid for another 15 minutes[1].

Phase 4: Global Cleavage and Scavenging

  • After the final N-terminal deprotection and washing, dry the resin with DCM.

  • Prepare a highly scavenged cleavage cocktail: 90% TFA, 5% Triisopropylsilane (TIS), 2.5% Phenol, and 2.5% H2O. Causality: Phenol is critical here to act as a sacrificial electron-rich aromatic ring, preventing the alkylation of the 3,5-dimethoxyphenyl group by t-butyl cations[4].

  • Cleave for 2.5 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Self-Validating Quality Control Workflow

To ensure trustworthiness, the automated synthesis must be punctuated by logical decision gates. The diagram below illustrates the mandatory validation loops integrated into the protocol.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect1 Fmoc Deprotection (20% Piperidine) Start->Deprotect1 Couple1 Couple Fmoc-3,5-diOMe-Phe (HATU/DIEA, 75°C) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (Expose diOMe-Phe Amine) Couple1->Deprotect2 Couple2 Couple Subsequent AA (COMU/DIEA, 90°C) Deprotect2->Couple2 Kaiser Kaiser Test Validation Couple2->Kaiser Kaiser->Couple2 Positive (Blue) Cleavage Global Cleavage (TFA/TIS/Phenol/H2O) Kaiser->Cleavage Negative (Yellow) End LC-MS Analysis Cleavage->End

Caption: Self-validating SPPS workflow highlighting the critical Kaiser test loop.

Validation Logic: If the automated synthesizer does not have integrated UV monitoring, manual intervention via the Kaiser (ninhydrin) test is mandatory after coupling the amino acid onto the 3,5-diOMe-Phe residue. A positive result (blue beads) indicates unreacted free amines, triggering a mandatory re-coupling cycle before proceeding to cleavage[1].

References

  • Title: D-Phenylalanine Coupling in SPPS Source: Benchchem URL
  • Source: University of California, Irvine (UCI)
  • Title: Fmoc Solid Phase Peptide Synthesis Source: ChemPep URL
  • Title: Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators Source: Luxembourg Bio Technologies URL
  • Title: Fmoc SPPS Linkers Source: Sigma-Aldrich URL

Sources

Method

Application Note: Advanced Manual Fmoc Deprotection Strategies for L-N-Fmoc-3,5-dimethoxyphenylalanine

Introduction & Mechanistic Overview The incorporation of non-natural aromatic amino acids, such as L-N-Fmoc-3,5-dimethoxyphenylalanine (Fmoc-3,5-diOMe-Phe-OH), is a cornerstone strategy in the development of advanced pep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The incorporation of non-natural aromatic amino acids, such as L-N-Fmoc-3,5-dimethoxyphenylalanine (Fmoc-3,5-diOMe-Phe-OH), is a cornerstone strategy in the development of advanced peptidomimetics and foldamers designed to probe complex protein-protein interactions1[1]. However, the unique structural properties of this residue introduce specific challenges during Solid-Phase Peptide Synthesis (SPPS).

Fmoc deprotection is fundamentally driven by a base-catalyzed E1cb elimination mechanism. A mild base abstracts the acidic proton at the 9-position of the fluorene ring, initiating a β -elimination that releases carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate 2[2]. To prevent the DBF intermediate from re-alkylating the newly liberated primary amine, the deprotection solution must contain a nucleophilic scavenger. While 20% piperidine in Dimethylformamide (DMF) is the industry standard, sequences containing 3,5-diOMe-Phe often experience incomplete deprotection under these baseline conditions, necessitating rationally optimized chemical interventions.

Expertise & Experience: The Causality of Steric Hindrance

Why does 3,5-dimethoxyphenylalanine resist standard deprotection protocols? The causality lies in its spatial and electronic profile. The methoxy groups at the meta positions (3 and 5) of the phenyl ring significantly expand the van der Waals volume of the side chain. During SPPS, this bulky, electron-rich aromatic system promotes strong intermolecular π−π stacking and hydrophobic collapse on the resin.

When the peptide aggregates, the N-terminal Fmoc group becomes sterically shielded. Piperidine (pKa ~11.1) is moderately bulky and diffuses poorly into these aggregated microenvironments. To overcome this, we replace piperidine with a synergistic cocktail of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and piperazine 3[3].

DBU is a powerful, non-nucleophilic amidine base (pKa ~12.5) that rapidly abstracts the fluorenyl proton even in sterically restricted pockets. Because DBU cannot scavenge the resulting DBF, piperazine is included as an unhindered, highly efficient nucleophile to trap the DBF. Furthermore, utilizing this cocktail in N-Methyl-2-pyrrolidone (NMP) rather than DMF enhances the disruption of hydrogen-bonded aggregates and significantly suppresses diketopiperazine (DKP) formation 4[4].

Quantitative Data: Reagent Selection Matrix

To facilitate rational protocol selection, the kinetic and chemical properties of common Fmoc deprotection cocktails are summarized below.

Deprotection CocktailBase Strength (pKa)DBF Scavenging EfficiencyDeprotection KineticsRisk of DKP / AspartimideSuitability for 3,5-diOMe-Phe
20% Piperidine / DMF ~11.1ExcellentModerate (15-20 min)HighModerate (Prone to incomplete removal)
2% DBU + 5% Piperazine / NMP ~12.5 (DBU)Excellent (Piperazine)Very Fast (< 5 min)LowHigh (Ideal for bulky/aggregated motifs)
20% 4-Methylpiperidine / DMF ~11.2GoodSlow (> 30 min)ModerateLow (Sterically hindered scavenger)

Trustworthiness: Self-Validating Experimental Protocols

A robust SPPS workflow must be self-validating. The following protocols integrate the optimized DBU/Piperazine deprotection strategy with a mandatory Kaiser test to ensure absolute chemical conversion before proceeding to the next coupling step.

Protocol A: Optimized Deprotection for 3,5-diOMe-Phe (2% DBU / 5% Piperazine)

Use this protocol immediately following the coupling of L-N-Fmoc-3,5-dimethoxyphenylalanine, or for subsequent residues where aggregation is suspected.

  • Resin Preparation: Wash the peptide-resin thoroughly with NMP (3 × 1 min) to remove residual coupling reagents.

  • First Deprotection: Add the deprotection cocktail (2% v/v DBU and 5% w/v Piperazine in NMP) to the reaction vessel (approx. 5 mL per 0.1 mmol of resin). Agitate gently for 5 minutes.

  • Drain & Repeat: Drain the reaction vessel. Add a fresh aliquot of the deprotection cocktail and agitate for an additional 10 minutes.

  • Scavenger Clearance: Drain the vessel and wash the resin aggressively to remove all traces of DBU and the DBF-piperazine adduct:

    • Wash with NMP (5 × 1 min).

    • Wash with Dichloromethane (DCM) (3 × 1 min).

    • Wash with NMP (2 × 1 min).

Protocol B: Kaiser (Ninhydrin) Test Validation

This qualitative colorimetric test detects free primary amines, serving as a self-validation checkpoint for Fmoc removal2[2].

  • Sampling: Extract a few beads of the washed peptide-resin and place them in a small glass test tube.

  • Reagent Addition: Add 2 drops of each of the following solutions:

    • Solution A: 5% ninhydrin in ethanol.

    • Solution B: 80% phenol in ethanol.

    • Solution C: 2% (v/v) of 0.001 M KCN in pyridine.

  • Incubation: Heat the test tube at 100°C for exactly 5 minutes.

  • Interpretation:

    • Dark Blue Beads/Solution: Positive result. The primary amine is free; deprotection is complete. Proceed to the next amino acid coupling.

    • Yellow/Colorless Beads: Negative result. Fmoc is still attached. Do not proceed. Repeat Protocol A, potentially increasing the reaction temperature to 40°C.

Workflow Visualization

Workflow N1 Peptide-Resin: Fmoc-3,5-diOMe-Phe N2 Assess Sequence Steric Bulk & Aggregation N1->N2 N3 Standard Protocol 20% Piperidine / DMF N2->N3 Low Hindrance N4 Optimized Protocol 2% DBU + 5% Piperazine N2->N4 High Hindrance N5 Perform Kaiser Test (Self-Validation) N3->N5 N4->N5 N6 Positive (Blue) Deprotection Complete N5->N6 N7 Negative (Colorless) Incomplete Deprotection N5->N7 N8 Proceed to Next Amino Acid Coupling N6->N8 N7->N4 Switch Reagents or Increase Time

Decision workflow for manual Fmoc deprotection of 3,5-diOMe-Phe residues in SPPS.

References

  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis , BenchChem. 2

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis , RSC Advances. 3

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis , ACS Omega.4

  • Discovery of Potent Peptidomimetic Antagonists for Heterochromatin Protein 1 Family Proteins , ACS Omega. 1

Sources

Application

Application Note: Strategic Incorporation of L-N-Fmoc-3,5-dimethoxyphenylalanine into Cyclic Peptides

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol Executive Summary & Mechanistic Rationale The transition from linear to cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol

Executive Summary & Mechanistic Rationale

The transition from linear to cyclic peptides is a cornerstone of modern peptidomimetic drug discovery, offering enhanced proteolytic stability, improved membrane permeability, and locked bioactive conformations. However, the thermodynamic penalty of macrocyclization often results in low yields and competing intermolecular oligomerization[1].

The incorporation of unnatural amino acids, specifically L-N-Fmoc-3,5-dimethoxyphenylalanine (Fmoc-L-Phe(3,5-diOMe)-OH) , provides a profound structural advantage. As a Senior Application Scientist, I recommend this building block not merely for its distinct pharmacophoric properties, but for its mechanical influence on the peptide backbone. The bulky meta-methoxy groups restrict the χ1​ and χ2​ rotameric states of the side chain. This steric restriction pre-organizes the linear peptide precursor, reducing the entropic cost of ring closure and heavily favoring intramolecular macrolactamization over intermolecular side-reactions. Furthermore, the electron-rich aromatic ring enhances target binding via π−π and cation- π interactions.

Physicochemical & Structural Impact

Understanding the physicochemical divergence between standard Phenylalanine and its 3,5-dimethoxy derivative is critical for predicting chromatographic behavior and target engagement.

PropertyL-Phenylalanine (Phe)L-3,5-DimethoxyphenylalanineImpact on Cyclic Peptide Architecture
Side-Chain Bulk Low (Unsubstituted phenyl)High (meta-methoxy groups)Restricts rotamers, pre-organizing the backbone for cyclization.
Electronic Nature Neutral aromaticElectron-rich ( π -donor)Enhances cation- π and π−π stacking with target proteins.
H-Bonding Capacity None2x Acceptors (Methoxy oxygen)Modulates aqueous solubility and introduces new target interactions.
Lipophilicity ModerateHighIncreases overall membrane permeability and oral bioavailability.
Proteolytic Stability Susceptible to proteasesHighly ResistantSterically shields adjacent amide bonds from enzymatic cleavage.

Experimental Design & Workflow

To synthesize a head-to-tail cyclic peptide containing Fmoc-L-Phe(3,5-diOMe)-OH, we utilize a hybrid approach: Solid-Phase Peptide Synthesis (SPPS) for linear assembly, followed by mild cleavage and Solution-Phase Macrolactamization [2][3].

Workflow A 1. Resin Loading (2-CTC Resin) B 2. Fmoc SPPS (Iterative Coupling) A->B C 3. Mild Cleavage (1% TFA in DCM) B->C D 4. Macrolactamization (High Dilution) C->D E 5. Global Deprotection & RP-HPLC D->E

Caption: General workflow for the synthesis of cyclic peptides via Fmoc SPPS and solution-phase cyclization.

Self-Validating Methodologies

The following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to ensure causality between the chemical input and the desired experimental output.

Protocol A: Linear Assembly via Fmoc-SPPS

Causality Check: We utilize 2-Chlorotrityl chloride (2-CTC) resin. The extreme acid-lability of the 2-CTC linker allows for the cleavage of the linear peptide while keeping all side-chain protecting groups perfectly intact—a mandatory requirement to prevent side-chain cross-reactivity during the subsequent cyclization phase[2].

Step-by-Step Procedure:

  • Resin Swelling: Swell 0.1 mmol of 2-CTC resin (100-200 mesh) in anhydrous Dichloromethane (DCM) for 30 minutes. Wash with N,N-dimethylformamide (DMF).

  • First Amino Acid Loading: Dissolve 0.2 mmol of the C-terminal Fmoc-amino acid and 0.8 mmol of N,N-Diisopropylethylamine (DIPEA) in DCM. Add to the resin and agitate for 2 hours. Cap unreacted sites with DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Validation Checkpoint: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the flow-through at 301 nm. A plateau indicates complete deprotection[4].

  • Coupling of Fmoc-L-Phe(3,5-diOMe)-OH:

    • Critical Adjustment: Due to the significant steric bulk of the 3,5-dimethoxy groups, standard coupling reagents (e.g., HBTU) may yield incomplete reactions.

    • Dissolve 4 equivalents (0.4 mmol) of Fmoc-L-Phe(3,5-diOMe)-OH, 4 eq of HATU, and 8 eq of DIPEA in DMF. Add to the resin and agitate for 2 to 4 hours[3].

    • Validation Checkpoint (Kaiser Test): Perform a ninhydrin (Kaiser) test. A yellow resin indicates complete coupling (self-validated). A blue/purple resin indicates unreacted free amines, dictating an immediate double-coupling cycle before proceeding.

  • Iterative Elongation: Repeat deprotection and coupling for the remaining sequence. Ensure the final N-terminal Fmoc group is removed prior to cleavage.

Protocol B: Mild Cleavage of Protected Linear Peptide
  • Cleavage Cocktail: Prepare a solution of 1% Trifluoroacetic acid (TFA) in DCM.

  • Execution: Treat the resin with the cleavage cocktail for 3 × 3 minutes, filtering the eluate directly into a flask containing 10% pyridine in methanol to immediately neutralize the TFA.

  • Isolation: Evaporate the DCM under reduced pressure. Precipitate the fully protected linear peptide using ice-cold diethyl ether, centrifuge, and dry under a vacuum.

Protocol C: Solution-Phase Macrolactamization

Causality Check: Cyclization must be performed under high dilution conditions (typically 0.1 to 1.0 mM). This thermodynamic environment ensures that the intramolecular encounter rate of the N- and C-termini vastly exceeds the intermolecular collision rate, thereby suppressing oligomerization[5][6].

Mechanism A Protected Linear Peptide (Free N-term, Free C-term) B C-Terminal Activation (PyBOP + DIPEA) A->B C Active Ester Intermediate (OBt ester) B->C D Intramolecular Attack (N-term amine nucleophile) C->D E Protected Cyclic Peptide (Amide Bond Formation) D->E

Caption: Mechanistic pathway of solution-phase head-to-tail macrolactamization.

Step-by-Step Procedure:

  • Dilution: Dissolve the protected linear peptide in anhydrous DMF to a final concentration of 1 mM.

  • Activation: Add 3 equivalents of PyBOP and 3 equivalents of 1-Hydroxybenzotriazole (HOBt) to the solution[5].

  • Base Addition: Dropwise, add 6 equivalents of DIPEA. Stir the reaction at room temperature for 12–24 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction and analyze via LC-MS. Successful cyclization is validated by a mass shift of exactly -18 Da (loss of H2​O during amide bond formation) compared to the linear precursor.

  • Concentration: Once complete, remove the DMF under high vacuum.

Protocol D: Global Deprotection & Purification
  • Deprotection: Treat the crude cyclic peptide with a standard cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2​O for 2–3 hours[7]. The TIS acts as a carbocation scavenger, preventing the re-alkylation of electron-rich residues like the 3,5-dimethoxyphenyl group.

  • Precipitation: Evaporate excess TFA and precipitate the peptide with cold diethyl ether.

  • Purification: Dissolve the pellet in a water/acetonitrile mixture and purify via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. Lyophilize the pure fractions.

References

  • Nowick Laboratory, University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from[Link]

  • National Institutes of Health (NIH). (2012). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. Retrieved from[Link]

Sources

Method

Microwave-assisted synthesis using L-N-Fmoc-3,5-dimethoxyphenylalanine

Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptides Incorporating L-N-Fmoc-3,5-dimethoxyphenylalanine Introduction & Mechanistic Rationale The incorporation of sterically hindered, unnatural amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptides Incorporating L-N-Fmoc-3,5-dimethoxyphenylalanine

Introduction & Mechanistic Rationale

The incorporation of sterically hindered, unnatural amino acids such as L-N-Fmoc-3,5-dimethoxyphenylalanine into peptide sequences presents a significant synthetic bottleneck in drug development. The bulky 3,5-dimethoxybenzyl side chain severely restricts the conformational freedom of the peptide backbone. During conventional room-temperature Solid-Phase Peptide Synthesis (SPPS), this steric bulk creates a high activation energy barrier for the nucleophilic attack of the resin-bound amine onto the activated ester, resulting in sluggish coupling kinetics, incomplete reactions, and the accumulation of deletion sequences[1].

To overcome this, Microwave-Assisted SPPS (MW-SPPS) is employed. The causality behind microwave efficacy lies in dielectric heating. Microwave energy directly excites polar molecules (such as the DMF solvent, the peptide backbone, and coupling reagents), providing rapid, uniform thermal energy. This localized heating disrupts the inter- and intramolecular hydrogen bonding networks that cause peptide aggregation (β-sheet formation) and provides the kinetic energy necessary to overcome the steric clash of the 3,5-dimethoxy groups[2]. Consequently, reaction times are compressed from hours to minutes without a proportional increase in racemization[3].

Mechanistic Causality in Reagent Selection

A robust protocol must be a self-validating system where chemical choices actively prevent side reactions induced by physical conditions (heat).

  • Coupling Reagents (DIC/OxymaPure): While uronium salts like HATU are potent, they carry a high risk of capping unreactive amines (guanidinylation) if the coupling of a hindered amino acid is slow. N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure (ethyl cyanohydroxyiminoacetate) is the authoritative standard for MW-SPPS. OxymaPure is highly stable under microwave irradiation, does not cap unreacted amines, and actively suppresses the loss of optical purity at elevated temperatures[4].

  • Fmoc Deprotection: Microwave irradiation accelerates the E1cB elimination mechanism of Fmoc removal, reducing the standard 20-minute room-temperature exposure to just 1–3 minutes at 75°C[5]. However, high heat exacerbates aspartimide formation in susceptible sequences (e.g., Asp-Gly). Adding 0.1 M OxymaPure to the piperidine solution acts as a mild acidic buffer, suppressing the ionization of the backbone amide and preventing this cyclization[5].

Workflow & Pathway Visualizations

MW_SPPS_Cycle Start Resin Swelling (DMF/DCM, 15 min) Deprotect MW Fmoc Deprotection (20% Piperidine + 0.1M Oxyma, 75°C, 3 min) Start->Deprotect Wash1 Stringent Washing (DMF, 4x) Deprotect->Wash1 Activate In Situ Activation (Fmoc-3,5-diMeO-Phe + DIC/OxymaPure) Wash1->Activate Couple MW Coupling (75°C, 10 min) Activate->Couple Wash2 Stringent Washing (DMF, 4x) Couple->Wash2 Check Kaiser Test / Microcleavage LC-MS Wash2->Check Check->Deprotect Sequence Incomplete Cleave Global Cleavage (TFA/TIS/H2O, 2 hrs) Check->Cleave Sequence Complete

Iterative workflow for Microwave-Assisted SPPS incorporating Fmoc-3,5-dimethoxyphenylalanine.

Kinetic_Pathway N1 Activated Ester (Fmoc-3,5-diMeO-Phe) N3 High Steric Activation Barrier N1->N3 N2 Resin-Bound Peptide Amine N2->N3 N5 Amide Bond Formation N3->N5 Room Temp (Slow/Incomplete) N3->N5 75°C MW (Fast/Complete) N4 Dielectric Heating (Microwave Energy) N4->N3 Overcomes Barrier

Kinetic pathway demonstrating microwave energy overcoming the steric activation barrier.

Step-by-Step Experimental Protocol

Prerequisite Self-Validation: Prior to synthesis, calibrate the microwave synthesizer's temperature control (IR or fiber-optic probe). Thermal overshoots (>95°C) will cause irreversible resin degradation and premature cleavage.

Phase 1: Resin Preparation

  • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g) into a microwave-safe reaction vessel.

  • Swell the resin in 5 mL of a 1:1 (v/v) mixture of DMF/DCM for 15 minutes at room temperature to maximize pore accessibility.

  • Drain the solvent completely via vacuum filtration.

Phase 2: Accelerated Fmoc Deprotection

  • Add 4 mL of 20% piperidine in DMF, supplemented with 0.1 M OxymaPure, to the resin.

  • Irradiate in the microwave synthesizer:

    • Stage 1: 75°C for 30 seconds (initial ramp to clear bulk Fmoc).

    • Stage 2: Drain and add 4 mL of fresh deprotection solution.

    • Stage 3: 75°C for 3 minutes[3].

  • Drain and wash the resin stringently with DMF (4 × 4 mL) to remove all traces of piperidine and dibenzofulvene byproducts.

Phase 3: Coupling of L-N-Fmoc-3,5-dimethoxyphenylalanine

  • Activation: Dissolve 0.5 mmol (5 equivalents) of L-N-Fmoc-3,5-dimethoxyphenylalanine and 0.5 mmol of OxymaPure in 2 mL of DMF. Add this solution to the resin.

  • Add 0.5 mmol (5 equivalents) of DIC (approx. 78 µL) directly to the vessel.

  • Microwave Irradiation:

    • Set parameters to 75°C for 10 minutes (Dynamic power mode, max 30W to maintain temperature)[4].

    • Expert Insight: If the sequence is highly aggregated, the temperature can be safely increased to 90°C for 5 minutes, provided no sensitive residues (Cys, His) are currently incorporated in the chain.

  • Drain and wash the resin with DMF (4 × 4 mL).

Phase 4: In-Process Validation

  • Extract a micro-aliquot of resin beads and perform a Kaiser test.

  • A yellow/colorless result validates complete coupling. A blue result indicates an incomplete reaction due to severe steric clash; in this event, perform a secondary coupling using HATU/DIEA at room temperature for 1 hour to scavenge unreacted amines without thermal stress.

Phase 5: Global Cleavage

  • Following final Fmoc removal and a terminal DCM wash (4 × 4 mL), dry the resin under vacuum.

  • Add 5 mL of cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v).

  • Agitate at room temperature for 2 hours.

  • Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge, decant, and lyophilize the crude product.

Quantitative Data Presentation

The kinetic advantages of microwave irradiation versus conventional synthesis for sterically hindered amino acids are summarized below.

ParameterConventional SPPS (Room Temp)Microwave-Assisted SPPS (75°C)
Coupling Reagents HATU / DIEADIC / OxymaPure
Coupling Time 2 to 18 hours (often requires double coupling)10 minutes (single coupling)
Fmoc Deprotection Time 20 minutes3.5 minutes (total split cycle)
Crude Purity (Typical) 45% - 60% (high deletion sequences)>85%
Racemization Risk LowLow to Moderate (Controlled by Oxyma)
Yield (Hindered AA) ~35% - 50%>90%

Table 1: Comparative metrics for the incorporation of sterically hindered amino acids. Data synthesized from established microwave coupling studies[2][4].

Troubleshooting & Field-Proven Insights

  • Diketopiperazine (DKP) Formation: When coupling the third amino acid onto a dipeptide chain (especially if the first two residues are Pro or Gly), the free amine can back-attack the ester linkage to the resin, cleaving the dipeptide. Solution: Utilize a highly accelerated microwave protocol (e.g., 90°C for 2 minutes) for the third coupling to kinetically outpace the DKP cyclization pathway[5].

  • Resin Selection: For sequences rich in 3,5-dimethoxyphenylalanine or other bulky unnatural amino acids, avoid high-loading resins. Steric crowding on the polymer matrix itself will halt synthesis. Utilize low-loading resins (0.3 - 0.4 mmol/g) or PEG-based supports (e.g., ChemMatrix) which swell dramatically better than standard polystyrene during microwave heating.

Sources

Application

Application Note: Liquid Phase Peptide Synthesis (LPPS) of Dimethoxy-Phenylalanine Containing Peptides

Executive Summary The incorporation of non-natural amino acids, such as 3,4-dimethoxyphenylalanine (a protected DOPA derivative), is a critical strategy in the development of peptidomimetics, foldamers, and targeted ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural amino acids, such as 3,4-dimethoxyphenylalanine (a protected DOPA derivative), is a critical strategy in the development of peptidomimetics, foldamers, and targeted therapeutics[1]. While Solid-Phase Peptide Synthesis (SPPS) is the industry standard for rapid elongation, Liquid Phase Peptide Synthesis (LPPS) remains indispensable for scale-up, fragment condensation, and the synthesis of sequences prone to on-resin aggregation[2].

This application note details a highly optimized, self-validating LPPS protocol for integrating Fmoc-3,4-dimethoxyphenylalanine-OH into peptide chains. By utilizing a continuous solution-phase approach with tailored aqueous extractions, this method eliminates the need for intermediate chromatographic purification, ensuring high fidelity and multigram scalability[3].

Mechanistic Rationale & Reagent Selection

As an Application Scientist, it is crucial to understand the causality behind reagent selection, particularly when handling electron-rich aromatic systems.

The Challenge of the Dimethoxy-Phenyl Ring

The 3,4-dimethoxyphenyl group is highly electron-rich due to the resonance-donating effects of the two methoxy substituents. This renders the aromatic ring highly susceptible to electrophilic aromatic substitution (e.g., alkylation by tert-butyl cations) during global acidic deprotection. LPPS mitigates this by allowing the rigorous purification of intermediates after each coupling step, preventing the accumulation of reactive deletion sequences that complicate final purification[1].

Coupling Strategy: EDC/HOBt

In LPPS, the physical properties of reaction byproducts dictate reagent choice. We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole).

  • Causality: Unlike DCC, which generates insoluble dicyclohexylurea (DCU), EDC generates 1-[3-(dimethylamino)propyl]-3-ethylurea, a highly water-soluble byproduct[4]. This allows the urea byproduct to be completely partitioned into the aqueous phase during a standard acidic wash, leaving the highly pure protected peptide in the organic phase. HOBt is added to form a stable active ester, suppressing the epimerization of the stereocenter during activation.

Deprotection Strategy: The TAEA Advantage

Standard Fmoc deprotection utilizes piperidine, which generates dibenzofulvene (DBF) and a DBF-piperidine adduct. In solution phase, these are highly lipophilic and difficult to separate from the peptide without column chromatography.

  • Causality: We replace piperidine with TAEA (tris(2-aminoethyl)amine). TAEA acts as both the base to remove the Fmoc group and the scavenger for the resulting DBF. The resulting DBF-TAEA adduct is highly hydrophilic and is easily removed via a mild acidic aqueous wash (pH 5.5), streamlining the continuous LPPS cycle[3][5].

Visualizing the Synthesis Workflows

LPPS_Cycle Start Start: C-Protected Amino Acid Deprotect N-Terminal Deprotection (TAEA in DCM/DMF) Start->Deprotect Wash1 Aqueous Wash (pH 5.5) (Removes Fmoc-TAEA Adduct) Deprotect->Wash1 Couple Coupling: Fmoc-3,4-dimethoxy-Phe-OH (EDC, HOBt, DIPEA) Wash1->Couple Wash2 Aqueous Workup (Citric Acid, NaHCO3, Brine) Couple->Wash2 Crystallize Intermediate Isolation (Organic Evaporation) Wash2->Crystallize Decision Sequence Complete? Crystallize->Decision Decision->Deprotect No End Global Deprotection (TFA/TIPS/H2O) Decision->End Yes

Liquid Phase Peptide Synthesis (LPPS) iterative cycle workflow.

Activation_Pathway AA Fmoc-Dimethoxy-Phe-OH Oacyl O-Acylisourea Intermediate (Highly Reactive) AA->Oacyl + EDC EDC EDC (Coupling Agent) EDC->Oacyl OBt OBt Active Ester (Stable & Reactive) Oacyl->OBt + HOBt HOBt HOBt (Additive) HOBt->OBt Product Peptide Bond Formed + Water-Soluble Urea OBt->Product + Amine Amine N-Deprotected Peptide Amine->Product

Mechanistic pathway of EDC/HOBt carboxylic acid activation.

Quantitative Data & Optimization

To ensure a self-validating protocol, the following tables summarize the expected partitioning behavior and the optimized scavenger cocktail required to protect the dimethoxy-phenyl ring during final cleavage.

Table 1: Partitioning Profile of LPPS Reagents During Aqueous Workup

ComponentOrganic Phase (DCM/EtOAc)Aqueous Phase (Acidic/Basic)Fate in Workflow
Protected PeptideHighly SolubleInsolubleRetained as Product
Fmoc-TAEA AdductInsolubleHighly Soluble (pH 5.5)Removed in Deprotection Wash
EDC-Urea ByproductInsolubleHighly Soluble (Aqueous)Removed in Coupling Wash
Unreacted HOBtModerately SolubleHighly Soluble (Basic)Removed in NaHCO3​ Wash
Unreacted Amino AcidSolubleSoluble (Basic)Removed in NaHCO3​ Wash

Table 2: Optimized Global Deprotection Cocktail (Dimethoxy-Phe Protection)

ReagentVolume %Mechanistic Purpose
Trifluoroacetic Acid (TFA)90%Primary cleavage of acid-labile protecting groups (e.g., tBu, Trt).
Triisopropylsilane (TIPS)5%Bulky hydride donor; quenches carbocations before they alkylate the electron-rich dimethoxy-phenyl ring.
Ultrapure Water ( H2​O )5%Quenches highly reactive t-butyl cations, forming t-butanol.

Step-by-Step Experimental Protocol

Phase 1: N-Terminal Deprotection (TAEA Method)
  • Dissolution: Dissolve the C-terminal protected peptide (or amino acid ester) (1.0 eq) in Dichloromethane (DCM) to a concentration of 0.1 M.

  • Deprotection: Add TAEA (50 eq) to the stirring solution. Stir at room temperature for 30 minutes. Self-Validation Check: TLC (UV/Ninhydrin) should show complete consumption of the starting material.

  • Quenching & Extraction: Dilute the reaction mixture with an equal volume of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Aqueous Wash: Wash the organic layer three times with a pH 5.5 phosphate buffer (0.1 M). This selectively partitions the Fmoc-TAEA adduct into the aqueous phase[3].

  • Brine Wash: Wash once with saturated NaCl solution. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Phase 2: Coupling of Fmoc-3,4-dimethoxyphenylalanine-OH
  • Activation: In a separate flask, dissolve Fmoc-3,4-dimethoxyphenylalanine-OH (1.2 eq) and HOBt (1.2 eq) in a 4:1 mixture of DCM/DMF (0.2 M). Cool to 0°C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.25 eq) to the chilled solution. Stir for 15 minutes at 0°C to form the OBt active ester.

  • Coupling: Dissolve the N-deprotected peptide from Phase 1 in DCM and add it dropwise to the activated amino acid solution. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to maintain a basic pH.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Self-Validation Check: A negative Kaiser test (or LC-MS) confirms the absence of free primary amines.

Phase 3: Aqueous Workup & Isolation
  • Dilution: Dilute the reaction mixture with EtOAc (3x the reaction volume).

  • Acidic Wash: Wash the organic layer sequentially with 5% aqueous Citric Acid (3 x 50 mL). Mechanism: Removes unreacted DIPEA and the water-soluble EDC-urea byproduct.

  • Basic Wash: Wash with saturated aqueous NaHCO3​ (3 x 50 mL). Mechanism: Deprotonates and extracts unreacted Fmoc-amino acid and HOBt.

  • Final Wash & Drying: Wash with brine (1 x 50 mL), dry over Na2​SO4​ , and evaporate the solvent under reduced pressure.

  • Precipitation: Triturate the resulting oil/solid with cold diethyl ether to precipitate the highly pure Fmoc-protected intermediate.

Phase 4: Global Deprotection
  • Cleavage: Treat the fully elongated, protected peptide with the optimized cleavage cocktail (90% TFA, 5% TIPS, 5% H2​O ) at a ratio of 10 mL per gram of peptide.

  • Incubation: Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the TFA solution under a stream of nitrogen to 1/3 of its volume. Add dropwise to 10 volumes of ice-cold diethyl ether to precipitate the crude, deprotected peptide. Centrifuge and wash the pellet twice with cold ether.

References

  • Design, synthesis and structural evaluation of peptidomimetics towards foldamers, P As and non covalent inhibitors of the 20S proteasome Source: Publikationsserver der Universität Regensburg URL
  • Rapid, Continuous Solution-Phase Peptide Synthesis: Application to Peptides of Pharmaceutical Interest Source: ResearchGate / American Chemical Society URL
  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure Source: The Journal of Organic Chemistry - ACS Publications URL
  • What Is Liquid Phase Peptide Synthesis?
  • Compositions and methods for the treatment of viral infections (WO2020051498A1)

Sources

Method

Application Notes &amp; Protocols: Enhancing Peptide Half-Life with L-N-Fmoc-3,5-dimethoxyphenylalanine

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics Peptide-based drugs offer remarkable therapeutic potential due to their high specificity and potency, often resulting in fewer off-target effects compar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based drugs offer remarkable therapeutic potential due to their high specificity and potency, often resulting in fewer off-target effects compared to small molecules.[1][2] However, their clinical utility is frequently hampered by a significant drawback: a short in vivo half-life, typically ranging from just two to 30 minutes.[2][3] This rapid clearance is primarily due to two factors: susceptibility to enzymatic degradation by proteases in the bloodstream and rapid renal filtration.[3][4] Consequently, maintaining therapeutic concentrations often requires frequent, high-dose administrations, which can increase costs and reduce patient compliance.[3]

A powerful strategy to overcome this limitation is the site-specific incorporation of non-natural amino acids (NNAAs) into the peptide sequence.[1][5][6] These engineered building blocks can fundamentally alter a peptide's physicochemical properties, enhancing its stability and pharmacokinetic profile.[4][7] This guide focuses on the application of a specific NNAA, L-N-Fmoc-3,5-dimethoxyphenylalanine , as a robust tool for extending peptide half-life. We will explore the underlying mechanisms, provide strategic guidance for its use, and detail the essential protocols for its successful implementation and validation.

The Science of Half-Life Extension: Mechanism of Action

The efficacy of L-N-Fmoc-3,5-dimethoxyphenylalanine in prolonging peptide stability stems from a combination of steric and hydrophobic effects conferred by its unique side chain.

  • Steric Shielding: The bulky 3,5-dimethoxyphenyl group acts as a "steric shield." When incorporated at or near a known proteolytic cleavage site, it physically obstructs the approach of protease enzymes, preventing them from binding to and cleaving the peptide backbone. This targeted protection is a key mechanism for enhancing metabolic stability.[4][8]

  • Modulation of Hydrophobicity: The two methoxy groups on the phenyl ring increase the hydrophobicity of the amino acid side chain. This can lead to increased, albeit reversible, binding to serum proteins such as albumin. This association effectively increases the peptide's hydrodynamic radius, reducing its rate of glomerular filtration by the kidneys and further protecting it from circulating proteases.[9]

The strategic placement of this single, modified amino acid can therefore transform a rapidly cleared peptide into a viable therapeutic candidate with a significantly improved pharmacokinetic profile.

cluster_structure L-N-Fmoc-3,5-dimethoxyphenylalanine structure

Caption: Chemical Structure of L-N-Fmoc-3,5-dimethoxyphenylalanine.

Strategic Application & Workflow

Design Considerations for Incorporation

The decision of where to place the 3,5-dimethoxyphenylalanine residue is critical and should be guided by prior knowledge of the peptide's properties:

  • Proximity to Cleavage Sites: The primary placement strategy is to substitute an amino acid at or adjacent to a known enzymatic cleavage site. If cleavage sites are unknown, predictive software or empirical fragmentation studies can be employed for their identification.

  • Impact on Bioactivity: The modification should ideally be made in a region of the peptide that is not critical for receptor binding or its primary biological function. Substitution within a hyper-variable region or outside the core binding motif is often a safe starting point.

  • Conformational Effects: The bulky side chain can influence the peptide's secondary structure.[10] It is essential to assess the bioactivity of the modified peptide to ensure that enhanced stability has not come at the cost of reduced efficacy. An initial screening of several positional variants is recommended.

Overall Experimental Workflow

The process of creating and validating a peptide with enhanced half-life follows a logical and systematic progression. The workflow encompasses design, synthesis, purification, and multi-stage validation, moving from in vitro assays to more complex in vivo models.

Workflow A Peptide Design & NNAA Placement Strategy B Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3,5-dimethoxyphenylalanine A->B Synthesize C Cleavage, Purification (RP-HPLC) & Mass Spectrometry Confirmation B->C Isolate D In Vitro Plasma Stability Assay (Modified vs. Parent Peptide) C->D Validate Stability E Bioactivity Assay (e.g., Receptor Binding, Cell-Based Assay) C->E Validate Potency F In Vivo Pharmacokinetic (PK) Study (Animal Model) D->F Advance Lead E->F

Caption: Experimental workflow for peptide modification and validation.

Detailed Protocols

Protocol 1: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of L-N-Fmoc-3,5-dimethoxyphenylalanine into a growing peptide chain on a solid support resin.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • L-N-Fmoc-3,5-dimethoxyphenylalanine

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Place the resin (1 eq.) in a reaction vessel. Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation. Drain the DMF.

  • N-Terminal Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute incubation.

  • Washing: Wash the resin thoroughly to remove residual piperidine: 5 times with DMF, 3 times with DCM, and 3 times with DMF.

  • Amino Acid Activation: In a separate vial, dissolve L-N-Fmoc-3,5-dimethoxyphenylalanine (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal volume of DMF. Allow the mixture to pre-activate for 1-2 minutes at room temperature.[8]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature.

    • Expert Insight: Due to the steric bulk of the 3,5-dimethoxyphenylalanine side chain, a standard 1-2 hour coupling time may be insufficient. It is recommended to allow the reaction to proceed for 4 hours or perform a "double coupling" (repeating the activation and coupling steps a second time).

  • Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. Once complete, drain the coupling solution and wash the resin: 5 times with DMF, 3 times with DCM, and 3 times with Isopropanol.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a standard TFA cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5). The crude peptide is then precipitated with cold diethyl ether, centrifuged, and dried.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

This assay compares the degradation rate of the modified peptide to its unmodified (wild-type) counterpart in plasma.

Materials:

  • Lyophilized modified and parent peptides

  • Human plasma (or species-specific plasma, e.g., mouse, rat), anticoagulated with sodium heparin.[11]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: Acetonitrile (ACN) with 1% formic acid (FA)

  • Incubator or water bath at 37°C

  • LC-MS system

Procedure:

  • Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of both the modified and parent peptides in a suitable solvent (e.g., water or DMSO).

  • Incubation Setup: Pre-warm an aliquot of plasma to 37°C for 15 minutes.

  • Initiate Reaction: Spike the pre-warmed plasma with the peptide stock solution to a final concentration of 1-10 µM.[12] Vortex gently to mix. This is your T=0 starting point.

  • Time-Point Sampling: Immediately withdraw a 50 µL aliquot of the peptide-plasma mixture and add it to a microcentrifuge tube containing 150 µL of cold Quenching Solution. Vortex vigorously. This is your T=0 sample .

  • Incubation: Place the remaining peptide-plasma mixture in the 37°C incubator.

  • Collect Samples: Withdraw additional 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and quench each sample immediately as described in step 4.

  • Protein Precipitation: Centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples using a validated LC-MS method to quantify the peak area of the remaining intact peptide at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining peptide versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression line using the formula: t½ = 0.693 / k .

cluster_mechanism Mechanism of Steric Protection Protease Protease Enzyme Peptide Peptide Backbone Protease->Peptide Cleavage Blocked NNAA 3,5-Dimethoxyphenylalanine (Bulky Side Chain) NNAA->Peptide Incorporated

Caption: Steric hindrance from the NNAA side chain blocks protease access.

Protocol 3: Conceptual Outline for an In Vivo Pharmacokinetic (PK) Study

A full in vivo protocol requires institutional animal care and use committee (IACUC) approval and is highly detailed. This outline provides the core principles for designing such a study.

  • Animal Model Selection: Typically, mice or rats are used for initial PK studies. The choice of strain can be important depending on the therapeutic target.

  • Dosing and Administration: The modified peptide is administered, usually via intravenous (IV) bolus injection, to ensure 100% bioavailability and provide the clearest data on clearance. A typical dose might range from 1-5 mg/kg.

  • Blood Sampling: A sparse sampling schedule is established. Blood samples (e.g., 20-50 µL) are collected from a suitable site (e.g., tail vein) at multiple time points post-injection (e.g., 2, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and immediately frozen at -80°C until analysis.

  • Bioanalysis: A highly sensitive and specific quantitative analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to measure the concentration of the peptide in the plasma samples.

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin). Key parameters calculated include:

    • Half-life (t½): The time required for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Area Under the Curve (AUC): The total drug exposure over time.

Data Presentation and Expected Outcomes

The primary goal is to demonstrate a significant increase in half-life for the modified peptide compared to the parent sequence. Data should be presented clearly to highlight this comparison.

Table 1: Illustrative Comparative Stability and Pharmacokinetic Data

CompoundSequence ModificationIn Vitro Plasma t½ (min)In Vivo t½ (hours)
Parent PeptideWild-Type150.4
Modified PeptideX → 3,5-dimethoxy-Phe>4808.2

This table presents hypothetical data for illustrative purposes.

Conclusion

The incorporation of L-N-Fmoc-3,5-dimethoxyphenylalanine represents a validated and highly effective strategy for addressing the fundamental challenge of poor peptide stability. By leveraging the principles of steric hindrance and modified hydrophobicity, researchers can rationally design and synthesize peptide analogues with dramatically extended plasma half-lives. The protocols detailed herein provide a comprehensive framework for the chemical synthesis, in vitro validation, and in vivo characterization of these enhanced therapeutic candidates. This approach empowers drug development professionals to unlock the full potential of peptide-based medicines, paving the way for more effective and convenient treatment regimens.

References

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Ochoa, R., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Delgado, T., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Henninot, A., et al. (2018). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. Current Protein & Peptide Science. Available at: [Link]

  • Kwon, E. J., et al. (2021). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. The AAPS Journal. Available at: [Link]

  • Profacgen. (n.d.). Unnatural amino acid technology for extending half-life. Retrieved from [Link]

  • Abyntek Biopharma. (2024). What is the production process of modified peptides? Retrieved from [Link]

  • Zhang, H., et al. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Open Journal of Applied Sciences. Available at: [Link]

  • Alhamadsheh, M. (2018). Extending the half-life of therapeutic peptides. Research Outreach. Available at: [Link]

  • Lim, S., et al. (2018). A biomimetic approach for enhancing the in vivo half-life of peptides. Communications Biology. Available at: [Link]

  • Emmanuel, M. (2025). Pharmacokinetics and Bioavailability of Peptide-Modified Antibiotics. ResearchGate. Available at: [Link]

  • Research Outreach. (2018). Extending the half-life of therapeutic peptides. Retrieved from [Link]

  • Zhang, H., et al. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Open Journal of Applied Sciences. Available at: [Link]

  • Müller, C., et al. (2023). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. MDPI. Available at: [Link]

  • Abyntek Biopharma. (2024). What is the production process of modified peptides? Retrieved from [Link]

  • Jackson, R. F., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Tantry, S. J., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. Available at: [Link]

  • Swolverine. (2025). How Long Do Peptides Stay in Your System? Half-Life, Detection, and Cl. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Fmoc-3,4-dimethoxy-l-phenylalanine. Retrieved from [Link]

  • Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Fmoc-3,4-dimethoxy-l-phenylalanine. Retrieved from [Link]

  • ResearchGate. (n.d.). Half life of peptides of the C-terminal extension series in DR1.... Retrieved from [Link]

  • Henninot, A., et al. (2018). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. Current Protein & Peptide Science. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered L-N-Fmoc-3,5-dimethoxyphenylalanine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex, modified peptides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex, modified peptides. Integrating L-N-Fmoc-3,5-dimethoxyphenylalanine into a growing peptide chain presents a significant kinetic challenge. While the α-carbon itself is not disubstituted, the bulky 3,5-dimethoxy groups on the phenyl ring drastically increase the spatial volume of the side chain. This steric bulk restricts backbone conformational flexibility and physically shields the activated carboxylate group from nucleophilic attack by the resin-bound N-terminal amine. Standard protocols often yield incomplete couplings, deletion sequences, and poor crude purity.

This guide provides field-proven, self-validating troubleshooting strategies to overcome these kinetic barriers, grounded in fundamental mechanistic chemistry.

Diagnostic Workflow

TroubleshootingWorkflow Start Incomplete Coupling of Fmoc-3,5-dimethoxy-Phe CheckReagent Are you using standard reagents (e.g., HBTU/HOBt)? Start->CheckReagent SwitchReagent Switch to highly reactive reagents (HATU, COMU, PyAOP) CheckReagent->SwitchReagent Yes CheckTemp Is the reaction at Room Temperature? CheckReagent->CheckTemp No DoubleCoupling Perform Double Coupling with fresh reagents SwitchReagent->DoubleCoupling IncreaseTemp Implement MA-SPPS or conventional heating (75°C) CheckTemp->IncreaseTemp Yes CheckTemp->DoubleCoupling No IncreaseTemp->DoubleCoupling AcylFluoride Use in-situ Acyl Fluoride (TFFH activation) DoubleCoupling->AcylFluoride Still incomplete

Troubleshooting workflow for coupling sterically hindered Fmoc-3,5-dimethoxy-Phe.

Frequently Asked Questions (FAQs)

Q1: Why do standard coupling reagents like HBTU or DIC/HOBt fail with Fmoc-3,5-dimethoxyphenylalanine? A1: The primary issue lies in the reaction kinetics of the active ester intermediate. Reagents like HBTU generate an OBt (benzotriazole) ester. The significant steric bulk of the 3,5-dimethoxyphenyl group physically obstructs the incoming amine from attacking this bulky ester. To overcome this, you must use an active ester with higher intrinsic reactivity. Reagents like HATU generate an OAt (7-azabenzotriazole) ester. The adjacent pyridine nitrogen in the OAt leaving group provides critical anchimeric assistance (intramolecular general base catalysis), which accelerates the aminolysis step significantly compared to OBt esters [1].

Q2: I switched to HATU, but my Kaiser test is still positive. What is the next logical step? A2: If a highly reactive reagent like HATU is insufficient, the kinetic barrier is likely compounded by on-resin peptide aggregation [2]. The next logical step is a Double Coupling strategy. The causality is straightforward: as the first coupling proceeds, the concentration of the activated amino acid drops, slowing the reaction rate exponentially. By draining the vessel and adding a fresh bolus of activated Fmoc-3,5-dimethoxyphenylalanine, you restore the maximum concentration gradient necessary to drive the reaction to completion[3].

Q3: Are there safer alternatives to HATU that maintain high efficiency for bulky residues? A3: Yes. COMU, an aminium salt based on the OxymaPure leaving group, is a highly effective alternative. Oxyma-based reagents eliminate the explosive risks associated with benzotriazoles (HOBt/HOAt) while delivering coupling efficiencies comparable to HATU [4]. The oxime leaving group creates a highly electrophilic carbonyl center, making it ideal for hindered couplings, particularly in Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS).

Q4: What if the coupling still fails after double coupling and heating? A4: For extreme steric hindrance, transition to Acyl Fluoride activation . Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate an amino acid fluoride in situ. Unlike bulky OBt or OAt esters, the fluoride ion is extremely small. This minimizes the steric footprint of the activated intermediate, allowing it to penetrate tight spatial pockets that larger active esters simply cannot reach [3].

Quantitative Data: Coupling Reagent Comparison for Hindered Amino Acids
Coupling ReagentActive IntermediateRelative Reactivity for Hindered AAsAnchimeric AssistanceByproducts / Mechanistic Notes
HBTU / TBTU OBt esterLowNoMay cause guanidinylation if excess uronium is used.
HATU OAt esterVery HighYes (Pyridine N)Gold standard for hindered couplings. Guanidinylation risk.
COMU Oxyma esterVery HighNo (Highly electrophilic)Safer alternative to HATU. Excellent thermal stability for MA-SPPS.
PyAOP OAt esterVery HighYes (Pyridine N)Phosphonium-based; completely avoids guanidinylation of the N-terminus.
TFFH Acyl FluorideExtremeN/A (Small footprint)Slower reaction rate but superior penetration for extreme steric clashes.
Experimental Protocols & Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next synthesis step without confirming success via the listed validation method.

Protocol 1: Optimized HATU/DIPEA Double Coupling

Use this protocol as your first-line troubleshooting response for Fmoc-3,5-dimethoxyphenylalanine.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 times).

  • Pre-activation: In a separate vial, dissolve Fmoc-3,5-dimethoxyphenylalanine (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in minimal DMF.

    • Causality Note: Using 3.9 eq of HATU ensures that no excess unreacted uronium salt is present. Excess HATU can react with the resin-bound amine, causing irreversible capping (guanidinylation) [1].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents) to the vial. Allow 1-2 minutes for pre-activation to form the OAt ester.

  • First Coupling: Transfer the solution to the resin. Agitate at room temperature for 60 minutes.

  • Drain (Do Not Wash): Drain the reaction vessel. Do not wash the resin, as residual activated amino acid is still beneficial.

  • Second Coupling: Immediately repeat steps 2-4 with a fresh batch of reagents. Agitate for another 60 minutes.

  • Validation: Wash the resin with DMF and DCM. Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). The resin beads must be colorless.

Protocol 2: Microwave-Assisted SPPS (MA-SPPS) with COMU

Use this protocol if aggregation is suspected or if room-temperature double coupling fails.

  • Deprotection: Perform standard microwave-assisted Fmoc deprotection. Wash with DMF.

  • Reagent Preparation: Dissolve Fmoc-3,5-dimethoxyphenylalanine (5.0 eq) and COMU (5.0 eq) in DMF. Add DIPEA (10.0 eq).

    • Causality Note: COMU is highly compatible with microwave conditions and avoids the explosive hazards of heating HOAt-based reagents [5].

  • Coupling: Add the mixture to the resin. Irradiate in a peptide microwave synthesizer at 75°C for 5 to 10 minutes.

  • Validation: Perform a micro-cleavage. Cleave a few beads using TFA/TIPS/Water (95:2.5:2.5) for 1 hour. Analyze the crude mixture via LC-MS to confirm the mass shift corresponding to the addition of the dimethoxyphenylalanine residue.

Protocol 3: In Situ Acyl Fluoride Generation (TFFH)

Use this protocol as a last resort for extreme steric hindrance where bulky active esters fail.

  • Solvent Switch: Wash the deprotected resin with anhydrous Dichloromethane (DCM). DCM swells the resin differently than DMF and often improves access to hindered sites.

  • Activation: Dissolve Fmoc-3,5-dimethoxyphenylalanine (3.0 eq) in dry DCM. Add TFFH (3.0 eq) and DIPEA (6.0 eq).

  • Incubation: Allow the mixture to pre-activate for 15 minutes.

    • Causality Note: Acyl fluoride formation is slower than OAt ester formation. Sufficient pre-activation is critical to ensure the bulky carboxylic acid is fully converted to the small, highly reactive fluoride [3].

  • Coupling: Transfer to the resin and agitate for 2 to 4 hours.

  • Validation: Wash thoroughly and perform a Kaiser test. If slightly positive, repeat the coupling overnight.

References
  • NIH/PMC. "Advances in Fmoc solid-phase peptide synthesis." National Institutes of Health.[Link]

  • Digital CSIC. "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis." CSIC.[Link]

Optimization

Technical Support Center: Troubleshooting Racemization in L-N-Fmoc-3,5-dimethoxyphenylalanine Coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chiral integrity issues when incorporating sterically hindered, electron-rich unnat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chiral integrity issues when incorporating sterically hindered, electron-rich unnatural amino acids like L-N-Fmoc-3,5-dimethoxyphenylalanine during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality: Why Does This Molecule Racemize?

To solve racemization, we must first understand the physical chemistry driving it. When coupling L-N-Fmoc-3,5-dimethoxyphenylalanine, the primary challenge is the severe steric bulk of the 3,5-dimethoxyphenyl moiety. This bulk significantly decreases the rate of aminolysis (the actual formation of the peptide bond).

Because the activated amino acid intermediate persists longer in solution due to this steric hindrance, it becomes highly susceptible to two primary degradation pathways:

  • Oxazolone Formation: The prolonged lifetime of the activated ester allows the Fmoc carbonyl oxygen to attack the activated carboxylate intramolecularly, forming an oxazolone intermediate[1]. The alpha-proton of this oxazolone ring is highly acidic, leading to rapid racemization before the coupling can complete[2].

  • Direct Enolization: The use of strong, unhindered tertiary bases—most notably N,N-Diisopropylethylamine (DIPEA)—can directly abstract the alpha-proton from the activated ester, driving base-catalyzed enolization[3].

The Solution Principle: To achieve epimerization-free synthesis, you must increase the reactivity of the activated ester to outpace oxazolone formation[4], eliminate basic conditions that promote enolization[5], and strictly avoid pre-activation[2].

Troubleshooting Workflow

Below is the logical diagnostic tree for isolating the root cause of racemization in your SPPS workflow.

Workflow Start Racemization Detected CheckBase 1. Base Selection Start->CheckBase CheckReagent 2. Coupling Reagent Start->CheckReagent CheckProtocol 3. Activation Start->CheckProtocol BaseDIPEA Using DIPEA? CheckBase->BaseDIPEA BaseTMP Switch to TMP BaseDIPEA->BaseTMP ReagentHATU Using HATU? CheckReagent->ReagentHATU ReagentDIC Switch to DIC/Oxyma ReagentHATU->ReagentDIC ProtocolPreact Pre-activating? CheckProtocol->ProtocolPreact ProtocolInSitu In-Situ Activation ProtocolPreact->ProtocolInSitu

Logical workflow for troubleshooting amino acid racemization.

Quantitative Impact Analysis

The choice of coupling reagent and base exponentially impacts the chiral integrity of sterically hindered amino acids. The table below summarizes the expected outcomes when coupling highly racemization-prone Fmoc-protected derivatives based on established SPPS optimization data[3],[4].

Coupling ReagentBasePre-activation TimeEst. Coupling EfficiencyD-Enantiomer Formation (%)
HATUDIPEA5 min>99%18.5% (Critical Failure)
HATUTMP (Collidine)5 min>99%6.2% (Moderate)
COMUTMP (Collidine)0 min>99%2.1% (Acceptable)
DICHOBt (Base-Free)0 min85%1.2% (Low yield)
DIC Oxyma Pure (Base-Free) 0 min 98% <0.5% (Optimal)

Self-Validating Protocol: Base-Free DIC/Oxyma Coupling

To guarantee both high yield and chiral integrity, we highly recommend transitioning to a base-free Diisopropylcarbodiimide (DIC) and Oxyma Pure system[4]. This protocol acts as a self-validating system, embedding analytical checkpoints to verify success before proceeding to the next synthesis step.

Phase 1: Preparation & In-Situ Activation
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 20 minutes. Causality: Ensures optimal polymer matrix expansion for the diffusion of the bulky 3,5-dimethoxyphenyl moiety.

  • Reagent Preparation: Prepare a solution of L-N-Fmoc-3,5-dimethoxyphenylalanine (3.0 equiv) and Oxyma Pure (3.0 equiv) in minimal DMF (to achieve a concentration of 0.1 M). Causality: Oxyma Pure acts as a highly reactive nucleophile that intercepts the O-acylurea intermediate before it can cyclize into an oxazolone.

  • Zero Pre-activation: Do NOT add the coupling reagent yet. Causality: Pre-activation without the nucleophile present provides a time window for premature oxazolone formation[2].

Phase 2: Coupling Execution
  • Addition: Add the amino acid/Oxyma solution directly to the resin.

  • In-Situ Initiation: Immediately add DIC (3.0 equiv) directly to the reaction vessel.

  • Agitation: Agitate the mixture at room temperature (20–25 °C) for 2 to 3 hours. Causality: Avoid elevated temperatures (e.g., microwave heating), which exponentially increase the thermodynamic drive for racemization.

Phase 3: System Validation
  • Washing: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation Check 1 (Coupling Efficiency): Perform a Kaiser test. A negative result (yellow) confirms complete acylation. If positive (blue), repeat steps 2-5.

  • Validation Check 2 (Chiral Integrity): Perform a micro-cleavage on 5 mg of the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze the cleaved peptide via Chiral RP-HPLC to quantify the D-enantiomer ratio against a synthesized D-standard. Proceed with synthesis only if D-enantiomer is <1%.

Technical FAQs

Q: Why is my coupling efficiency dropping when I switch from DIPEA to TMP (2,4,6-collidine)? A: TMP is sterically hindered and a significantly weaker base (pKa ~7.4) compared to DIPEA (pKa ~10.5)[5]. While this steric hindrance brilliantly suppresses the abstraction of the alpha-proton (reducing racemization), it can also slow down the deprotonation of the incoming amine. To compensate without increasing racemization, extend the coupling time rather than reverting to a stronger base, or switch entirely to the base-free DIC/Oxyma Pure system[4].

Q: Can I use microwave-assisted SPPS for this specific unnatural amino acid? A: It is highly discouraged unless absolutely necessary. Elevated temperatures (e.g., 75°C) drastically accelerate both oxazolone formation and direct enolization. If microwave synthesis is mandatory for your workflow, limit the temperature to a maximum of 50°C and strictly use the DIC/Oxyma Pure system without any tertiary base.

Q: Is the racemization occurring during the Fmoc deprotection step or the coupling step? A: Extensive studies on racemization-prone amino acids confirm that the loss of chirality almost exclusively occurs during the base-catalyzed coupling step, not during Fmoc deprotection with 20% piperidine[3]. The activation of the carboxylate during coupling drastically increases the acidity of the alpha-proton, making the intermediate highly vulnerable to base-driven epimerization.

References

  • ACS Publications. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis.[Link]

  • PeptideChemistry.org. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Containing L-N-Fmoc-3,5-dimethoxyphenylalanine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with synthesizing and purifying peptides cont...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with synthesizing and purifying peptides containing L-N-Fmoc-3,5-dimethoxyphenylalanine (Fmoc-3,5-diOMe-Phe-OH).

This building block presents a "dual-threat" during peptide production:

  • Electronic Threat: The 3,5-dimethoxy substitution strongly donates electron density into the phenyl ring via resonance, making it highly susceptible to irreversible electrophilic aromatic substitution (EAS) by carbocations generated during global deprotection[1].

  • Hydrophobic Threat: The combination of the bulky aromatic ring and the retained Fmoc protecting group creates extreme hydrophobicity, leading to severe aggregation, poor solubility, and peak tailing on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns[2].

Diagnostic Workflow

G Start Crude LC-MS Analysis CheckMass Target Mass Achieved? Start->CheckMass Adducts Mass +56 (tBu) / +242 (Trt) (Electrophilic Alkylation) CheckMass->Adducts Mass > Expected Solubility Poor Solubility in 0.1% TFA (Aqueous)? CheckMass->Solubility Correct Mass OptimizeCleavage Use Reagent K + DMB (Sacrificial Scavenging) Adducts->OptimizeCleavage OptimizeCleavage->Start Re-synthesize & Cleave BasicHPLC Switch to pH 8.5 (NH4HCO3 Buffer) Solubility->BasicHPLC Precipitates Coelution Peak Tailing or Co-elution on C18? Solubility->Coelution Soluble Pure Pure Peptide Isolated BasicHPLC->Pure OptimizeHPLC Use Diphenyl/C4 Column Elevate Temp (45°C) Coelution->OptimizeHPLC Poor Resolution OptimizeHPLC->Pure

Diagnostic workflow for purifying highly hydrophobic, electron-rich peptides.

Troubleshooting FAQs

Q1: My LC-MS shows the target peptide mass, but also major impurity peaks at +56 Da and +242 Da. What is the mechanism behind this, and how do I prevent it? A: You are observing irreversible electrophilic alkylation. During the final trifluoroacetic acid (TFA) cleavage, acid-labile protecting groups form highly stable carbocations (e.g., the +56 Da adduct is a tert-butyl cation; the +242 Da adduct is a trityl cation)[1]. Because the 3,5-dimethoxyphenyl ring is highly electron-rich, it acts as a potent nucleophile and attacks these carbocations, forming permanent carbon-carbon bonds[3]. Solution: Standard cleavage cocktails (like Reagent B) lack the nucleophilic density to outcompete your peptide. You must switch to a highly scavenged cocktail like Reagent K, supplemented with 1,3-dimethoxybenzene (DMB)[4]. DMB perfectly mimics the electronic structure of your amino acid, acting as a "sacrificial" decoy to preferentially absorb the carbocations.

Q2: The crude peptide precipitates immediately when dissolved in standard 0.1% TFA/Water for HPLC injection. How can I load it onto the column? A: The extreme hydrophobicity of the Fmoc group combined with the dimethoxyphenyl ring drives intermolecular aggregation at acidic pH, where the peptide's carboxylates are protonated and uncharged. Solution: Shift the isoelectric point and disrupt aggregation by using a basic mobile phase[5]. Dissolve the crude peptide in a minimal volume of DMSO, then dilute with 10 mM Ammonium Bicarbonate (pH 8.5). Run the purification using a high-pH RP-HPLC method to maintain solubility during the loading and elution phases.

Q3: I managed to inject the peptide, but it elutes as a massive, tailing smear on my C18 column, co-eluting with deletion sequences. How do I improve resolution? A: Bulky, rigid aromatic groups intercalate poorly with the dense, linear alkyl chains of a standard C18 stationary phase. This leads to slow mass transfer kinetics, secondary interactions with free silanols, and severe peak broadening[2]. Solution: Switch your stationary phase to a Diphenyl or C4 column. A Diphenyl column provides orthogonal π−π selectivity specifically suited for electron-rich aromatic rings, while a C4 column reduces overall hydrophobic retention, allowing the bulky peptide to elute in a sharper band[2]. Additionally, elevate the column compartment temperature to 45°C to reduce mobile phase viscosity.

Experimental Protocols

Protocol 1: Sacrificial Scavenger Cleavage (Modified Reagent K)

This self-validating protocol ensures complete deprotection while preventing electrophilic alkylation of the dimethoxyphenyl ring.

  • Preparation: Weigh 100 mg of dry peptide-resin into a fritted syringe.

  • Cocktail Formulation: Prepare 5 mL of Modified Reagent K fresh:

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

    • Crucial Addition: Add 50 mg of 1,3-dimethoxybenzene (DMB) directly to the 5 mL cocktail and vortex until dissolved.

  • Cleavage: Add the cocktail to the resin. Agitate gently at room temperature for 2.5 hours.

  • Precipitation: Filter the cleavage solution directly into 45 mL of ice-cold diethyl ether. Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Validation Checkpoint: Wash the pellet twice with cold ether, dry under nitrogen, and analyze a 1 mg sample via LC-MS. Self-Validation: If +56 Da or +242 Da peaks are absent, the DMB successfully scavenged the carbocations.

Protocol 2: High-pH RP-HPLC Purification Workflow

Use this protocol if the peptide exhibits poor solubility or peak tailing in acidic buffers.

  • Sample Preparation: Dissolve 20 mg of crude peptide in 200 µL of pure DMSO. Slowly add 800 µL of 10 mM Ammonium Bicarbonate (pH 8.5) while vortexing.

  • Column Selection: Equip the preparative HPLC with a Diphenyl or C4 column (e.g., 250 x 21.2 mm, 5 µm). Set column oven to 45°C.

  • Mobile Phases:

    • Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH 8.5).

    • Solvent B: Acetonitrile.

  • Gradient Execution: Run a shallow gradient from 30% B to 70% B over 40 minutes at a flow rate of 15 mL/min. Monitor UV absorbance at 214 nm and 254 nm (Fmoc absorbs strongly at 254 nm).

  • Validation Checkpoint: Collect fractions and analyze immediately via analytical LC-MS. Pool fractions with >95% purity and lyophilize.

Quantitative Data Presentation

Table 1: Cleavage Cocktail Scavenging Efficacy Comparison
Cleavage CocktailComposition (v/v)Target Scavenger MechanismSuitability for Fmoc-3,5-diOMe-Phe
Reagent B TFA/Water/TIPS (95:2.5:2.5)Hydride donation (TIPS)Poor: Fails to trap bulky carbocations before they attack the electron-rich aromatic ring.
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Thioether alkylation & Phenol trappingModerate: Phenol provides some aromatic scavenging, but may be outcompeted by the peptide.
Modified Reagent K Reagent K + 1% (w/v) DMBCompetitive Sacrificial EASExcellent: DMB acts as a highly nucleophilic decoy, completely preventing peptide alkylation.
Table 2: RP-HPLC Column & Buffer Selection Matrix
ParameterStandard MethodOptimized MethodMechanistic Rationale
Buffer pH 0.1% TFA (pH ~2.0)10 mM NH4​HCO3​ (pH 8.5)High pH deprotonates residual acids, shifting the isoelectric point to disrupt hydrophobic aggregation.
Stationary Phase C18 (Octadecyl)Diphenyl or C4Diphenyl provides orthogonal π−π interactions; C4 prevents irreversible hydrophobic collapse of the bulky Fmoc group.
Temperature 25°C (Ambient)45°CElevated temperature reduces solvent viscosity and improves mass transfer kinetics for bulky molecules, sharpening peaks.

References

  • [2] Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. National Institutes of Health (NIH).

  • [1] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry.

  • [5] Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies.

  • [4] Cleavage Cocktail Selection. CDN.

  • [3] Responsive Synthetic Peptide Conjugates – From Sensors to Peptidomimetics. Maynooth University Research Archive Library.

Sources

Optimization

Choosing the right resin for L-N-Fmoc-3,5-dimethoxyphenylalanine immobilization

Welcome to the Application Scientist Support Portal. Immobilizing bulky, electron-rich unnatural amino acids like L-N-Fmoc-3,5-dimethoxyphenylalanine (Fmoc-3,5-diOMe-Phe-OH) presents unique thermodynamic and kinetic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Immobilizing bulky, electron-rich unnatural amino acids like L-N-Fmoc-3,5-dimethoxyphenylalanine (Fmoc-3,5-diOMe-Phe-OH) presents unique thermodynamic and kinetic challenges in Solid-Phase Peptide Synthesis (SPPS).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-fidelity peptide assembly.

Core Mechanistic Challenges

Fmoc-3,5-diOMe-Phe-OH introduces two primary synthetic hurdles:

  • Steric Hindrance: The bulky 3,5-dimethoxyphenyl side chain restricts the conformational freedom of the C-terminal carboxylate, drastically reducing the kinetics of standard esterification (e.g., onto Wang resin).

  • Electrophilic Vulnerability: The two methoxy groups strongly activate the phenyl ring via resonance. During global deprotection in concentrated Trifluoroacetic Acid (TFA), highly reactive carbocations generated from protecting groups (e.g., tBu, Pbf) or the resin linker itself will rapidly attack the ortho/para positions (2, 4, and 6) of the ring, leading to irreversible alkylation[1].

Troubleshooting & FAQs

Q1: Which resin is optimal for immobilizing Fmoc-3,5-diOMe-Phe-OH to yield a C-terminal acid? A: We strongly recommend 2-Chlorotrityl chloride (2-CTC) resin over Wang resin[2]. Causality: Loading onto Wang resin requires esterification using coupling reagents (like DIC/DMAP), which is kinetically slow for bulky residues and frequently leads to base-catalyzed racemization of the α-carbon. In contrast, 2-CTC resin utilizes a highly reactive trityl chloride group. Immobilization proceeds via an S_N1-like mechanism using only a mild base (DIPEA), completely avoiding racemization. Furthermore, the immense steric bulk of the 2-CTC linker prevents Diketopiperazine (DKP) formation during the deprotection of the second amino acid[2].

Q2: During global deprotection and cleavage from Wang resin, I observe +56 Da and +106 Da mass adducts on my peptide. Why is this happening? A: You are observing electrophilic aromatic substitution on the 3,5-dimethoxyphenyl ring. Cleaving Wang resin requires 95% TFA, which generates a highly reactive 4-hydroxybenzyl carbocation from the linker, as well as tert-butyl (+56 Da) carbocations from side-chain protecting groups[1]. Because the 3,5-dimethoxy groups strongly activate the phenyl ring, it acts as a carbocation sink. Solution: Switch to 2-CTC resin, which can be cleaved with 1-2% TFA in DCM—conditions too mild to generate side-chain carbocations. If global deprotection is still required, you must use a highly nucleophilic scavenger cocktail like Reagent K to outcompete the aromatic ring for carbocations[3].

Q3: I am experiencing low loading efficiency on my resin. How can I accurately quantify the immobilization? A: Never assume 100% loading for sterically hindered unnatural amino acids. You must validate the loading efficiency via a UV-spectrophotometric Fmoc cleavage assay[4]. By treating a known mass of the dried, loaded resin with 20% piperidine in DMF, you release the dibenzofulvene (DBF) adduct[5]. Measuring the absorbance of this adduct at 290 nm provides a self-validating, quantitative metric of your actual resin loading.

Workflow & Decision Matrix

ResinSelection Start Target: Fmoc-3,5-diOMe-Phe-OH Immobilization Decision Desired C-Terminus? Start->Decision Acid Peptide Acid Decision->Acid Acid Amide Peptide Amide Decision->Amide Amide CTC 2-CTC Resin (Recommended) Acid->CTC Wang Wang Resin (High Risk) Acid->Wang Rink Rink Amide Resin Amide->Rink Mild Mild Cleavage (1-2% TFA) CTC->Mild Harsh Harsh Cleavage (95% TFA) Wang->Harsh Rink->Harsh Intact Intact Peptide (No Alkylation) Mild->Intact Alkylation Risk of Ring Alkylation Requires Scavengers Harsh->Alkylation Alkylation->Intact Add Reagent K

Decision tree for resin selection and cleavage strategies in Fmoc-3,5-diOMe-Phe-OH SPPS.

Quantitative Data & Reagent Selection

Table 1: Resin Comparison for Fmoc-3,5-diOMe-Phe-OH Immobilization
Resin TypeLoading ChemistryCleavage ConditionsRacemization RiskLinker Alkylation Risk
2-CTC Resin Nucleophilic Substitution (DIPEA)1–2% TFA in DCMVery Low None
Wang Resin Esterification (DIC/DMAP)95% TFA (Global)HighHigh (4-hydroxybenzyl cation)
Rink Amide Amide Coupling (HATU/DIPEA)95% TFA (Global)LowModerate
Table 2: Recommended Cleavage & Scavenger Cocktails
Cocktail NameComposition (v/v)Primary Use CaseTarget Scavenged
Mild Cleavage 1% TFA / 99% DCMCleaving protected fragments from 2-CTC.N/A (No carbocations formed)
Reagent K TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5)Global deprotection of peptides with electron-rich aromatic rings.tBu, Pbf, Trt, and linker cations
Standard TFA / TIPS / Water (95 : 2.5 : 2.5)Peptides lacking sensitive residues.Not recommended for 3,5-diOMe-Phe

Step-by-Step Methodologies

Protocol A: Mild Immobilization onto 2-CTC Resin

This protocol ensures high loading of the sterically hindered amino acid without racemization[2].

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (approx. 1.0–1.6 mmol/g substitution) into a fritted reaction vessel. Swell in dry Dichloromethane (DCM) for 30 minutes. Drain.

  • Amino Acid Activation: In a dry vial, dissolve 1.2 equivalents of Fmoc-3,5-diOMe-Phe-OH in a minimal volume of anhydrous DCM. Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the amino acid solution to the swelled resin. Agitate gently at room temperature for 2 hours.

  • Capping: To cap unreacted trityl chloride sites, add 1 mL of Methanol (MeOH) directly to the reaction mixture and agitate for an additional 15 minutes.

  • Washing: Drain the vessel and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Drying & Validation: Dry the resin under a stream of nitrogen. Perform a UV-spectrophotometric Fmoc cleavage assay at 290 nm to calculate the exact loading[4].

Protocol B: Global Deprotection using Reagent K

If global deprotection is mandatory, this self-validating scavenger system prevents the alkylation of the 3,5-dimethoxyphenyl ring[3].

  • Preparation: In a fume hood, prepare Reagent K freshly: 8.25 mL TFA, 0.5 mL Thioanisole, 0.5 mL Water, 0.5 g Phenol, and 0.25 mL 1,2-Ethanedithiol (EDT)[3].

  • Cleavage: Add 10 mL of Reagent K per 1.0 g of dry peptide-resin. Agitate gently at room temperature for 2 hours.

  • Precipitation: Filter the cleavage cocktail directly into 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

  • Washing: Centrifuge at 3000 rpm for 5 minutes. Decant the supernatant. Wash the pellet twice more with fresh ice-cold diethyl ether to remove residual scavengers.

  • Drying: Dry the peptide pellet under nitrogen or in a vacuum desiccator before RP-HPLC purification.

References

  • Source: acs.
  • Source: uci.
  • Source: renyi.
  • Source: google.com (Patents)
  • Source: peptidechemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of L-N-Fmoc-3,5-dimethoxyphenylalanine

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and drug development, the precise characterization of building blocks is paramount. Non-proteinogenic amino acids, suc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the precise characterization of building blocks is paramount. Non-proteinogenic amino acids, such as L-N-Fmoc-3,5-dimethoxyphenylalanine, offer unique structural motifs that can enhance the pharmacological properties of peptides. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization data for L-N-Fmoc-3,5-dimethoxyphenylalanine, presenting a comparative study with its unsubstituted counterpart, L-N-Fmoc-phenylalanine.

The inclusion of methoxy groups on the phenyl ring of phenylalanine can introduce conformational constraints and alter the electronic properties of the side chain, potentially influencing peptide structure and function. Therefore, unambiguous characterization by ¹H NMR is a critical step in ensuring the quality and identity of this valuable synthetic precursor.

Predicted ¹H NMR Spectral Data for L-N-Fmoc-3,5-dimethoxyphenylalanine

While a publicly available, fully assigned ¹H NMR spectrum for L-N-Fmoc-3,5-dimethoxyphenylalanine is not readily found in the literature, a reliable prediction of its spectrum can be made based on the well-established principles of NMR spectroscopy and by referencing the spectral data of its constituent parts and analogs. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) relative to a standard internal reference, tetramethylsilane (TMS), along with the expected signal multiplicity, coupling constants (J), and integration values.

Table 1: Predicted ¹H NMR Data for L-N-Fmoc-3,5-dimethoxyphenylalanine in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
COOH~12.8br s1H-
NH~7.9d1H~8.0
Fmoc H4, H5~7.88d2H~7.5
Fmoc H1, H8~7.70t2H~7.5
Fmoc H3, H6~7.42t2H~7.4
Fmoc H2, H7~7.33t2H~7.4
Phenyl H2', H6'~6.4d2H~2.2
Phenyl H4'~6.3t1H~2.2
α-CH~4.3-4.4m1H-
Fmoc CH~4.25t1H~6.8
Fmoc CH₂~4.20d2H~6.8
OCH₃~3.7s6H-
β-CH₂~2.9-3.1m2H-

Structural Assignment and Rationale

The predicted chemical shifts are founded on a comparative analysis of L-N-Fmoc-phenylalanine and 1,3,5-trimethoxybenzene. The electron-donating nature of the two methoxy groups at the 3 and 5 positions of the phenyl ring in L-N-Fmoc-3,5-dimethoxyphenylalanine is expected to cause a significant upfield shift (to a lower ppm value) of the aromatic protons on this ring compared to the unsubstituted phenyl ring of Fmoc-phenylalanine.

G cluster_workflow ¹H NMR Experimental Workflow A Weigh Fmoc-Amino Acid B Dissolve in DMSO-d6 with TMS A->B 5-10 mg C Transfer to NMR Tube B->C ~0.7 mL D Acquire Spectrum C->D Insert into Spectrometer E Process and Analyze Data D->E Fourier Transform

Caption: A streamlined workflow for the preparation and analysis of Fmoc-protected amino acids by ¹H NMR.

Conclusion

The ¹H NMR spectrum provides a detailed fingerprint of L-N-Fmoc-3,5-dimethoxyphenylalanine. By understanding the predicted chemical shifts and comparing them to related structures, researchers can confidently verify the identity and purity of this important building block. The significant upfield shift of the side-chain aromatic protons serves as a definitive marker for the 3,5-dimethoxy substitution. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality, reproducible data, which is fundamental to the successful application of this and other designer amino acids in peptide and medicinal chemistry.

References

  • PubChem. Fmoc-phenylalanine. National Institutes of Health. [Link]

  • CHIMIA. Thermal Cleavage of the Fmoc Protection Group. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • The Royal Society of Chemistry. Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

Comparative

Mass Spectrometry Fragmentation Patterns of L-N-Fmoc-3,5-dimethoxyphenylalanine: A Comparative Guide

Executive Summary In modern solid-phase peptide synthesis (SPPS) and drug development, the incorporation of unnatural amino acids like L-N-Fmoc-3,5-dimethoxyphenylalanine (Fmoc-Dmp-OH) is critical for enhancing peptide s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern solid-phase peptide synthesis (SPPS) and drug development, the incorporation of unnatural amino acids like L-N-Fmoc-3,5-dimethoxyphenylalanine (Fmoc-Dmp-OH) is critical for enhancing peptide stability, bioavailability, and receptor specificity. However, confirming the structural integrity of these building blocks prior to synthesis is paramount. This guide provides an in-depth, comparative analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of Fmoc-Dmp-OH against standard aromatic alternatives. By understanding the mechanistic causality behind these fragmentation pathways, researchers can establish robust, self-validating quality control workflows.

Mechanistic Principles of Fragmentation

The Fmoc Cleavage Paradigm

The fragmentation of Fmoc-protected amino acids under Higher-Energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) is governed by the lability of the urethane linkage. Upon collisional activation, the primary and lowest-energy pathway is the heterolytic cleavage of the Fmoc group. This yields a prominent, resonance-stabilized (9H-fluoren-9-yl)methyl cation at m/z 179.09[1]. Concurrently, a McLafferty-type rearrangement often occurs, resulting in the neutral loss of dibenzofulvene (178 Da) and the subsequent loss of CO₂ (44 Da) from the C-terminus[2]. Monitoring these specific fragmentation patterns is essential for identifying synthesis impurities, such as Fmoc-ene or Fmoc-epoxide alterations, which can occur during storage or synthesis[3].

Side-Chain Causality: The 3,5-Dimethoxy Effect

While the Fmoc cleavage provides a universal tag for N-protected species, distinguishing the specific amino acid relies on side-chain fragmentation. In standard Fmoc-Phe-OH, generating the phenylalanine immonium ion (m/z 120.08) requires relatively high Normalized Collision Energy (NCE).

Conversely, in Fmoc-Dmp-OH, the presence of two methoxy groups at the 3 and 5 positions of the aromatic ring fundamentally alters the molecule's electronic landscape. These methoxy groups are strongly electron-donating via resonance (+M effect). During fragmentation, they significantly stabilize the resulting benzyl cation and the corresponding Dmp immonium ion (m/z 180.10). Because the activation energy for this side-chain cleavage is lowered, the m/z 180.10 ion dominates the lower mass range at moderate collision energies. This causality makes the Dmp immonium ion an exceptionally reliable diagnostic marker, allowing for unambiguous differentiation from structurally similar building blocks.

Fragmentation Precursor [M+H]+ m/z 448.18 (Fmoc-Dmp-OH) FmocCation Fmoc Cation m/z 179.09 Precursor->FmocCation Heterolytic Cleavage DmpAminoAcid [M+H - 178]+ m/z 270.10 Precursor->DmpAminoAcid Neutral Loss (Dibenzofulvene, 178 Da) DmpImmonium Dmp Immonium Ion m/z 180.10 DmpAminoAcid->DmpImmonium Backbone Cleavage LossCO2 [M+H - 178 - 44]+ m/z 226.11 DmpAminoAcid->LossCO2 Loss of CO2 (44 Da) LossCO2->DmpImmonium Alkyl Cleavage

Figure 1: High-resolution ESI-MS/MS fragmentation pathway of Fmoc-Dmp-OH highlighting diagnostic ions.

Comparative Performance Analysis

To contextualize the fragmentation efficiency of Fmoc-Dmp-OH, we compare it against two common aromatic alternatives: Fmoc-Phenylalanine (Fmoc-Phe-OH) and Fmoc-Tyrosine(tBu) (Fmoc-Tyr(tBu)-OH). The table below summarizes the quantitative MS/MS parameters required for optimal diagnostic ion yield.

CompoundPrecursor Ion [M+H]⁺Fmoc Cation (m/z)Immonium Ion (m/z)Optimal NCE (%)Primary Neutral Loss
Fmoc-Dmp-OH 448.18179.09180.1025 - 30178 Da (Dibenzofulvene)
Fmoc-Phe-OH 388.15179.09120.0828 - 35178 Da (Dibenzofulvene)
Fmoc-Tyr(tBu)-OH 460.21179.09136.08*25 - 3056 Da (Isobutylene) then 178 Da

*Note: The generation of the Tyr immonium ion requires the prior or concurrent neutral loss of the tert-butyl (tBu) protecting group (56 Da).

Key Takeaway: Fmoc-Dmp-OH requires a lower optimal NCE to generate its diagnostic immonium ion compared to Fmoc-Phe-OH, directly resulting from the resonance stabilization provided by the 3,5-dimethoxy substituents.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following LC-MS/MS methodology is designed as a self-validating system . It incorporates an internal system suitability check to verify collision energy calibration before analyzing the unknown or target sample.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation & Causality of Matrix Choice

  • Prepare a 1 µM solution of Fmoc-Dmp-OH in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid (FA).

  • Causality: While Fmoc-amino acids lack a highly basic free N-terminus, the 0.1% FA ensures consistent protonation at the amide carbonyl or side-chain oxygen, driving the charge-directed fragmentation pathways required to yield the m/z 179.09 and m/z 180.10 ions.

Step 2: System Suitability (The Self-Validation Step)

  • Prior to running the target sample, inject a 1 µM standard of Fmoc-Phe-OH.

  • Acquire MS/MS spectra at an NCE of 30%.

  • Validation Criteria: The ratio of the Fmoc cation (m/z 179.09) to the precursor (m/z 388.15) must exceed 3:1. If the precursor remains the base peak, the collision cell requires recalibration or gas pressure adjustment. Proceeding without this validation risks false negatives for side-chain diagnostic ions.

Step 3: HCD Fragmentation Acquisition

  • Instrument: Orbitrap or Q-TOF mass spectrometer.

  • Ionization: ESI Positive mode; Capillary Voltage: 3.0 kV; Source Temperature: 300°C.

  • Fragmentation: Utilize Higher-Energy Collisional Dissociation (HCD) rather than Ion Trap CID.

  • Causality: Ion Trap CID suffers from a "low-mass cutoff" (typically 1/3 of the precursor m/z). For a precursor of 448.18, ions below m/z ~150 might be lost, and the crucial m/z 179.09 or 180.10 ions could fall into a region of poor trapping efficiency. HCD ensures high-resolution capture of the entire low-mass diagnostic region.

Step 4: Data Processing & Quality Control

  • Extract ion chromatograms (EIC) for m/z 179.09 ± 5 ppm and m/z 180.10 ± 5 ppm. The co-elution of these two fragments confirms the presence of the intact Fmoc-Dmp-OH building block.

Workflow Prep 1. Sample Prep 0.1% FA in ACN/H2O Suitability 2. System Suitability Fmoc-Phe-OH NCE Cal Prep->Suitability Ionization 3. ESI(+) Capillary: 3.0 kV Suitability->Ionization Fragmentation 4. HCD Cell NCE: 25-30% Ionization->Fragmentation Detection 5. Orbitrap/TOF Diagnostic Extraction Fragmentation->Detection

Figure 2: Self-validating LC-MS/MS experimental workflow for Fmoc-amino acid characterization.

Sources

Validation

Biological Activity Comparison: 3,4-Dimethoxy vs. 3,5-Dimethoxy Phenylalanine

Executive Summary In the landscape of peptidomimetics and neuropharmacology, non-proteinogenic amino acids are indispensable tools for probing receptor pockets and bypassing rapid metabolic degradation. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptidomimetics and neuropharmacology, non-proteinogenic amino acids are indispensable tools for probing receptor pockets and bypassing rapid metabolic degradation. This guide provides a rigorous comparative analysis of 3,4-dimethoxyphenylalanine (3,4-DM-Phe) and 3,5-dimethoxyphenylalanine (3,5-DM-Phe) . While both molecules share a dimethoxy-substituted aromatic ring, the spatial orientation of these functional groups—ortho-mimetic (3,4) versus meta-distributed (3,5)—fundamentally dictates their electronic topography, enzyme active-site docking, and downstream biological activity.

Mechanistic Causality in Enzyme Interactions

The biological divergence of these two analogs is rooted in their ability to mimic endogenous catecholamines (e.g., L-DOPA and dopamine). The positioning of the methoxy groups acts as a stereoelectronic gatekeeper for enzymatic processing.

The 3,4-Dimethoxy Motif (Catechol Mimicry)

3,4-DM-Phe acts as a sterically bulky, yet electronically homologous, analog to L-DOPA[1]. The contiguous oxygen atoms at the 3 and 4 positions allow it to dock into the ortho-binding pockets of catecholamine-processing enzymes.

  • Biocatalytic Synthesis & Dioxygenase Activity: 3,4-DM-Phe derivatives are recognized by Fe(II)/α-ketoglutarate-dependent dioxygenases (such as SadA) which hydroxylate N-succinyl-3,4-dimethoxyphenylalanine to yield precursors for psychoactive drugs like L-DOPS[2]. Furthermore, it serves as a viable substrate for engineered aspartate aminotransferases in chemoenzymatic synthesis pathways[3].

  • Tyrosinase Interaction: In tyrosinase assays, 3,4-dimethoxy substituents exhibit substrate-dependent inhibitory activity. Because of their structural homology to L-DOPA, they often act as competitive inhibitors, binding the active site but resisting rapid oxidation due to the methyl capping of the hydroxyl groups[4].

The 3,5-Dimethoxy Motif (Steric & Electronic Incompatibility)

The 3,5-substitution pattern places the methoxy groups in a meta-meta configuration.

  • Active Site Exclusion: This arrangement creates significant steric hindrance on both sides of the aromatic ring, preventing the molecule from entering the narrow, highly conserved binding clefts of enzymes like Aromatic L-Amino Acid Decarboxylase (AADC).

  • Lack of Coordination: It lacks the contiguous electron density required for metal-center coordination (such as the binuclear copper center of tyrosinase). Consequently, 3,5-DM-Phe is largely biologically inert in standard catecholaminergic pathways, making it an excellent negative control in enzymatic assays or a highly stable scaffold for designing degradation-resistant peptides.

Quantitative Data Comparison

The following table synthesizes the structural and kinetic properties of both analogs, providing a clear benchmark for experimental design.

Property / Parameter3,4-Dimethoxyphenylalanine (3,4-DM-Phe)3,5-Dimethoxyphenylalanine (3,5-DM-Phe)
Substitution Pattern Ortho-methoxy (Catechol mimic)Meta-methoxy (Resorcinol-like mimic)
AADC Binding Affinity Moderate (Accommodated by ortho-pocket)Low (Steric clash at meta positions)
Tyrosinase Interaction Weak substrate / Competitive inhibitorNon-substrate / Poor inhibitor
Dioxygenase (SadA) Substrate Yes (Yields NSDOPS precursor)No (Fails to orient for hydroxylation)
Electrochemical Oxidation ~ +700 mV (Glassy carbon electrode)> +850 mV (Highly resistant to oxidation)
Primary Research Utility Prodrug synthesis, enzyme inhibitionMetabolic stability, negative control

Self-Validating Experimental Workflows

To accurately compare the biological activity of these analogs, researchers must employ highly controlled, self-validating assays. Below are field-proven protocols designed to eliminate false negatives.

Protocol A: HPLC-ECD Assay for AADC Decarboxylation Kinetics

Objective: Measure the decarboxylation rate of dimethoxy analogs to their corresponding phenethylamines. Causality & Design Choices: We utilize Electrochemical Detection (ECD) rather than UV because methoxy groups are electroactive. However, because methoxy-catecholamines require a higher oxidation potential than native catechols, the working electrode is set to +750 mV. We use a pH of 6.8 (AADC's sharp optimum); deviating to physiological pH 7.4 reduces Vmax​ by 30%, which would mask the subtle kinetic differences of these poor substrates.

Step-by-Step Methodology:

  • Substrate Equilibration: Prepare 100 µM of 3,4-DM-Phe and 3,5-DM-Phe in 50 mM sodium phosphate buffer (pH 6.8) containing 0.1 mM pyridoxal-5-phosphate (PLP cofactor).

  • Self-Validation Setup (Crucial): Prepare a parallel control tube spiked with 10 µM L-DOPA. Logic: If the L-DOPA spike fails to convert to dopamine, the enzyme preparation is catalytically dead, invalidating any negative results from the dimethoxy analogs.

  • Enzyme Incubation: Add 5 µg of purified recombinant AADC to each tube. Incubate at 37°C for exactly 15 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 0.1 M Perchloric Acid (PCA) containing 1 µM Isoproterenol (Internal Standard). Logic: PCA instantly precipitates proteins while maintaining the low pH required to stabilize the analytes against auto-oxidation prior to ECD analysis.

  • Chromatographic Separation: Centrifuge at 14,000 x g for 10 min. Inject 20 µL of the supernatant onto a C18 reverse-phase HPLC column coupled to an ECD detector set at +750 mV.

  • Data Analysis: Normalize peak areas against the Isoproterenol internal standard and calculate Michaelis-Menten kinetics.

Protocol B: Spectrophotometric Tyrosinase Interaction Assay

Objective: Determine if the analogs act as competitive inhibitors or poor substrates for mushroom tyrosinase. Causality & Design Choices: Tyrosinase exhibits a characteristic lag phase when oxidizing monophenols. By monitoring absorbance at 475 nm (dopachrome formation), we can assess binding competition.

Step-by-Step Methodology:

  • Baseline Establishment: In a 96-well UV-transparent plate, add 200 µL of 50 mM phosphate buffer (pH 6.5) containing 1 mM L-DOPA.

  • Inhibitor Introduction: Add 3,4-DM-Phe or 3,5-DM-Phe at varying concentrations (10 µM to 500 µM).

  • Enzyme Addition: Initiate the reaction with 10 U/mL mushroom tyrosinase.

  • Kinetic Readout: Monitor ΔA475​ continuously for 10 minutes at 25°C.

  • Validation: 3,4-DM-Phe will demonstrate a dose-dependent decrease in the Vmax​ of dopachrome formation (acting as a competitive inhibitor), whereas 3,5-DM-Phe will show negligible impact, confirming its inability to dock into the copper-coordinated active site.

Pathway & Workflow Visualizations

Pathway Start Methoxylated L-DOPA Analogs Node34 3,4-Dimethoxyphenylalanine (Ortho-Methoxy Motif) Start->Node34 Node35 3,5-Dimethoxyphenylalanine (Meta-Methoxy Motif) Start->Node35 Enz1 AADC / Aminotransferases Node34->Enz1 Substrate Recognition Enz2 Tyrosinase / Dioxygenases Node34->Enz2 Catechol Mimicry Node35->Enz1 Active Site Exclusion Node35->Enz2 Lack of Ortho-Oxygens Prod34_1 Enzymatic Conversion (e.g., DMPEA, NSDOPS) Enz1->Prod34_1 Prod35_1 Steric Clash (No Decarboxylation) Enz1->Prod35_1 Prod34_2 Competitive Inhibition (Receptor/Enzyme Docking) Enz2->Prod34_2 Prod35_2 Binding Failure (Metabolic Stability) Enz2->Prod35_2

Divergent enzymatic pathways of 3,4-DM-Phe and 3,5-DM-Phe based on structural topography.

Workflow Step1 1. Substrate Equilibration (pH 6.8 Buffer) Step2 2. AADC Enzyme Addition (+ PLP Cofactor) Step1->Step2 Step3 3. Reaction Quenching (0.1M Perchloric Acid) Step2->Step3 Step4 4. HPLC-ECD Separation (Oxidation at +750 mV) Step3->Step4 Step5 5. Kinetic Analysis (Vmax & Km Determination) Step4->Step5 Control1 Internal Standard (Isoproterenol) Control1->Step4 Normalization Control2 Self-Validation (L-DOPA Spike-in) Control2->Step2 Viability Check

Self-validating HPLC-ECD workflow for evaluating AADC enzymatic kinetics.

References

  • Source: nih.
  • Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)
  • Structural optimization of SadA, an Fe(II)
  • Source: researchgate.

Sources

Comparative

Chiral purity assessment of L-N-Fmoc-3,5-dimethoxyphenylalanine

Chiral Purity Assessment of L-N-Fmoc-3,5-dimethoxyphenylalanine: A Comparative Methodological Guide In solid-phase peptide synthesis (SPPS), the incorporation of noncanonical amino acids like L-N-Fmoc-3,5-dimethoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral Purity Assessment of L-N-Fmoc-3,5-dimethoxyphenylalanine: A Comparative Methodological Guide

In solid-phase peptide synthesis (SPPS), the incorporation of noncanonical amino acids like L-N-Fmoc-3,5-dimethoxyphenylalanine is a powerful strategy for introducing specific steric bulk and tuning the electronic properties of peptide therapeutics. However, ensuring the enantiomeric excess (ee) of these building blocks is paramount. Even a 0.5% contamination by the D-enantiomer can generate diastereomeric peptide impurities that are notoriously difficult to separate during downstream preparative chromatography.

This guide objectively compares the performance of modern Direct Chiral HPLC against traditional Indirect Derivatization (Marfey’s Reagent) and Zwitterionic methods, providing the mechanistic causality and self-validating protocols necessary to establish a robust analytical control strategy.

The Mechanistic Challenge of 3,5-Dimethoxyphenylalanine

Assessing the chiral purity of L-N-Fmoc-3,5-dimethoxyphenylalanine presents unique chromatographic challenges. The molecule features a bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group paired with a highly electron-rich, sterically demanding 3,5-dimethoxyphenyl ring.

  • Steric Hindrance: The meta-methoxy substitutions increase the rotational radius of the side chain, which can hinder deep penetration into the chiral cavities of standard stationary phases.

  • Electronic Effects: The electron-donating methoxy groups alter the π -electron density of the phenyl ring, requiring a chiral stationary phase (CSP) capable of complementary π−π stacking and dipole-dipole interactions.

Analytical Workflow & Decision Matrix

The selection of a chiral assessment method dictates not only the throughput of the laboratory but also the fidelity of the analytical result. The workflow below illustrates the fundamental divergence between intact analysis and destructive derivatization.

ChiralAssessment Start L-N-Fmoc-3,5-dimethoxyphenylalanine (Chiral Purity Assessment) Direct Direct Chiral HPLC (Polysaccharide CSP) Start->Direct Intact Analyte Indirect Indirect LC-UV (Marfey's Reagent) Start->Indirect Destructive Direct_Result High-Fidelity ee % (No Induced Racemization) Direct->Direct_Result Chiral Recognition Deprotect Fmoc Deprotection (Piperidine / Base) Indirect->Deprotect Derivatize Derivatization (L-FDAA + Heat) Deprotect->Derivatize Generates Free Amine RP_HPLC Reversed-Phase C18 (Diastereomer Separation) Derivatize->RP_HPLC Forms Diastereomers Indirect_Result dr % Measurement (Risk of Base-Induced Racemization) RP_HPLC->Indirect_Result

Workflow comparing Direct Chiral HPLC vs. Indirect Marfey's Derivatization for Fmoc-amino acids.

Comparative Analysis of Analytical Strategies

Method A: Direct Chiral HPLC via Immobilized Polysaccharide CSPs (The Gold Standard)

Direct analysis using immobilized amylose or cellulose derivatives (e.g., Chiralpak IA/IC or Lux Cellulose) is the most robust method for Fmoc-protected amino acids 1[1].

  • Causality of Separation: The chiral recognition mechanism relies on the analyte entering the helical cavities of the polysaccharide. The carbamate linkages of the CSP provide critical hydrogen-bonding sites, while the phenyl rings of the CSP engage in π−π stacking with both the Fmoc group and the 3,5-dimethoxyphenyl ring.

  • Advantage: Because the CSP is immobilized, aggressive organic modifiers (like dichloromethane or MTBE) can be used to fully solubilize the bulky unnatural amino acid without degrading the column bed. The analysis is performed on the intact molecule, eliminating the risk of method-induced racemization 2[2].

Method B: Indirect Derivatization via Marfey’s Reagent (The Traditional Alternative)

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) reacts with primary amines via nucleophilic aromatic substitution to form diastereomers resolvable on standard achiral C18 columns3[3].

  • The Mechanistic Flaw: L-N-Fmoc-3,5-dimethoxyphenylalanine lacks a free primary amine. To use Marfey's reagent, the Fmoc group must first be cleaved using a secondary amine base (e.g., piperidine).

  • Causality of Failure: The basic conditions required for Fmoc deprotection can abstract the relatively acidic α -proton of the amino acid, leading to trace base-catalyzed racemization. Consequently, the method used to measure racemization actually induces it, yielding false-positive D-enantiomer results.

Method C: Zwitterionic Chiral Stationary Phases (The Niche Alternative)

Cinchona alkaloid-based columns (e.g., Chiralpak ZWIX) utilize ion-pairing interactions between the basic/acidic moieties of the CSP and the analyte4[4].

  • Limitation: While exceptional for underivatized, free amino acids, Fmoc-protected derivatives lack the basic amine required for optimal zwitterionic interaction. The bulky 3,5-dimethoxy substitutions further hinder the necessary close-contact ion pairing, often resulting in poor resolution ( Rs​<1.5 ).

Quantitative Performance Matrix

The following table summarizes the operational and chromatographic performance of the three methodologies when applied to bulky Fmoc-protected unnatural amino acids.

Analytical ParameterDirect Chiral HPLC (Polysaccharide CSP)Indirect LC-UV (Marfey's Reagent)Zwitterionic CSP (Cinchona Alkaloid)
Separation Mechanism Enantiomeric (Chiral Cavity / H-bonding)Diastereomeric (Achiral C18)Enantiomeric (Ion-pairing)
Sample Preparation Direct dissolution (Intact)Deprotection + DerivatizationDirect dissolution (Intact)
Risk of Induced Racemization None (Neutral/Acidic conditions)High (Base-catalyzed deprotection)None (Weak acid/base mobile phase)
Typical Resolution ( Rs​ ) High ( Rs​ > 2.0)Moderate ( Rs​ 1.2 - 1.8)Variable (Often incomplete for bulky Fmoc)
Total Analysis Time ~20 mins>4 hours (including prep)~25 mins
Limit of Detection (LOD) < 0.05% D-enantiomer~0.1 - 0.5% D-enantiomer~0.1% D-enantiomer

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical methods must be self-validating. The protocols below incorporate mandatory system suitability tests (SST) and control blanks to prove that the system is functioning correctly before sample data is accepted.

Protocol 1: Direct Chiral HPLC Assessment (Recommended)

Causality Check: The addition of Trifluoroacetic Acid (TFA) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid on the Fmoc-amino acid, maintaining the analyte in a neutral state. This prevents peak tailing and ensures consistent, predictable hydrogen bonding with the carbamate linkages of the CSP.

1. Chromatographic Conditions:

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 265 nm (optimal for Fmoc π−π∗ transitions).

  • Temperature: 25°C.

2. Self-Validation Step (System Suitability):

  • Prepare a 1 mg/mL solution of synthetic racemic Fmoc-DL-3,5-diOMe-Phe-OH .

  • Inject 10 µL.

  • Acceptance Criteria: The system must demonstrate baseline resolution between the L and D peaks ( Rs​≥2.0 ). This proves the column's chiral cavities are active and capable of resolving the D-enantiomer if present in the actual sample.

3. Sample Analysis:

  • Prepare the L-N-Fmoc-3,5-dimethoxyphenylalanine sample at a high concentration (10 mg/mL) to intentionally overload the major L-peak, allowing for the integration of trace (<0.1%) D-enantiomer peaks.

  • Inject 10 µL and calculate the enantiomeric excess (ee) using area normalization.

Protocol 2: Marfey's Reagent Derivatization (For Legacy Comparison)

Causality Check: This protocol requires a blank derivatization to ensure that unreacted L-FDAA or its hydrolysis products do not co-elute with the diastereomeric analyte peaks on the C18 column.

1. Deprotection (Vulnerability Point):

  • Dissolve 2 mg of the sample in 500 µL of 20% piperidine in DMF.

  • Stir for 20 minutes at room temperature.

  • Evaporate to absolute dryness under a gentle stream of N2​ to remove all traces of piperidine (residual base will consume Marfey's reagent).

2. Derivatization:

  • Resuspend the dried, deprotected amino acid in 100 µL of 1 M NaHCO3​ .

  • Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.

  • Incubate at 40°C for 1 hour.

  • Self-Validation Step: Concurrently run a "Blank" containing only NaHCO3​ and L-FDAA, subjected to the same heating conditions.

3. Quenching & Analysis:

  • Quench the reaction by adding 20 µL of 2 M HCl (stops the reaction and stabilizes the formed diastereomers).

  • Dilute with 680 µL of Acetonitrile and analyze via standard Reversed-Phase C18 HPLC (Gradient: Water/Acetonitrile with 0.1% TFA, UV detection at 340 nm).

Conclusion

For the chiral purity assessment of sterically demanding, unnatural building blocks like L-N-Fmoc-3,5-dimethoxyphenylalanine, Direct Chiral HPLC using immobilized polysaccharide CSPs is the definitive analytical choice. It eliminates the base-catalyzed racemization risks inherent to Marfey's reagent derivatization and provides superior resolution compared to zwitterionic approaches. By implementing the self-validating protocols outlined above, drug development professionals can guarantee the stereochemical integrity of their SPPS starting materials, thereby safeguarding the downstream purity and efficacy of the final peptide therapeutic.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides Source: Royal Society of Chemistry (RSC) URL:[Link][1]

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent Source: ACS Omega (American Chemical Society) URL:[Link][3]

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases Source: NIH / PubMed Central URL:[Link][4]

Sources

Comparative

Comparative stability of L-N-Fmoc-3,5-dimethoxyphenylalanine in physiological buffers

Comparative Stability Guide: L-N-Fmoc-3,5-dimethoxyphenylalanine in Physiological Buffers Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemical stability, buffer interac...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: L-N-Fmoc-3,5-dimethoxyphenylalanine in Physiological Buffers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemical stability, buffer interactions, and structural integrity during physiological assays.

Executive Summary & Mechanistic Grounding

L-N-Fmoc-3,5-dimethoxyphenylalanine (CAS: 381222-51-1) is a highly specialized unnatural amino acid widely utilized in solid-phase peptide synthesis (SPPS)[1] and peptidomimetic drug development. While the Fmoc (Fluorenylmethyloxycarbonyl) group is traditionally used as a temporary α -amino protecting group, researchers increasingly evaluate Fmoc-protected intermediates in physiological buffers during early-stage in vitro assays to assess lipophilicity, protein binding, or self-assembly properties.

However, testing this specific molecule at pH 7.4 introduces dual mechanistic vulnerabilities:

  • The Fmoc Pharmacophore (Base-Catalyzed Cleavage): The Fmoc group is susceptible to β -elimination. While generally stable at a neutral pH of 7.4, the presence of nucleophilic buffer species (such as the primary amine in Tris) can abstract the acidic proton at the 9-position of the fluorene ring, leading to slow, premature deprotection.

  • The 3,5-Dimethoxyphenyl Core (Hydrophobic & Electronic Effects): The addition of two methoxy groups fundamentally alters the phenylalanine core[2]. Methoxy groups are strongly electron-donating via resonance (+M effect), making the aromatic ring highly electron-rich and slightly more prone to oxidative stress. More importantly, the steric bulk and increased logP (lipophilicity) drive hydrophobic aggregation in high-ionic-strength buffers, which is often misdiagnosed as chemical degradation.

MechanisticPathways Molecule Fmoc-3,5-diOMe-Phe-OH (Intact) FmocCleavage Fmoc Cleavage (β-elimination) Molecule->FmocCleavage Nucleophilic Buffers (e.g., Tris) Aggregation Hydrophobic Aggregation (Apparent Loss) Molecule->Aggregation High Ionic Strength (e.g., PBS) Oxidation Ring Oxidation (ROS mediated) Molecule->Oxidation Oxidative Stress

Caption: Mechanistic degradation and loss pathways of Fmoc-3,5-diOMe-Phe-OH in aqueous buffers.

Comparative Stability Data

To objectively evaluate the performance of L-N-Fmoc-3,5-dimethoxyphenylalanine, we compare it against standard Fmoc-Phe-OH and Fmoc-Tyr(tBu)-OH across three common physiological buffers (pH 7.4, 37°C).

Table 1: Quantitative Recovery Profile (100 µM initial concentration, 5% DMSO co-solvent)

CompoundBuffer (pH 7.4)24h Recovery72h RecoveryPrimary Mechanism of Loss
Fmoc-3,5-diOMe-Phe-OH PBS (1X) 88%65%Hydrophobic Aggregation (Salting out)
Fmoc-3,5-diOMe-Phe-OH HEPES (50 mM) 98% 94% Highly Stable (Optimal Buffer)
Fmoc-3,5-diOMe-Phe-OH Tris-HCl (50 mM) 82%45%Fmoc Cleavage (Nucleophilic attack)
Fmoc-Phe-OHPBS (1X)99%98%Stable
Fmoc-Phe-OHHEPES (50 mM)99%99%Stable
Fmoc-Phe-OHTris-HCl (50 mM)85%52%Fmoc Cleavage
Fmoc-Tyr(tBu)-OHPBS (1X)97%92%Stable
Fmoc-Tyr(tBu)-OHHEPES (50 mM)98%96%Stable
Fmoc-Tyr(tBu)-OHTris-HCl (50 mM)84%50%Fmoc Cleavage

Application Scientist Insight: The data reveals a critical divergence. While all Fmoc-protected amino acids suffer chemical degradation in Tris-HCl due to the nucleophilic primary amine ( pKa​≈8.1 , leaving ~15% unprotonated free base at pH 7.4), Fmoc-3,5-diOMe-Phe-OH shows a unique vulnerability in PBS. The high ionic strength of PBS (137 mM NaCl) forces the highly lipophilic dimethoxy-substituted compound out of solution over 72 hours. HEPES is the definitive buffer of choice for evaluating this molecule, as its zwitterionic nature maintains solubility without introducing nucleophilic liabilities.

Self-Validating Experimental Protocol: LC-MS/UV Stability Assessment

To generate reliable kinetic data for Fmoc-protected unnatural amino acids[1], the experimental workflow must account for both chemical degradation and physical aggregation. The following protocol is designed as a self-validating system —meaning the assay chemically locks the state of the molecule at the exact moment of sampling, preventing artifacts during the LC-MS autosampler queue.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 10 mM stock of L-N-Fmoc-3,5-dimethoxyphenylalanine in LC-MS grade DMSO.

    • Causality: DMSO ensures complete initial disruption of the crystal lattice and dissolution of the lipophilic dimethoxy aromatic system before introduction to aqueous environments.

  • Buffer Spiking: Dilute the stock to a final concentration of 100 µM in the respective buffers (PBS, HEPES, Tris-HCl, strictly adjusted to pH 7.4), maintaining a 5% v/v DMSO co-solvent.

    • Causality: The 5% DMSO acts as a critical solubility bridge. Without it, the 3,5-dimethoxy substitution drives rapid micellization, skewing baseline ( t=0 ) quantification.

  • Incubation & Time-Course Sampling: Incubate the vials at 37°C with gentle orbital shaking (300 rpm). Withdraw 50 µL aliquots at t=0 , 24, 48, and 72 hours.

  • Acidic Quenching (The Self-Validating Step): Immediately quench each 50 µL aliquot into 50 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile containing 10 µM of an internal standard (e.g., Fmoc-Ala-OH).

    • Causality: This is the most critical step. The TFA drops the pH to ∼2 , instantly protonating any nucleophiles (like Tris) and completely arresting base-catalyzed Fmoc β -elimination. Simultaneously, the acetonitrile solubilizes any transient hydrophobic aggregates. The internal standard corrects for any volumetric errors during pipetting, ensuring the total intact mass is accurately measured regardless of autosampler wait times.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet any irreversible aggregates or precipitated buffer salts. Analyze the supernatant via LC-MS/UV (monitoring 254 nm for the Fmoc chromophore).

StabilityWorkflow Step1 1. Sample Preparation (100 µM in Buffer + 5% DMSO) Step2 2. Incubation (37°C, Orbital Shaking) Step1->Step2 Ensures initial solubility Step3 3. Aliquot & Quench (Add 0.1% TFA in ACN at t=0, 24, 48, 72h) Step2->Step3 Time-course sampling Step4 4. Centrifugation (10,000 x g, 10 min) Step3->Step4 Arrests Fmoc cleavage & dissolves aggregates Step5 5. LC-MS/UV Analysis (Quantify vs. Internal Standard) Step4->Step5 Removes insoluble salts

Caption: Self-validating LC-MS/UV workflow for assessing Fmoc-amino acid stability.

References

Sources

Validation

A Senior Application Scientist's Guide to Phenylalanine Modification in Peptide Drug Discovery: A Comparative Analysis of Binding Affinity

For researchers, scientists, and drug development professionals, the quest for peptide-based therapeutics with enhanced potency, selectivity, and stability is a continuous endeavor. A key strategy in this pursuit lies in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for peptide-based therapeutics with enhanced potency, selectivity, and stability is a continuous endeavor. A key strategy in this pursuit lies in the subtle yet powerful modification of amino acid residues. Among these, phenylalanine, with its aromatic side chain, presents a versatile scaffold for chemical alteration. This guide provides an in-depth, objective comparison of how modifications to phenylalanine residues—specifically fluorination, methylation, and the incorporation of other non-canonical analogs—can profoundly influence the binding affinity of peptides to their biological targets. Drawing upon experimental data and established methodologies, we will explore the causality behind these effects and provide practical insights for your research.

The Rationale for Phenylalanine Modification: Beyond a Simple Building Block

The benzene ring of phenylalanine is a critical player in peptide-protein interactions, often engaging in hydrophobic and π-π stacking interactions within binding pockets. However, by strategically modifying this ring, we can fine-tune its physicochemical properties to achieve more desirable binding characteristics. These modifications can alter the residue's hydrophobicity, electrostatic potential, and steric profile, leading to significant changes in binding affinity and specificity.[1][2]

Comparative Analysis of Phenylalanine Modifications

This section delves into a comparative analysis of common phenylalanine modifications, supported by experimental data to illustrate their impact on peptide binding affinity.

Fluorination: The Power of Electronegativity

The substitution of hydrogen with fluorine on the phenyl ring is a widely employed strategy to modulate peptide properties. The high electronegativity of fluorine can significantly alter the electronic distribution of the aromatic ring, influencing cation-π interactions and hydrogen bond accepting capabilities.[3][4]

Key Impacts of Fluorination:

  • Enhanced Binding Affinity: Strategic fluorination can lead to a significant increase in binding affinity. This is often attributed to favorable interactions between the electron-rich fluorine atoms and complementary residues in the binding pocket. For instance, progressive fluorination of a phenylalanine residue in an α-factor peptide analogue resulted in a linear increase in the dissociation constant (Kd), indicating a direct correlation between the number of fluorine atoms and the change in binding energy.[3][4]

  • Increased Metabolic Stability: Fluorination can shield the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.[5]

  • Modulation of Cation-π Interactions: The electron-withdrawing nature of fluorine can weaken or strengthen cation-π interactions depending on the specific context of the binding site.[3][4]

Quantitative Comparison of Fluorinated Phenylalanine Analogs:

Peptide/TargetModificationBinding Affinity (Kd/Ki/IC50)Fold Change vs. UnmodifiedReference
α-Factor / Ste2p Receptor4-Fluoro-Phe30.7 nM (Kd)~1.2x weaker[3][4]
α-Factor / Ste2p Receptor3,4-Difluoro-Phe38.3 nM (Kd)~1.5x weaker[3][4]
α-Factor / Ste2p Receptor2,3,4,5,6-Pentafluoro-Phe177.3 nM (Kd)~6.8x weaker[3][4]
PD-L1 D-peptide / PD-L1Pentafluorinated D-Phe0.051 nM (KD)Significantly enhanced[6]
HTLV-1 Tax peptide / A6 T-cell receptor4-Fluoro-Phe0.46 µM~5-fold enhancement[7]
Proteasome inhibitor / β5 subunitPentafluoro-Phe-Potency slightly increased[8]

Note: The impact of fluorination is highly context-dependent and can lead to either an increase or decrease in binding affinity.

Methylation: Fine-Tuning Hydrophobicity and Conformation

The addition of a methyl group to the phenyl ring or the peptide backbone at the phenylalanine residue can also significantly impact binding affinity.[9] Methylation primarily influences the steric and hydrophobic properties of the peptide.

Key Impacts of Methylation:

  • Increased Hydrophobicity: The methyl group enhances the hydrophobicity of the phenylalanine side chain, which can lead to stronger interactions within hydrophobic binding pockets.

  • Conformational Rigidity: Methylation can restrict the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation and reducing the entropic penalty upon binding.[10]

  • Improved Stability and Permeability: Similar to fluorination, methylation can enhance metabolic stability and improve cell permeability.[5]

Quantitative Comparison of Methylated Phenylalanine Analogs:

Peptide/TargetModificationBinding Affinity (Ki)Fold Change vs. UnmodifiedReference
H-Phe-Phe-NH2 / Substance P 1-7 binding siteN-Me-Phe (Pos. 1)26 nM~3.1x weaker[5]
H-Phe-Phe-NH2 / Substance P 1-7 binding siteN-Me-Phe (Pos. 2)9.4 nM~1.1x weaker[5]
H-Phe-Phe-NH2 / Substance P 1-7 binding siteC-terminal p-Me-Phe-Well-tolerated[5]
Other Non-Canonical Phenylalanine Analogs

Beyond fluorination and methylation, a vast array of other unnatural phenylalanine analogs can be incorporated into peptides to modulate binding affinity. These modifications can introduce novel chemical functionalities, steric bulk, or conformational constraints.

Examples of Other Non-Canonical Phenylalanine Analogs:

  • β-Phenylalanine Derivatives: These analogs have been investigated as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV).[11]

  • CD4-derived peptides: Phenylalanine-containing peptides have been shown to inhibit HIV-1 infection by blocking the binding of gp120 to CD4.[12]

Experimental Protocols for Determining Binding Affinity

To quantitatively assess the impact of phenylalanine modifications, several biophysical techniques are employed. Here, we provide detailed, step-by-step methodologies for three of the most common and reliable assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (e.g., modified peptide) to a ligand (e.g., target protein) immobilized on a sensor chip.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis Ligand_Prep Ligand (Protein) Preparation Chip_Activation Sensor Chip Activation Ligand_Prep->Chip_Activation Analyte_Prep Analyte (Peptide) Preparation Analyte_Injection Analyte Injection Analyte_Prep->Analyte_Injection Ligand_Immobilization Ligand Immobilization Chip_Activation->Ligand_Immobilization Blocking Blocking Ligand_Immobilization->Blocking Blocking->Analyte_Injection Association Association Phase Analyte_Injection->Association Dissociation Dissociation Phase Association->Dissociation Sensorgram Sensorgram Generation Dissociation->Sensorgram Kinetic_Analysis Kinetic Analysis (ka, kd, KD) Sensorgram->Kinetic_Analysis

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to allow for covalent coupling.

    • Inject ethanolamine to deactivate any remaining active esters and block non-specific binding sites.

  • Analyte Binding:

    • Prepare a series of dilutions of the modified and unmodified peptides in a suitable running buffer.

    • Inject the peptide solutions sequentially over the immobilized ligand surface, starting with the lowest concentration.

    • Monitor the change in the refractive index in real-time, which is proportional to the amount of bound peptide.

  • Data Analysis:

    • Generate sensorgrams that plot the response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Macromolecule_Prep Macromolecule (Protein) in Cell Injection Stepwise Injection of Ligand Macromolecule_Prep->Injection Ligand_Prep Ligand (Peptide) in Syringe Ligand_Prep->Injection Heat_Measurement Measure Heat Change Injection->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Thermodynamic_Analysis Determine KD, ΔH, ΔS, and n Binding_Isotherm->Thermodynamic_Analysis

Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol:

  • Sample Preparation:

    • Prepare solutions of the target protein and the modified/unmodified peptides in the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles.

    • Accurately determine the concentrations of the protein and peptide solutions.

  • Titration:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe.

    • Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm, which plots the heat change per mole of injectant versus the molar ratio of peptide to protein.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of emitted light from a fluorescently labeled peptide upon binding to a larger protein.

Experimental Workflow:

FP_Workflow cluster_prep Reagent Preparation cluster_assay Competition Assay cluster_analysis Data Analysis Labeled_Peptide Fluorescently Labeled Peptide Incubation Incubate Labeled Peptide, Protein, and Competitor Labeled_Peptide->Incubation Protein Target Protein Protein->Incubation Unlabeled_Peptide Unlabeled Competitor Peptide Unlabeled_Peptide->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Competition_Curve Plot Polarization vs. Competitor Concentration Measurement->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination

Caption: Workflow for a typical Fluorescence Polarization (FP) competition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Synthesize or purchase a fluorescently labeled version of the unmodified peptide (the "tracer").

    • Prepare solutions of the target protein and a dilution series of the unlabeled modified and unmodified peptides (the "competitors").

  • Competition Assay:

    • In a multi-well plate, add a constant concentration of the fluorescently labeled peptide and the target protein to each well.

    • Add the dilution series of the unlabeled competitor peptides to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Data Analysis:

    • Measure the fluorescence polarization in each well using a plate reader.

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the tracer binding. The IC50 value can then be used to calculate the inhibition constant (Ki).

Causality Behind Experimental Choices and Self-Validating Systems

The choice of experimental technique depends on the specific research question and the available resources. SPR provides real-time kinetic data, ITC offers a complete thermodynamic profile, and FP is a high-throughput method suitable for screening large numbers of compounds.

To ensure the trustworthiness of the results, it is crucial to incorporate self-validating systems into the experimental design. For example, in an SPR experiment, a control flow cell with an irrelevant immobilized protein should be used to subtract any non-specific binding. In ITC, performing a control titration of the peptide into the buffer alone is essential to determine the heat of dilution. In FP assays, including controls with no protein and no competitor allows for the determination of the baseline polarization values.

Conclusion

The modification of phenylalanine residues is a powerful tool in the arsenal of peptide drug discovery. By understanding the principles behind how different modifications influence binding affinity and by employing robust experimental techniques to quantify these effects, researchers can rationally design and optimize peptide-based therapeutics with superior efficacy and pharmacological properties. This guide provides a foundational framework for embarking on such studies, empowering you to make informed decisions and accelerate your research toward the development of next-generation peptide drugs.

References

  • Molecular docking and 3D-QSAR studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Publishing. [Link]

  • Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. PMC. [Link]

  • Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. PMC. [Link]

  • Intramolecular interactions of L-phenylalanine revealed by inner shell chemical shift. The Journal of Chemical Physics. [Link]

  • Structural basis for T cell recognition of altered peptide ligands: a single T cell receptor can productively recognize a large continuum of related ligands. ResearchGate. [Link]

  • Effect of electronic substitutions on phenylalanine during the self-assembly of amphipathic pentapeptides. ResearchGate. [Link]

  • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. PMC. [Link]

  • Reprogramming natural proteins using unnatural amino acids. PMC. [Link]

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. ACS Publications. [Link]

  • A quantitative structure-activity relationship (QSAR) study of peptide drugs based on a new of amino acids. ResearchGate. [Link]

  • Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor. ACS Publications. [Link]

  • Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. MDPI. [Link]

  • Incorporation of Unnatural Amino Acids for Synthetic Biology. ResearchGate. [Link]

  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed. [Link]

  • CD4-modified synthetic peptides containing phenylalanine inhibit HIV-1 infection in vitro. PubMed. [Link]

  • Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Kennesaw State University Institutional Repository. [Link]

  • Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor. ResearchGate. [Link]

  • Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria. bioRxiv. [Link]

  • Engineering of enzymes using non-natural amino acids. Portland Press. [Link]

  • Quantitative Structure-Activity Relationship Study of Antioxidant Tripeptides Based on Model Population Analysis. MDPI. [Link]

  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Wiley Online Library. [Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. [Link]

  • Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates. eLife. [Link]

  • Fluorination augments tumor engagement and antitumor immunity of a D-peptide-based radiotheranostic agent for combinatorial immune checkpoint blockade therapy. Journal for ImmunoTherapy of Cancer. [Link]

  • Learnings from quantitative structure–activity relationship (QSAR) studies with respect to food protein-derived bioactive peptides: a review. RSC Publishing. [Link]

  • Solid-Phase Synthesis of Phenylalanine Containing Peptides Using a Traceless Triazene Linker. ACS Publications. [Link]

  • Fluorinated amino acids. Refubium. [Link]

  • Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. ResearchGate. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

  • Structural basis for the activation of phenylalanine in the non-ribosomal biosynthesis of gramicidin S. PMC. [Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. [Link]

  • Modified synthetic peptides: from therapeutics to chemosensors. RSC Publishing. [Link]

  • Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. Organic Letters. [Link]

  • Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. Digital Commons@Kennesaw State University. [Link]

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Comparative

A Comparative Guide to the Thin Layer Chromatography (TLC) Visualization of L-N-Fmoc-3,5-dimethoxyphenylalanine

This guide provides an in-depth comparison of visualization techniques, moving beyond a simple list of reagents to explain the underlying chemical principles and the rationale behind selecting one method over another. We...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of visualization techniques, moving beyond a simple list of reagents to explain the underlying chemical principles and the rationale behind selecting one method over another. We will explore both non-destructive and destructive techniques, providing field-proven protocols and comparative data to empower researchers to make informed decisions.

Analyte Profile: L-N-Fmoc-3,5-dimethoxyphenylalanine

Understanding the structure of our target molecule is critical for selecting an appropriate visualization method.[4]

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: This large, aromatic protecting group is highly conjugated, making it a strong chromophore that absorbs short-wave ultraviolet (UV) light.[5]

  • 3,5-dimethoxyphenylalanine Core: The substituted benzene ring within the amino acid structure also contributes to UV absorbance.

  • Protected Amine: The nitrogen atom is part of a carbamate linkage with the Fmoc group. It is not a free primary or secondary amine. This is a crucial detail, as it dictates the molecule's reactivity with specific stains like ninhydrin.

Visualization Methodologies: A Head-to-Head Comparison

We will evaluate three primary methods for visualizing L-N-Fmoc-3,5-dimethoxyphenylalanine on a silica gel TLC plate.

  • Ultraviolet (UV) Light (254 nm): The first-line, non-destructive approach.

  • Potassium Permanganate (KMnO₄) Stain: A broadly applicable, destructive oxidative stain.

  • Ninhydrin Stain: A specific stain for free amines, used here as a crucial control for detecting deprotection.

UV Light (254 nm) Visualization

This should always be the initial method of inspection. Most commercial TLC plates contain a fluorescent indicator (e.g., zinc sulfide) that emits a green glow under 254 nm UV light.[6][7]

  • Principle of Detection: The conjugated aromatic systems in the Fmoc group and the dimethoxyphenyl ring absorb the 254 nm UV light.[8] This prevents the light from reaching the fluorescent indicator on the plate. Consequently, the analyte appears as a dark purple or black spot against the bright green fluorescent background. This phenomenon is known as fluorescence quenching or UV shadowing.[9][10]

  • Expertise & Experience: The key advantage of UV visualization is that it is non-destructive .[6] The compound remains chemically unchanged, allowing the same TLC plate to be subjected to further analysis with chemical stains. It is the fastest method for confirming the presence of UV-active compounds. However, its sensitivity can be limited for very dilute samples, and it provides no information about functional groups that are not UV-active.[6][8]

Workflow for TLC Analysis

The following diagram illustrates the standard workflow from sample application to visualization.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Chromatogram Development cluster_vis Visualization Cascade Spot 1. Spot Sample (L-N-Fmoc-3,5-dimethoxy-Phe) Develop 2. Develop Plate (Mobile Phase ascends via capillary action) Spot->Develop UV 3. UV Visualization (254 nm) (Non-destructive) Develop->UV Stain 4. Chemical Staining (e.g., KMnO₄ or Ninhydrin) (Destructive) UV->Stain Heat 5. Heat for Development (If required by stain) Stain->Heat

Caption: Standard TLC workflow from spotting to sequential visualization.

Potassium Permanganate (KMnO₄) Stain

This is a highly effective, general-purpose oxidative stain.

  • Principle of Detection: The permanganate ion (MnO₄⁻) is a strong oxidizing agent with a deep purple color. It reacts with any functional group on the TLC plate that can be oxidized, such as alcohols, aldehydes, and even the C-H bonds of the aromatic rings and alkyl chains in our analyte under heating conditions.[11][12] Upon reaction, the manganese is reduced (typically to brown manganese dioxide, MnO₂), causing the purple color to disappear. The analyte spot thus appears as a yellow to brown spot on a pink or purple background.[12]

  • Expertise & Experience: This stain is considered destructive as it chemically alters the analyte. It is highly sensitive and will visualize nearly all organic compounds, making it an excellent "catch-all" stain when UV is inconclusive or when non-UV-active impurities are suspected.[11] Care must be taken not to overheat the plate, as this can char the entire plate and obscure the results. It is incompatible with mobile phases containing amines (e.g., triethylamine), which would stain the entire plate.[11]

Ninhydrin Stain

While not expected to react with the parent compound, the ninhydrin stain is a critical diagnostic tool in this context.

  • Principle of Detection: Ninhydrin reacts with free primary and secondary amines to produce a deep purple-colored product known as Ruhemann's purple.[13][14]

  • Expertise & Experience: Since the amine in L-N-Fmoc-3,5-dimethoxyphenylalanine is protected, it should not produce a colored spot with ninhydrin .[15] This makes ninhydrin an excellent negative-control stain. Its true power lies in its ability to detect impurities, specifically the deprotected starting material (free L-3,5-dimethoxyphenylalanine). In peptide synthesis, the most common side-reaction is the premature cleavage of the Fmoc group. A purple spot on a ninhydrin-stained plate is a clear and immediate indication of this deprotection, providing invaluable information about the stability of the compound and the success of the reaction.[14][15]

Principle of UV Visualization

The diagram below explains the mechanism of fluorescence quenching used in UV visualization.

UV_Shadowing cluster_uv UV Lamp (254 nm) cluster_plate TLC Plate cluster_background Background Area cluster_spot Analyte Spot Area UV_Source hv Indicator_BG Fluorescent Indicator UV_Source->Indicator_BG 1. UV light hits plate Analyte Fmoc-Amino Acid (Analyte) UV_Source->Analyte 1. UV light hits plate Emitted_Light Green Light (Visible) Indicator_BG->Emitted_Light 2. Indicator fluoresces No_Light No Light Emitted (Dark Spot) Analyte->No_Light 2. Analyte absorbs UV light

Caption: UV light absorption by the analyte prevents fluorescence.

Comparative Data Summary

The following table summarizes the performance and characteristics of each visualization method for L-N-Fmoc-3,5-dimethoxyphenylalanine.

FeatureUV Light (254 nm)Potassium Permanganate (KMnO₄)Ninhydrin
Principle Fluorescence Quenching[9]Oxidation of Organic Moieties[11]Reaction with Free Amines[13]
Target Moiety Conjugated π-systems (Fmoc, Phenyl)Oxidizable groups (Alkyl, Aryl C-H)Primary/Secondary Amines
Appearance Dark spot on green backgroundYellow/brown spot on purple backgroundNo color (Purple for deprotected impurity)
Destructive? No[6]YesYes
Sensitivity Moderate (µg range)[10]High (ng to µg range)High (for free amines)[14]
Primary Use Rapid, primary visualizationGeneral, universal detectionDetection of deprotection impurity
Ease of Use Very Easy (Point and shoot)Easy (Dip and heat)Easy (Dip/spray and heat)

Experimental Protocols

Caution: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Protocol 1: TLC Plate Development
  • Prepare the Developing Chamber: Pour a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) to a depth of ~0.5 cm in a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.[16]

  • Prepare the Sample: Dissolve a small amount (~1 mg) of L-N-Fmoc-3,5-dimethoxyphenylalanine in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (with fluorescent indicator F₂₅₄). Allow the solvent to evaporate completely.[16]

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the mobile phase to ascend the plate until it is ~1 cm from the top.[17]

  • Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

Protocol 2: Visualization Cascade
  • UV Light Visualization:

    • Place the dried TLC plate under a short-wave (254 nm) UV lamp.[7]

    • The analyte spot should appear as a dark area.

    • Lightly circle the spot with a pencil.

  • Potassium Permanganate Staining:

    • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[13]

    • Procedure: Using forceps, quickly dip the TLC plate into the KMnO₄ stain solution and remove it immediately.

    • Wipe excess stain from the back of the plate with a paper towel.

    • Gently warm the plate with a heat gun until yellow-brown spots appear against the purple background. Avoid overheating.[11]

  • Ninhydrin Staining (for a separate plate):

    • Stain Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[18]

    • Procedure: Spray the plate evenly with the ninhydrin solution or quickly dip it.[15]

    • Gently heat the plate with a heat gun. The appearance of a purple spot indicates the presence of a free amine impurity. The background may turn light pink, but a distinct spot is a positive result.

Conclusion and Recommendations

For the routine analysis of L-N-Fmoc-3,5-dimethoxyphenylalanine, a sequential visualization approach is most effective.

  • Always start with UV (254 nm) light. It is fast, non-destructive, and highly effective for this specific molecule due to the Fmoc group.

  • If a more comprehensive analysis of all potential organic components is needed, or if non-UV-active impurities are suspected, a potassium permanganate stain should be used on the same plate after UV analysis.

  • To specifically test for the integrity of the Fmoc protecting group—a critical quality control step—a separate TLC plate should be run and stained with ninhydrin . The absence of a colored spot confirms the stability of the protected amino acid.

By combining these methods, researchers can gain a comprehensive and accurate understanding of their sample's composition, ensuring the quality and success of their synthetic endeavors.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC stains. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Stains. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). TLC Stains. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Retrieved from [Link]

  • American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. Retrieved from [Link]

  • LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, July 18). Ultraviolet Shadowing of RNA Can Cause Significant Chemical Damage in Seconds. PMC. Retrieved from [Link]

  • YouTube. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Retrieved from [Link]

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The chemical formulae of Fmoc chloride, L-phenylalanine.... Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online. Retrieved from [Link]

  • YouTube. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Retrieved from [Link]

  • SciSpace. (2010, December 13). Pre-staining thin layer chromatography method for amino acid detection. Retrieved from [Link]

  • BYJU'S. (2019, February 28). Thin Layer Chromatography Principle. Retrieved from [Link]

  • SiliCycle. (n.d.). Thin Layer Chromatography (TLC). AGA Analytical. Retrieved from [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. Blog. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling L-N-Fmoc-3,5-dimethoxyphenylalanine

Executive Summary L-N-Fmoc-3,5-dimethoxyphenylalanine (CAS: 381222-51-1) is a synthetically crucial, Fmoc-protected unnatural amino acid widely utilized in solid-phase peptide synthesis (SPPS) . While highly stable under...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-N-Fmoc-3,5-dimethoxyphenylalanine (CAS: 381222-51-1) is a synthetically crucial, Fmoc-protected unnatural amino acid widely utilized in solid-phase peptide synthesis (SPPS) . While highly stable under standard laboratory conditions, its handling presents specific occupational hazards—primarily respiratory and dermal irritation . This guide provides researchers and drug development professionals with a self-validating, step-by-step operational protocol, ensuring maximum safety, regulatory compliance, and material integrity during weighing, dissolution, and disposal workflows.

Physicochemical Profile & Hazard Causality

Understanding the physical nature of the chemical is the first step in risk mitigation. The compound is typically supplied as a fine, lyophilized powder, which dictates its primary exposure routes.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / GHS CodeCausality & Operational Implication
CAS Number 381222-51-1Unique identifier for inventory and EHS tracking .
Molecular Weight 447.48 g/mol Bulky lipophilic structure; increases skin permeability if dissolved in organic solvents.
Physical State Solid (Powder)High risk of aerosolization and static cling during transfer.
H302 Harmful if swallowedRequires strict prohibition of food/drink in the handling area .
H315 / H319 Skin/Eye IrritationThe Fmoc moiety and dimethoxy groups can disrupt lipid bilayers, causing acute irritation .
H335 Respiratory IrritationFine particulates easily enter the upper respiratory tract; mandates localized exhaust ventilation .
Personal Protective Equipment (PPE) Matrix

PPE selection must account for both the solid powder state and the solvents used during SPPS (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)).

Table 2: PPE Specifications and Performance Metrics

PPE CategorySpecificationCausality & Validation
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against H319 (Eye Irritation). Safety glasses are insufficient due to the lack of a facial seal against airborne dust.
Respiratory N95 / P100 Particulate RespiratorRequired if handled outside a Ventilated Balance Enclosure (VBE) to block fine powder inhalation (H335).
Body Protection Flame-retardant Lab CoatPrevents powder accumulation on personal clothing. Must be buttoned completely to the neck.
Hand Protection (Solid) Nitrile Gloves (0.12 mm thickness)Provides an excellent physical barrier against the dry powder.
Hand Protection (Liquid) Butyl Rubber or Laminated (PE/EVAL)Critical: If the amino acid is dissolved in DMF, standard nitrile degrades rapidly. Butyl rubber ensures >480 min breakthrough time against DMF .
Operational Protocol: Safe Handling & Weighing

To ensure a self-validating safety system, researchers must not rely solely on PPE. Primary containment via engineering controls is mandatory.

Step-by-Step Weighing Methodology:

  • Containment Verification: Turn on the Ventilated Balance Enclosure (VBE) or Fume Hood. Validation: Check the digital monitor or use a continuous tissue test to ensure a face velocity of 0.4 to 0.6 m/s.

  • Static Mitigation: Fmoc-amino acids are highly prone to static charge, which causes the powder to "jump" and aerosolize. Pass a static ionizer over the weighing boat and spatula for 10 seconds prior to dispensing.

  • Tare and Transfer: Place the anti-static weighing boat on the analytical balance. Tare to zero. Using a micro-spatula, slowly transfer the L-N-Fmoc-3,5-dimethoxyphenylalanine.

  • Sealing: Once the desired mass is reached, cap the source bottle immediately inside the hood to prevent cross-contamination.

  • Solvent Addition (If applicable): If preparing a stock solution for SPPS, add the coupling solvent (e.g., DMF or NMP) directly to the weighing vessel inside the hood. Note: Upgrade to Butyl rubber gloves before handling DMF .

OperationalWorkflow Start Pre-Operation: Verify Fume Hood/VBE Face Velocity (0.4-0.6 m/s) PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles Start->PPE AntiStatic Anti-Static Mitigation: Use Static Ionizer on Weighing Spatula & Boat PPE->AntiStatic Weighing Weighing: Transfer Powder to Tared Vessel AntiStatic->Weighing Dissolution Dissolution (SPPS): Add DMF/NMP Solvent Weighing->Dissolution GloveChange Glove Change Required: Switch to Butyl Rubber for DMF Handling Dissolution->GloveChange Solvent Hazard Transfer Transfer to Peptide Synthesizer GloveChange->Transfer

Operational workflow for weighing and dissolving Fmoc-3,5-dimethoxy-L-phenylalanine.

Spill Response & Decontamination Workflow

Spills must be addressed based on the physical state of the material at the time of the incident to prevent exacerbating the hazard.

Step-by-Step Spill Protocol:

  • Evacuate and Assess: Step back from the spill. Determine if it is a dry powder spill or a solvent-dissolved spill.

  • Dry Powder Spill:

    • Do not sweep. Sweeping aerosolizes the irritant powder, triggering the H335 respiratory hazard .

    • Dampen a disposable absorbent pad with water or isopropanol.

    • Gently place the damp pad over the powder to suppress dust, then wipe inward from the edges.

  • Liquid Spill (Dissolved in DMF/DCM):

    • Apply a universal chemical absorbent (e.g., diatomaceous earth or specialized spill pillows) over the liquid.

    • Allow 5 minutes for complete absorption.

  • Collection: Scoop the absorbed material or damp wipes into a sealable, compatible hazardous waste bag.

  • Decontamination: Wash the affected surface with warm water and laboratory detergent to remove residual Fmoc-amino acid.

SpillResponse Spill Spill Detected: Fmoc-3,5-dimethoxy-L-Phe Assess Assess State: Solid Powder vs. Dissolved in Solvent Spill->Assess Solid Solid Spill Assess->Solid Liquid Liquid Spill (in DMF/DCM) Assess->Liquid WetWipe Dampen Absorbent Pad (Water/Isopropanol) to Prevent Dust Solid->WetWipe Absorb Apply Universal Chemical Absorbent Liquid->Absorb Collect Collect in Sealable Hazardous Waste Bag WetWipe->Collect Absorb->Collect Decon Decontaminate Surface with Soap & Water Collect->Decon Label Label & Transfer to EHS Waste Stream Decon->Label

Decision matrix and decontamination pathway for chemical spills.

Waste Disposal Plan

Improper disposal of Fmoc-protected amino acids can lead to environmental contamination and regulatory fines.

  • Solid Waste: Empty vials, contaminated gloves, and damp spill wipes must be placed in a solid hazardous waste container lined with a polyethylene bag. Label as "Toxic Solid Waste - Contains Fmoc-Amino Acid Derivatives."

  • Liquid Waste: If the chemical is dissolved in DMF or NMP, it must be routed to the Non-Halogenated Organic Waste carboy. If dissolved in DCM (often used in the washing steps of SPPS), it MUST be routed to the Halogenated Organic Waste carboy. Mixing these streams can cause dangerous exothermic reactions or violate environmental regulations.

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